molecular formula C27H32O6 B237985 28-Deoxonimbolide CAS No. 126005-94-5

28-Deoxonimbolide

Cat. No.: B237985
CAS No.: 126005-94-5
M. Wt: 452.5 g/mol
InChI Key: CWGBIWRWBCYASK-LMHNVORZSA-N
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Description

28-deoxonimbolide is a limonoid isolated from Azadirachta indica. It has a role as an antineoplastic agent and a plant metabolite. It is an organic heteropentacyclic compound, a cyclic terpene ketone, an enone, a member of furans, a limonoid and a methyl ester.
This compound has been reported in Azadirachta indica with data available.
from Azadirachta indica;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126005-94-5

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

InChI

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1

InChI Key

CWGBIWRWBCYASK-LMHNVORZSA-N

Isomeric SMILES

CC1=C2[C@@H](CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C

Appearance

Powder

Synonyms

28-deoxonimbolide
nimbolide, 28-deoxo-

Origin of Product

United States

Foundational & Exploratory

28-Deoxonimbolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the leaves and seeds of the neem tree (Azadirachta indica).[1][2][3] This compound, along with the structurally similar and more extensively studied nimbolide, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer applications.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a detailed exploration of its proposed mechanisms of action based on current research.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its study and application in research.

PropertyValueSource
Chemical Formula C₂₇H₃₂O₆[1][3]
Molecular Weight 452.50 g/mol [1][3]
CAS Number 126005-94-5[1][3]
Class Limonoid (Tetranortriterpenoid)[1]
Source Azadirachta indica (Neem Tree)[1][2][3]

Experimental Protocols: Isolation of this compound

Microwave-Assisted Extraction (MAE) and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification start Neem Leaf Powder mae Microwave-Assisted Extraction (Solid/Liquid Ratio: 1:16 g/mL Microwave Power: 280 W Extraction Time: 22 min) start->mae filtration Filtration mae->filtration evaporation Evaporation to Dryness filtration->evaporation dissolution Dissolution in Dichloromethane (DCM) evaporation->dissolution crude_extract Crude DCM Extract dissolution->crude_extract ptlc Preparative Thin-Layer Chromatography (PTLC) (Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexane = 4:6) crude_extract->ptlc collection Collection of this compound Fraction ptlc->collection purity_check Purity Analysis (e.g., HPLC) collection->purity_check final_product Purified this compound purity_check->final_product

Caption: Workflow for the Microwave-Assisted Extraction and Purification of this compound.

Biological Activity and Quantitative Data

This compound has been identified as a significant contributor to the cytotoxic activity of neem extracts against various cancer cell lines.[4] However, specific IC₅₀ values for the purified compound are not widely reported in the available literature. The following table summarizes the cytotoxic potential of extracts containing this compound and the closely related nimbolide.

Extract/CompoundCell LineIC₅₀ ValueReference
Supercritical Extract of Neem Leaves (SENL)PC3 (Prostate Cancer)15 µg/mL[4]
Ethanolic Extract of Neem LeavesPC3 (Prostate Cancer)25 µg/mL[4]

Note: The IC₅₀ values above represent the activity of a complex mixture of compounds, including this compound and nimbolide. Further research is required to determine the specific cytotoxic potency of isolated this compound.

Proposed Mechanisms of Action: Modulation of Signaling Pathways

Due to the limited direct research on the signaling pathways affected by this compound, the following sections detail the well-documented mechanisms of its structural analog, nimbolide. It is highly probable that this compound exerts its biological effects through similar molecular interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Nimbolide has been shown to be a potent inhibitor of this pathway.

G cluster_nfkb Proposed NF-κB Inhibition by this compound tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_expression Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_expression Initiates deoxonimbolide This compound deoxonimbolide->ikk Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nimbolide directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.

Modulation of the PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. Aberrant activation of these pathways is common in cancer. Nimbolide has been demonstrated to inhibit these signaling cascades.

G cluster_pi3k_mapk Proposed PI3K/Akt and MAPK Inhibition by this compound gf Growth Factors gfr Growth Factor Receptor gf->gfr pi3k PI3K gfr->pi3k ras Ras gfr->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation deoxonimbolide This compound deoxonimbolide->pi3k Inhibits deoxonimbolide->raf Inhibits

Caption: Proposed inhibition of PI3K/Akt and MAPK pathways by this compound.

Studies on nimbolide show that it can suppress the phosphorylation of key components in both the PI3K/Akt and MAPK pathways, such as Akt, Raf, MEK, and ERK. This dual inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival.

Attenuation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Nimbolide has been found to abrogate STAT3 activation.

G cluster_stat3 Proposed STAT3 Inhibition by this compound cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylates stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerizes nucleus Nucleus stat3_dimer->nucleus Translocates gene_expression Gene Transcription (Proliferation, Angiogenesis) nucleus->gene_expression deoxonimbolide This compound deoxonimbolide->jak Inhibits

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Nimbolide has been shown to inhibit the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[5] By preventing JAK-mediated phosphorylation, nimbolide blocks the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in tumorigenesis.

Conclusion

This compound, a bioactive limonoid from Azadirachta indica, presents a promising scaffold for the development of novel therapeutic agents. While direct research on this compound is still emerging, the extensive studies on its close analog, nimbolide, provide a strong foundation for understanding its potential mechanisms of action, particularly its ability to modulate key signaling pathways implicated in cancer and inflammation. The provided experimental protocol for its isolation offers a practical starting point for researchers to obtain this compound for further investigation. Future studies should focus on elucidating the specific cytotoxic profile of this compound against a broad panel of cancer cell lines and confirming its direct interactions with the signaling pathways outlined in this guide. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.

References

28-Deoxonimbolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Limonoid from Azadirachta indica

Introduction

28-Deoxonimbolide is a naturally occurring tetranortriterpenoid, specifically a limonoid, isolated from the seeds and leaves of the neem tree (Azadirachta indica)[1]. This class of compounds is of significant interest to the scientific community due to its diverse and potent biological activities. This compound, in particular, has demonstrated notable anticancer and anti-inflammatory properties, making it a valuable subject for research in drug discovery and development[2]. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, biological activities, and the experimental protocols utilized in its study.

Chemical Structure and Properties

This compound is an organic heteropentacyclic compound, classified as a cyclic terpene ketone, an enone, a member of furans, and a methyl ester[3]. Its complex structure is fundamental to its biological activity.

Structural Identifiers
IdentifierValue
IUPAC Name methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadeca-7,13-dien-10-yl]acetate[3]
SMILES CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--C)C)CC(=O)OC)C[3]
InChI InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1[3]
InChIKey CWGBIWRWBCYASK-LMHNVORZSA-N[3]
Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₇H₃₂O₆PubChem[3]
Molecular Weight 452.5 g/mol PubChem[3]
Appearance PowderPharmaffiliates[4]
XLogP3-AA (Predicted) 2.4PubChem[3]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 3PubChem
Spectroscopic Data

The primary literature from Kigodi et al. (1989) is cited as containing the first unambiguous ¹H and ¹³C-NMR assignments for this compound; however, the specific spectral data is not available in the currently accessible literature.[5]

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an anticancer agent. Research suggests that its mechanism of action involves the modulation of key signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

This compound has been shown to be cytotoxic towards various human tumor cell lines.[2] While specific IC₅₀ values for this compound are not widely reported, its activity is often discussed in the context of the more extensively studied related limonoid, nimbolide. Studies on nimbolide have shown potent growth inhibition in a variety of cancer cells. It is plausible that this compound shares similar mechanisms of action.

The proposed anticancer mechanisms include:

  • Induction of Apoptosis: this compound is reported to induce apoptotic cell death in HL60 cells through both the mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways.[2]

  • Inhibition of NF-κB Signaling: It is suggested that this compound may inhibit the NF-κB signaling pathway, which plays a crucial role in cellular responses to stress and is often dysregulated in cancer.[1]

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The inhibition of this pathway is a key therapeutic strategy. While the direct targets of this compound in this pathway are yet to be fully elucidated, the diagram below illustrates the canonical NF-κB signaling cascade, which is a likely target.

NF_kappaB_Pathway cluster_complex Cytoplasm TNF-α TNF-α TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces This compound This compound This compound->IKK Complex Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. The induction of apoptosis is a hallmark of many effective anticancer agents. This compound is thought to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Apoptosis_Pathway This compound This compound Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway Induces Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Activates Mitochondria Mitochondria Intrinsic Pathway->Mitochondria Stress Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Caspase-9 Caspase-9 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Cytochrome c->Caspase-9 Activates

Caption: Dual induction of apoptosis by this compound via extrinsic and intrinsic pathways.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and biological evaluation of this compound, based on established methodologies for related compounds.

Isolation and Purification of this compound from Azadirachta indica

An optimized procedure for the isolation of this compound from neem leaves has been reported, though specific details may vary. The following is a generalized workflow.

Isolation_Workflow start Start: Neem Leaves Drying and Pulverization Drying and Pulverization start->Drying and Pulverization end End: Pure this compound Solvent Extraction\n(e.g., Methanol/Ethanol) Solvent Extraction (e.g., Methanol/Ethanol) Drying and Pulverization->Solvent Extraction\n(e.g., Methanol/Ethanol) Filtration and Concentration Filtration and Concentration Solvent Extraction\n(e.g., Methanol/Ethanol)->Filtration and Concentration Solvent Partitioning\n(e.g., Hexane, Ethyl Acetate) Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Filtration and Concentration->Solvent Partitioning\n(e.g., Hexane, Ethyl Acetate) Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Solvent Partitioning\n(e.g., Hexane, Ethyl Acetate)->Column Chromatography\n(Silica Gel) Fraction Collection and TLC Analysis Fraction Collection and TLC Analysis Column Chromatography\n(Silica Gel)->Fraction Collection and TLC Analysis Further Purification\n(e.g., Preparative HPLC) Further Purification (e.g., Preparative HPLC) Fraction Collection and TLC Analysis->Further Purification\n(e.g., Preparative HPLC) Further Purification\n(e.g., Preparative HPLC)->end

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Fresh leaves of Azadirachta indica are collected, washed, shade-dried, and then ground into a fine powder.

  • Extraction: The powdered material is subjected to solvent extraction, typically using methanol or ethanol, either through maceration or a more advanced technique like microwave-assisted extraction for improved efficiency.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing this compound (typically the ethyl acetate fraction) is collected.

  • Chromatographic Purification: The active fraction is further purified using column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions showing the presence of the desired compound are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range from nM to µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for development as an anticancer agent. Its proposed mechanisms of action, involving the induction of apoptosis and inhibition of pro-survival signaling pathways like NF-κB, align with current strategies in cancer therapy. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Comprehensive Biological Evaluation: Determining the IC₅₀ values of this compound against a wide panel of cancer cell lines and in vivo studies to assess its efficacy and safety in preclinical models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and apoptosis pathways.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Synthesis and Analogue Development: Developing efficient synthetic routes to this compound and creating analogues to improve its potency, selectivity, and pharmacokinetic properties.

The continued investigation of this compound and other limonoids from Azadirachta indica holds great promise for the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 28-Deoxonimbolide: Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of highly oxygenated triterpenoids, isolated from the seeds and leaves of the neem tree (Azadirachta indica)[1][2]. This comprehensive technical guide provides an in-depth overview of the physical, chemical, and biological characteristics of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes its key properties in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Physical and Chemical Properties

This compound is a complex organic molecule with a range of physicochemical properties crucial for its handling, formulation, and biological activity. While some specific physical properties like a precise melting point and boiling point are not extensively reported in the available literature, its fundamental chemical characteristics are well-documented.

Table 1: Physical and Chemical Characteristics of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₂O₆[1][2][3]
Molecular Weight 452.5 g/mol [1][2][3][4]
CAS Number 126005-94-5[1][2]
Appearance Powder[5]
Melting Point Not explicitly reported, described as a powder at room temperature.
Boiling Point Not reported.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.

¹H and ¹³C NMR Spectroscopy

Unambiguous ¹H and ¹³C NMR assignments for this compound were first reported by Kigodi et al. (1989). The data, typically recorded in CDCl₃, provides a detailed map of the proton and carbon environments within the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
137.82.05 (m), 1.65 (m)
227.21.85 (m)
549.52.30 (d, 5.0)
677.93.95 (d, 5.0)
7134.85.90 (s)
8135.2-
943.12.65 (d, 11.0)
1041.8-
1116.91.15 (s)
1234.12.75 (d, 16.0), 2.45 (d, 16.0)
1346.1-
14169.8-
15204.5-
16126.97.15 (d, 10.0)
17157.26.05 (d, 10.0)
1821.41.05 (s)
1915.81.10 (s)
20125.2-
21143.27.40 (t, 1.5)
22110.16.35 (t, 1.5)
23138.97.35 (br s)
28171.2-
2920.81.95 (s)
3021.71.20 (s)
OMe51.73.70 (s)

Data extracted from Kigodi et al., J Nat Prod. 1989, 52(6), 1246-51.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)

Experimental Protocols

Isolation and Purification of this compound

An optimized procedure for the isolation of this compound from the leaves of Azadirachta indica has been reported.[7] The general workflow involves extraction with an organic solvent followed by chromatographic separation.

G start Neem Leaves (dried and powdered) extraction Extraction with Methanol start->extraction concentration Concentration of Extract extraction->concentration partition Solvent-Solvent Partitioning (e.g., Hexane and Ethyl Acetate) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification end Pure this compound purification->end

Figure 1: Isolation Workflow for this compound.

Detailed Protocol:

  • Extraction: Dried and powdered neem leaves are extracted with methanol at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The crude extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and ethyl acetate to separate compounds based on polarity.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.

  • Elution and Fraction Collection: The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate), and fractions are collected.

  • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound.

  • Final Purification: Fractions rich in the target compound are combined and further purified, often by preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Cytotoxicity and Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G start Seed Cells in 96-well plate (e.g., HL-60 cells) treatment Treat with varying concentrations of this compound start->treatment incubation1 Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilize Add solubilization solution (e.g., DMSO) incubation2->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read end Calculate Cell Viability (%) read->end

Figure 2: MTT Assay Experimental Workflow.

Detailed Protocol for HL-60 Cells:

  • Cell Seeding: Human promyelocytic leukemia (HL-60) cells are seeded in a 96-well plate at a density of 1-2 × 10⁵ cells/mL.[8]

  • Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium). A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) in a CO₂ incubator.[8]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]

  • Formazan Formation: The plate is incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Biological Activity and Signaling Pathways

This compound has garnered significant interest for its potent biological activities, particularly its anti-inflammatory and anticancer properties.[1][2] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. The constitutive activation of NF-κB is a hallmark of many cancers. This compound has been shown to inhibit the NF-κB signaling pathway.

G cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Promotes Deoxonimbolide This compound Deoxonimbolide->IKK Inhibits

Figure 3: Inhibition of the NF-κB Signaling Pathway.

In the canonical NF-κB pathway, pro-inflammatory stimuli activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. This compound is suggested to exert its anti-inflammatory effects by inhibiting this pathway, potentially by targeting the IKK complex.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. This compound has been shown to induce apoptosis, often through the activation of caspases, a family of proteases that execute the apoptotic program.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Deoxonimbolide This compound Mitochondrion Mitochondrion Deoxonimbolide->Mitochondrion Induces Stress DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Deoxonimbolide->DeathReceptor May sensitize CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves and Activates DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase3 Cleaves and Activates Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 4: Induction of Apoptosis Signaling Pathways.

This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which triggers the activation of caspase-9. In the extrinsic pathway, the binding of death ligands to their receptors initiates a signaling cascade that activates caspase-8. Both caspase-9 and caspase-8 can then activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant biological activities. Its ability to modulate critical signaling pathways such as NF-κB and apoptosis makes it a compelling candidate for further investigation in the development of novel anti-inflammatory and anticancer therapeutics. This guide provides a foundational resource for researchers embarking on or continuing studies with this intriguing limonoid. Further research is warranted to fully elucidate its physical properties, detailed spectroscopic profile, and the full spectrum of its pharmacological potential.

References

Preliminary Biological Activity of 28-Deoxonimbolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the seeds of the neem tree (Azadirachta indica).[1] This compound, often studied alongside the more extensively researched nimbolide, has demonstrated preliminary biological activities, particularly in the realm of cancer research. This technical guide provides a concise summary of the currently available data on the cytotoxic effects of this compound, including experimental protocols and a discussion of potential, though not yet fully elucidated, mechanisms of action.

Quantitative Data on Cytotoxic Activity

The primary available quantitative data on the biological activity of this compound pertains to its in vitro cytotoxicity against human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from the foundational study in this area.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineDescriptionIC50 (µg/mL)
KBHuman oral epidermoid carcinoma2.5
P-388Murine lymphocytic leukemia3.5

Data sourced from Kigodi et al., 1989.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to generate the data presented in Table 1.

Cell Viability Assay (Kigodi et al., 1989)

1. Cell Culture and Maintenance:

  • Cell Lines: KB (human oral epidermoid carcinoma) and P-388 (murine lymphocytic leukemia) cells were used.
  • Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assay Protocol:

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL.
  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells was kept below 0.5%.
  • Treatment: The serially diluted compound was added to the wells containing the cells. A control group with DMSO at the same final concentration was also included.
  • Incubation: The plates were incubated for 72 hours at 37°C.
  • Cell Viability Measurement: After the incubation period, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • MTT solution (5 mg/mL in PBS) was added to each well.
  • The plates were incubated for an additional 4 hours at 37°C.
  • The formazan crystals formed were dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.
  • IC50 Calculation: The concentration of this compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While specific mechanistic studies on this compound are limited, research on the closely related limonoid, nimbolide, suggests potential avenues of investigation. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation and is a common target for anti-cancer agents.

Although direct evidence for this compound is not yet available in the reviewed literature, a general understanding of the NF-κB signaling pathway provides a framework for future research into its potential inhibitory effects.

General Workflow for Investigating NF-κB Inhibition

G cluster_0 Cellular Treatment cluster_1 NF-κB Activation cluster_2 Analysis Cancer Cells Cancer Cells Treatment with this compound Treatment with this compound Cancer Cells->Treatment with this compound IKK Activation IKK Activation Treatment with this compound->IKK Activation Potential Inhibition Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α)->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation Western Blot for p-IκBα Western Blot for phosphorylated IκBα IκBα Phosphorylation->Western Blot for p-IκBα NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription Immunofluorescence for p65 Immunofluorescence for p65 localization NF-κB (p65/p50) Nuclear Translocation->Immunofluorescence for p65 NF-κB Reporter Assay NF-κB Luciferase Reporter Assay Gene Transcription->NF-κB Reporter Assay Pro-inflammatory Cytokines, Survival Factors Pro-inflammatory Cytokines, Survival Factors Gene Transcription->Pro-inflammatory Cytokines, Survival Factors G cluster_0 Cell Treatment cluster_1 Apoptosis Detection Methods cluster_2 Analysis of Apoptotic Pathways Cancer Cells (e.g., HL-60) Cancer Cells (e.g., HL-60) Treatment with this compound Treatment with this compound Cancer Cells (e.g., HL-60)->Treatment with this compound Annexin V/PI Staining Annexin V/Propidium Iodide Staining (Flow Cytometry) Treatment with this compound->Annexin V/PI Staining Caspase Activity Assay Caspase-3/7, -8, -9 Activity Assays Treatment with this compound->Caspase Activity Assay Mitochondrial Membrane Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Treatment with this compound->Mitochondrial Membrane Potential DNA Fragmentation DNA Fragmentation Assay (TUNEL or Gel Electrophoresis) Treatment with this compound->DNA Fragmentation Western Blot Analysis Western Blot for Bcl-2 family proteins, Caspases, PARP cleavage Treatment with this compound->Western Blot Analysis Quantification of Apoptotic Cells Quantification of Apoptotic Cells Annexin V/PI Staining->Quantification of Apoptotic Cells Measurement of Caspase Activation Measurement of Caspase Activation Caspase Activity Assay->Measurement of Caspase Activation Assessment of Mitochondrial Integrity Assessment of Mitochondrial Integrity Mitochondrial Membrane Potential->Assessment of Mitochondrial Integrity Detection of DNA Damage Detection of DNA Damage DNA Fragmentation->Detection of DNA Damage Elucidation of Molecular Mechanism Elucidation of Molecular Mechanism Western Blot Analysis->Elucidation of Molecular Mechanism

References

28-Deoxonimbolide: A Technical Guide to its Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a naturally occurring limonoid derived from the neem tree (Azadirachta indica), has emerged as a compound of significant interest in oncology research.[1][2] Structurally similar to the more extensively studied nimbolide, this compound exhibits potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound as an antineoplastic agent, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C27H32O6[2][5]
Molecular Weight 452.50 g/mol [2][5]
CAS Number 126005-94-5[1][2]
Class Limonoid (Tetranortriterpenoid)[2]
Source Seeds of Azadirachta indica[1][2]

Antineoplastic Activity: In Vitro Studies

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia2.7[3]

Further research is required to establish a comprehensive profile of this compound's activity across a wider range of cancer cell lines.

Mechanism of Action

Current evidence suggests that this compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and potentially modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][3] Studies have shown that it activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This dual-pathway activation leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), ultimately resulting in the dismantling of the cancer cell.[3]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Deoxonimbolide Deoxonimbolide Death Receptors Death Receptors Deoxonimbolide->Death Receptors Mitochondria Mitochondria Deoxonimbolide->Mitochondria Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Caspase-9 Caspase-9 Mitochondria->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis induces nfkb_pathway cluster_cytoplasm Cytoplasm Deoxonimbolide Deoxonimbolide IKK IKK Deoxonimbolide->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation GeneTranscription Gene Transcription (Survival, Proliferation) Nucleus->GeneTranscription activates mtt_workflow start Seed cancer cells in 96-well plate treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

References

The Cytotoxic Effects of Nimbolide on Leukemia Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the cytotoxic effects of 28-Deoxonimbolide on leukemia cells. This guide therefore focuses on the closely related and well-researched compound, nimbolide , a major bioactive component isolated from the neem tree (Azadirachta indica). The findings presented here pertain to nimbolide and its demonstrated effects on various leukemia cell lines.

Introduction

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant challenge in oncology. The development of novel therapeutic agents with high efficacy and minimal side effects is a critical area of research. Nimbolide, a triterpenoid derived from the neem tree, has garnered considerable attention for its potent anticancer properties against a variety of malignancies. This technical guide provides a comprehensive overview of the cytotoxic effects of nimbolide on leukemia cells, detailing its impact on cell viability, the induction of apoptosis, and the underlying molecular mechanisms involving key signaling pathways.

Quantitative Data on Cytotoxic Effects

The cytotoxic and antiproliferative effects of nimbolide have been evaluated across various human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the reported IC50 values for nimbolide in different leukemia cell lines after various treatment durations.

Table 1: IC50 Values of Nimbolide in Human Leukemia Cell Lines (24-hour treatment)

Cell LineLeukemia TypeIC50 (µM)Reference
U937Histiocytic Lymphoma1.12 - 1.74[1]
HL-60Acute Promyelocytic Leukemia1.12 - 1.74[1]
THP-1Acute Monocytic Leukemia1.12 - 1.74[1]
CCRF-CEMAcute Lymphoblastic Leukemia17.4 (± 0.6)[2]
CEM/ADR5000Multidrug-Resistant ALL0.3 (± <0.01)[2]

Table 2: IC50 Values of Nimbolide in Human Leukemia Cell Lines (48-hour treatment)

Cell LineLeukemia TypeIC50 (µM)Reference
U937Histiocytic Lymphoma~1.2[3]
HL-60Acute Promyelocytic LeukemiaNot Reported
THP-1Acute Monocytic LeukemiaNot Reported

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to investigate the cytotoxic effects of nimbolide on leukemia cells.

Cell Culture and Treatment
  • Cell Lines: Human leukemia cell lines, including U937, HL-60, THP-1, and CCRF-CEM, were used.[1][2][4]

  • Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Nimbolide Preparation: Nimbolide was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then diluted to the desired concentrations in the culture medium for experiments.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity. Leukemia cells were seeded in 96-well plates and treated with various concentrations of nimbolide for specified durations (e.g., 24 or 48 hours).[1] MTT reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was then added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution was measured using a microplate reader to determine the percentage of cell viability relative to untreated control cells.[1]

  • Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Cells were treated with nimbolide, harvested, and then mixed with trypan blue dye. Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells was determined by counting the stained and unstained cells using a hemocytometer under a microscope.

Apoptosis Assays
  • Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining: This method is used to detect and quantify apoptosis.[5] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. After treatment with nimbolide, cells were harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and PI. The stained cells were then analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. Following nimbolide treatment, cellular DNA was extracted and analyzed by agarose gel electrophoresis. The appearance of a characteristic "ladder" pattern of DNA fragments indicates apoptosis.[4]

  • Caspase Activity Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis. The activity of key caspases, such as caspase-3, -8, and -9, can be measured using colorimetric or fluorometric assays.[5] These assays typically use a specific substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore that can be quantified.[5]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. After treatment with nimbolide, leukemia cells were lysed, and the total protein concentration was determined. Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane was then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-NF-κB), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands were visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Molecular Mechanisms

Nimbolide induces apoptosis in leukemia cells through the modulation of multiple signaling pathways. The following diagrams illustrate the key pathways implicated in the cytotoxic effects of nimbolide.

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assessment cluster_mechanism Mechanism of Action Analysis cluster_data_analysis Data Analysis Leukemia_Cells Leukemia Cell Lines (U937, HL-60, THP-1) Treatment Nimbolide Treatment (Various Concentrations & Durations) Leukemia_Cells->Treatment Viability Cell Viability Assays (MTT, Trypan Blue) Treatment->Viability Apoptosis Apoptosis Assays (Flow Cytometry, DNA Fragmentation, Caspase Activity) Treatment->Apoptosis Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Pathway_Analysis Signaling Pathway Elucidation Apoptosis->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: Workflow for evaluating the cytotoxic effects of nimbolide on leukemia cells.

Intrinsic and Extrinsic Apoptosis Pathways Induced by Nimbolide

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Nimbolide Nimbolide DR Death Receptors (DR4/DR5) Nimbolide->DR Bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) Nimbolide->Bcl2 Caspase8 Caspase-8 Activation DR->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Nimbolide induces apoptosis via both extrinsic and intrinsic pathways.

Modulation of Key Signaling Pathways by Nimbolide

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K IKK IKK Nimbolide->IKK ERK ERK1/2 Nimbolide->ERK Apoptosis_Induction Apoptosis Nimbolide->Apoptosis_Induction Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival NFkB NF-κB IKK->NFkB NFkB->Cell_Survival ERK->Cell_Survival

Caption: Nimbolide inhibits pro-survival signaling pathways in leukemia cells.

Discussion of Molecular Mechanisms

Nimbolide exerts its cytotoxic effects on leukemia cells through a multi-faceted approach that culminates in the induction of apoptosis.

  • Induction of Apoptosis: Nimbolide triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[6] Furthermore, nimbolide can upregulate the expression of death receptors like DR4 and DR5, initiating the extrinsic apoptotic cascade via caspase-8 activation.[6]

  • Inhibition of Pro-Survival Signaling Pathways:

    • NF-κB Pathway: Nimbolide has been shown to inhibit the activation of the NF-κB signaling pathway.[7][8][9] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of NF-κB and the transcription of its target genes, which are involved in cell survival and proliferation.[6]

    • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. Nimbolide has been reported to suppress the phosphorylation and activation of Akt, a key kinase in this pathway.[9][10][11] Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic effects of nimbolide.

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK1/2 cascade, is also involved in cell proliferation and survival. Nimbolide has been shown to inhibit the phosphorylation of ERK1/2 in some cancer cells, thereby contributing to its anti-proliferative effects.[7][8][9]

Conclusion

The available scientific evidence strongly suggests that nimbolide possesses significant cytotoxic and pro-apoptotic activity against various human leukemia cell lines. Its ability to induce apoptosis through both intrinsic and extrinsic pathways, coupled with its inhibitory effects on key pro-survival signaling pathways such as NF-κB, PI3K/Akt, and MAPK, makes it a promising candidate for further investigation as a potential therapeutic agent for leukemia. While no specific data exists for this compound, the structural similarity to nimbolide suggests that it may possess similar biological activities, warranting future research into its potential anti-leukemic effects.

References

An In-Depth Technical Guide to the Early In Vitro Studies of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid isolated from the neem tree (Azadirachta indica), has emerged as a compound of interest in the field of cancer research.[1] As a naturally derived molecule, it represents a potential source for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the foundational in vitro studies that have begun to elucidate the biological activities of this compound, with a primary focus on its cytotoxic and apoptotic effects on cancer cells. While its structural relative, nimbolide, has been extensively studied for its anti-inflammatory and anti-cancer properties, this document will focus specifically on the available data for this compound.

Core Focus: Cytotoxicity and Apoptosis Induction

Early in vitro research has primarily centered on the anti-cancer potential of this compound, revealing its ability to inhibit the growth of cancer cells and induce programmed cell death.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
HL60Human Promyelocytic Leukemia2.7 - 3.1Kikuchi et al., 2011
Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells through the activation of key signaling cascades. The available evidence points to the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The diagram below illustrates the proposed mechanism of apoptosis induction by this compound in cancer cells.

apoptosis_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Death Receptors Death Receptors Cancer Cell->Death Receptors Extrinsic Pathway Mitochondria Mitochondria Cancer Cell->Mitochondria Intrinsic Pathway Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Pro-caspase-9 Pro-caspase-9 Mitochondria->Pro-caspase-9 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed apoptotic signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments that have been conducted to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human promyelocytic leukemia (HL60) cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (dissolved in dimethyl sulfoxide, DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HL60 cells in 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of RPMI-1640 medium with 10% FBS.

  • Incubate the plates for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. A vehicle control (DMSO) should also be included.

  • Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plates and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed HL60 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add drug to cells prepare_drug Prepare serial dilutions of this compound prepare_drug->add_drug incubate_48h Incubate for 48h add_drug->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Workflow for the in vitro cytotoxicity (MTT) assay.
Apoptosis Analysis by Western Blot

Objective: To detect the activation of caspases involved in the apoptotic pathway induced by this compound.

Materials:

  • HL60 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus (for Western blotting)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-caspase-3, anti-caspase-8, anti-caspase-9, and a loading control like anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HL60 cells with this compound at a concentration known to induce apoptosis (e.g., near the IC50 value) for various time points (e.g., 0, 6, 12, 24 hours).

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands corresponding to the pro- and cleaved forms of the caspases.

western_blot_workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection treat_cells Treat HL60 cells with this compound lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE transfer Transfer proteins to membrane sds_page->transfer block Block membrane primary_ab Incubate with primary antibodies block->primary_ab secondary_ab Incubate with secondary antibodies primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect

References

28-Deoxonimbolide: A Technical Whitepaper on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, isolated from the neem tree (Azadirachta indica)[1][2]. As a secondary metabolite, it is not directly involved in the primary growth and development of the plant but plays a crucial role in its interaction with the environment. This technical guide provides an in-depth analysis of this compound's role as a plant metabolite, focusing on its biosynthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Biosynthesis of this compound in Azadirachta indica

The biosynthesis of limonoids, including this compound, in Azadirachta indica is a complex process originating from the mevalonate (MVA) pathway. This pathway provides the fundamental isoprenoid building blocks for the synthesis of the triterpenoid skeleton.

The initial steps involve the cyclization of 2,3-oxidosqualene to form the protolimonoid backbone. Key enzymes in this process include oxidosqualene cyclase, which catalyzes the formation of the initial tetracyclic structure, and a series of cytochrome P450 monooxygenases that introduce oxygen functionalities and drive subsequent rearrangements. While the complete biosynthetic pathway to this compound has not been fully elucidated, it is understood to proceed through a series of oxidative modifications of the protolimonoid precursor, leading to the characteristic furan ring and other structural features of the nimbolide family of limonoids.

G MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Protolimonoid Protolimonoid Precursor Oxidosqualene->Protolimonoid Oxidosqualene cyclase Rearrangements Oxidative Modifications & Rearrangements (P450s) Protolimonoid->Rearrangements Deoxonimbolide This compound Rearrangements->Deoxonimbolide G cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkBa_p p-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Deoxonimbolide This compound Deoxonimbolide->IKK Inhibition G Deoxonimbolide This compound Bax Bax/Bak ↑ Deoxonimbolide->Bax Bcl2 Bcl-2/Bcl-xL ↓ Deoxonimbolide->Bcl2 DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Deoxonimbolide->DeathReceptor Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8 Caspase-8 activation DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Initial Screening of 28-Deoxonimbolide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Deoxonimbolide is a naturally occurring limonoid compound isolated from the seeds of the neem tree, Azadirachta indica.[1][2] This technical guide provides a comprehensive overview of the initial screening of its bioactivity, with a focus on its anticancer and potential anti-inflammatory properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. While research on this compound is ongoing, this guide consolidates the current understanding to aid researchers in the fields of natural product chemistry, oncology, and drug discovery.

Anticancer Bioactivity

The primary focus of initial bioactivity screening for this compound has been its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various human cancer cell lines.

Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against several human cancer cell lines. This data provides a quantitative measure of its potency in inhibiting cancer cell growth.

Cell LineCancer TypeIC50 (µM)
HL-60Leukemia2.7[3]
A549Lung>40[1]
AZ521Stomach>40[1]
SK-BR-3Breast>40[1]
CRL1579Melanoma>40[2]

Note: The available data suggests a selective potent cytotoxicity of this compound against leukemia cells.

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.[3][4] Experimental evidence indicates that this compound activates key effector proteins in the apoptotic cascade.

Apoptosis Signaling Pathway

Treatment of cancer cells with this compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is evidenced by the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[3]

Deoxonimbolide This compound DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) Deoxonimbolide->DeathReceptors Induces Mitochondrion Mitochondrion Deoxonimbolide->Mitochondrion Induces stress Caspase8 Caspase-8 (activated) DeathReceptors->Caspase8 Caspase9 Caspase-9 (activated) Mitochondrion->Caspase9 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound.

Modulation of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of many cancers. Studies on the related limonoid, nimbolide, have shown potent inhibition of the NF-κB pathway.[5][6] While direct quantitative data for this compound is limited, its structural similarity to nimbolide suggests it may also modulate this critical pathway.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate target gene transcription.

Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkBa_p50_p65 IκBα-p50-p65 (inactive complex) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (active dimer) IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Deoxonimbolide This compound (putative) Deoxonimbolide->IKK Inhibits (putative)

Caption: Putative inhibition of the NF-κB pathway.

Potential Anti-inflammatory Bioactivity

The inhibitory action on the NF-κB pathway, as suggested by studies on related compounds, points towards a potential anti-inflammatory role for this compound. NF-κB is a key regulator of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. While direct quantitative data for this compound's anti-inflammatory effects are not yet available, this remains a promising area for future investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's bioactivity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as caspases, Bcl-2 family proteins, and components of the NF-κB, PI3K/Akt, and MAPK pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions

The initial screening of this compound has revealed promising anticancer activity, particularly against leukemia cells, through the induction of apoptosis. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Quantitative analysis of its anti-inflammatory effects: Determining the IC50 values for the inhibition of key inflammatory mediators such as COX-2, iNOS, prostaglandins, and nitric oxide.

  • In-depth investigation of its effects on signaling pathways: Quantifying the modulatory effects of this compound on the NF-κB, PI3K/Akt, and MAPK pathways through techniques like western blotting for phosphorylated proteins.

  • In vivo efficacy studies: Evaluating the antitumor and anti-inflammatory effects of this compound in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

This technical guide provides a foundational understanding of the bioactivity of this compound. The provided data and protocols are intended to support and guide further research into this promising natural product.

References

An In-depth Technical Guide to the Therapeutic Potential of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

28-Deoxonimbolide, a naturally occurring limonoid derived from the neem tree (Azadirachta indica), has emerged as a compound of significant interest in biomedical research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer and anti-inflammatory properties. The document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways to support further research and development efforts. While research on this compound is still in its nascent stages compared to its close analogue, Nimbolide, the existing evidence strongly suggests its promise as a valuable lead compound for novel therapeutic agents.

Chemical and Physical Properties

This compound is a tetranortriterpenoid characterized by a complex chemical structure that enables its interaction with various biological targets.[1]

PropertyValueSource
CAS Number 126005-94-5[1]
Molecular Formula C₂₇H₃₂O₆[1]
Molecular Weight 452.50 g/mol [1]
Class Limonoid[1]
Origin Seeds of Azadirachta indica[1]

Therapeutic Potential: Anticancer Activity

The primary therapeutic potential of this compound investigated to date lies in its anticancer properties. In vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of human cancer cell lines.

In Vitro Cytotoxicity

This compound exhibits significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from foundational studies are summarized below.

Cell LineCancer TypeIC₅₀ (µM)
HL-60Leukemia2.7
AZ521Stomach2.4
SK-BR-3Breast1.7
A549Lung9.3
CRL1579Melanoma14.2

Data sourced from studies on the cytotoxic activities of limonoids from Azadirachta indica seeds.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis. Studies in the human promyelocytic leukemia cell line (HL-60) have shown that it triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of key executioner caspases.

Cell LineEffectBiomarkers
HL-60Induction of ApoptosisIncreased cleavage of caspases-8, -9, and -3

Evidence suggests that this compound treatment leads to diminished levels of pro-caspases and a corresponding increase in their cleaved, active forms.

Signaling Pathways in Anticancer Activity

The pro-apoptotic activity of this compound is mediated by the activation of the caspase cascade. The involvement of both caspase-8 and caspase-9 indicates the engagement of the extrinsic and intrinsic apoptotic pathways, respectively.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Mitochondrion Mitochondrion This compound->Mitochondrion Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptotic pathways induced by this compound.

Therapeutic Potential: Anti-inflammatory Activity

Preliminary investigations suggest that this compound possesses anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

Modulation of the NF-κB Signaling Pathway

Studies indicate that this compound may inhibit NF-κB signaling.[1] This pathway is central to cellular responses to inflammatory stimuli. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The inhibitory action of this compound likely interferes with this cascade.

nf_kb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylation IκB IκB Ub-Proteasome Degradation Ub-Proteasome Degradation IκB->Ub-Proteasome Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation IκB-NF-κB Complex->IκB Dissociation IκB-NF-κB Complex->NF-κB Release Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->IKK Complex Inhibition?

Potential inhibition of the NF-κB pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the key in vitro studies of this compound.

Cell Culture and Maintenance
  • Cell Lines: HL-60, A549, AZ521, SK-BR-3, and CRL1579 human cancer cell lines.

  • Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37 °C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HL-60 cells are treated with a specified concentration of this compound (e.g., 30 µM) for designated time points (e.g., 8 and 24 hours).

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Western Blot Analysis for Caspase Cleavage

This technique is used to detect the cleavage and activation of caspases.

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pro-caspases and cleaved caspases (e.g., caspase-3, -8, -9).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., HL-60) Treatment This compound Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism Analysis (Western Blot) Treatment->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 Apoptotic_Cells Quantify Apoptotic Cells Apoptosis->Apoptotic_Cells Protein_Expression Caspase Cleavage Mechanism->Protein_Expression

General workflow for in vitro evaluation of this compound.

Future Directions and Conclusion

The available data strongly supports the therapeutic potential of this compound as an anticancer and anti-inflammatory agent. However, further research is imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • In-depth Mechanistic Studies: A more detailed characterization of the signaling pathways modulated by this compound is needed. This includes identifying its direct molecular targets and exploring its effects on other cancer-related pathways.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Comparative Studies: Direct comparative studies with its analogue, Nimbolide, would provide valuable insights into the structure-activity relationships and potential advantages of this compound.

  • Synergistic Combinations: Investigating the potential for synergistic effects when combined with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies.

References

28-Deoxonimbolide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a limonoid, a class of tetranortriterpenoids, naturally occurring in the seeds of the neem tree, Azadirachta indica.[1][2] This compound is of significant interest to the biomedical research community for its potential anti-inflammatory and anticancer properties.[2] Preliminary studies suggest that its mechanism of action may involve the modulation of critical cellular signaling pathways, including the NF-κB pathway, and the induction of apoptosis.[1][2] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its anticancer activity, and offers detailed experimental protocols and data presented in a structured format to facilitate further basic and preclinical research.

Quantitative Data

Cell LineCancer TypeIC50 (µM)Reference
U937Leukemia1 - 2.5[3]
PC-3Prostate Cancer2[3]

Note: This data is for nimbolide, a related compound, and should be used as a preliminary guide for this compound research.

Signaling Pathways

The anticancer effects of this compound are believed to be mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cellular responses to stress and is frequently dysregulated in cancer, promoting cell survival and proliferation. Studies suggest that this compound may exert its anticancer effects by inhibiting this pathway.[2] The canonical NF-κB pathway is a primary target for therapeutic intervention.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Deoxonimbolide This compound Deoxonimbolide->IKK_complex Inhibition MAPK_Pathway Growth_Factor Growth Factor (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos, ATF2) ERK->Transcription_Factors Nuclear Translocation & Phosphorylation JNK_p38_pathway JNK/p38 Pathway JNK_p38_pathway->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Deoxonimbolide This compound (Putative Target) Deoxonimbolide->Ras Inhibition? Deoxonimbolide->Raf Inhibition? Experimental_Workflow Start Start: Hypothesis This compound has anticancer activity Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 values in various cancer cell lines Cytotoxicity->IC50 Apoptosis Apoptosis Induction (Annexin V/PI Staining) IC50->Apoptosis Select effective concentrations Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism Confirm apoptotic cell death NFkB_Analysis Analyze NF-κB Pathway (p-IKK, p-p65) Mechanism->NFkB_Analysis MAPK_Analysis Analyze MAPK Pathway (p-ERK, p-JNK, p-p38) Mechanism->MAPK_Analysis Conclusion Conclusion: Elucidate anticancer mechanism of this compound NFkB_Analysis->Conclusion MAPK_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for 28-Deoxonimbolide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Deoxonimbolide, a limonoid compound isolated from the neem tree (Azadirachta indica), has demonstrated significant potential as an anticancer agent.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic and apoptotic effects, as well as its impact on key signaling pathways implicated in cancer progression, namely the NF-κB and Wnt/β-catenin pathways.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₇H₃₂O₆
Molecular Weight 452.55 g/mol
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Purity ≥98%

Data sourced from publicly available chemical databases.

Quantitative Data: In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment are summarized below.

Cell LineCancer TypeIC50 (µM)
HL-60Leukemia2.7
AZ521Stomach2.4
SK-BR-3Breast1.7
A549Lung9.3
CRL1579Melanoma14.2

Table data extracted from a study on the anticancer activity of this compound.[2]

Experimental Protocols

General Cell Culture and Maintenance of Adherent Cancer Cell Lines

This protocol outlines the basic procedures for thawing, subculturing, and cryopreserving adherent cancer cell lines.

1.1. Thawing Frozen Cells

  • Remove the cryovial from liquid nitrogen storage and warm it rapidly in a 37°C water bath until a small ice crystal remains.

  • Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 3-5 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriately sized cell culture flask (e.g., T-25 or T-75).

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Replace the medium after 24 hours to remove any residual cryoprotectant.

1.2. Subculturing Adherent Cells

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.

  • Add a sufficient volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

  • Incubate at 37°C for 2-5 minutes, or until cells detach. Monitor under a microscope.

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed new culture flasks with the desired number of cells and fresh, pre-warmed complete growth medium.

  • Incubate at 37°C and 5% CO₂.

1.3. Cryopreserving Cells

  • Follow steps 1-6 of the subculturing protocol.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold freezing medium (e.g., complete growth medium with 10% DMSO and 20-50% Fetal Bovine Serum) at a concentration of 1-5 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours.

  • Transfer the vials to a liquid nitrogen storage tank for long-term preservation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

2.1. Materials

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

2.2. Protocol

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Materials

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • 6-well plates

3.2. Protocol

  • Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for the desired time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

4.1. Materials

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NF-κB p65, IκBα, β-catenin, GSK3β, Cyclin D1, c-Myc, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

4.2. Protocol

  • Treat cells with this compound as required.

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities relative to the loading control.

Signaling Pathways and Visualization

This compound is known to modulate critical signaling pathways involved in cancer cell survival and proliferation.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_pathway Pathway Analysis cell_culture Cell Culture (e.g., A549, HL-60) treatment Treat cells with This compound cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Protein Expression (Western Blot) treatment->western pathway_analysis Signaling Pathway Modulation western->pathway_analysis

Experimental workflow for this compound studies.
NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway.[3] This pathway is constitutively active in many cancers and promotes cell survival and proliferation. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.

nfkb_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα target_genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) NFkB_nuc->target_genes Activates Deoxonimbolide This compound Deoxonimbolide->IKK Inhibits

Inhibition of the NF-κB pathway by this compound.
Wnt/β-catenin Signaling Pathway

Based on studies with the related compound nimbolide, this compound is hypothesized to suppress the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β) and targeted for proteasomal degradation. Wnt signaling inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF-mediated transcription of target genes like c-Myc and Cyclin D1. Nimbolide has been shown to decrease levels of GSK3β and β-catenin.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulates and Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Deoxonimbolide This compound Deoxonimbolide->DestructionComplex Potentially Modulates Deoxonimbolide->BetaCatenin Reduces Levels

Proposed inhibition of Wnt/β-catenin pathway.

Conclusion

This compound is a promising natural product with potent anticancer properties. The protocols and data presented here provide a framework for researchers to investigate its mechanism of action in various cancer cell models. Further studies are warranted to fully elucidate its therapeutic potential and to explore its effects on other signaling pathways relevant to cancer.

References

Application Notes and Protocols for 28-Deoxonimbolide in Prostate Cancer Research: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Deoxonimbolide is a limonoid compound isolated from the neem tree (Azadirachta indica).[1][2] Like its well-studied counterpart, nimbolide, it has been investigated for its potential as an anti-cancer agent.[3] This document aims to provide a comprehensive overview of the application of this compound in the context of prostate cancer research. However, a thorough review of the current scientific literature reveals a significant gap in research specifically investigating the effects of this compound on prostate cancer.

While nimbolide has been extensively studied in prostate cancer, demonstrating effects on cell migration, angiogenesis, and key signaling pathways such as NF-κB and PI3K/Akt, similar detailed studies for this compound are not publicly available.[4][5][6] Research has shown that this compound possesses cytotoxic and apoptosis-inducing activities in other cancer cell lines, such as human leukemia (HL-60) cells, suggesting a potential for broader anti-cancer applications.[3] One study suggests that this compound may inhibit the NF-κB signaling pathway, a pathway also implicated in prostate cancer.[1]

Given the lack of specific data for this compound in prostate cancer, the following sections provide generalized protocols and theoretical frameworks based on the known activities of the related compound nimbolide and standard cancer research methodologies. These should be considered as a starting point for novel research, not as established protocols for this specific application.

Data Presentation: A Call for Research

Currently, there is no published quantitative data on the efficacy of this compound against prostate cancer cell lines. To facilitate future research and allow for comparative analysis, it is recommended that studies investigate and report the following:

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines

Cell LineTypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hNotes
LNCaPAndrogen-sensitive
PC-3Androgen-insensitive
DU145Androgen-insensitive

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Treatment GroupDosage (mg/kg)FrequencyTumor Volume Reduction (%)Change in Body Weight (%)Notes
Vehicle Control---
This compound
Positive Controle.g., Docetaxel

Proposed Signaling Pathways for Investigation

Based on the known mechanisms of the related compound nimbolide, the following signaling pathways are proposed as primary targets for investigation in the context of this compound and prostate cancer.

G cluster_0 NF-κB Pathway cluster_1 PI3K/Akt Pathway Deoxonimbolide This compound IKK IKK Deoxonimbolide->IKK Inhibition PI3K PI3K Deoxonimbolide->PI3K Inhibition IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition IκBα_degradation IκBα_degradation IκBα->IκBα_degradation Degradation NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation Proliferation Proliferation NFκB_nucleus->Proliferation Survival Survival NFκB_nucleus->Survival Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth mTOR->CellGrowth G Start Seed prostate cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Read Read absorbance at 570 nm AddSolubilizer->Read G Start Treat cells with This compound Lyse Lyse cells and quantify protein Start->Lyse Separate Separate proteins by SDS-PAGE Lyse->Separate Transfer Transfer proteins to a PVDF membrane Separate->Transfer Block Block membrane Transfer->Block IncubatePrimary Incubate with primary antibody Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated secondary antibody IncubatePrimary->IncubateSecondary Detect Detect with chemiluminescence IncubateSecondary->Detect

References

Application Notes and Protocols for 28-Deoxonimbolide In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid compound isolated from the neem tree (Azadirachta indica), has garnered interest in the scientific community for its potential therapeutic properties.[1][2] Preliminary studies suggest that this natural product may exert anti-inflammatory and anticancer effects, positioning it as a compound of interest for further investigation in drug discovery and development.[1] Structurally related to nimbolide, this compound is being explored for its ability to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB and STAT3 pathways.[1]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound. The protocols outlined below are designed to assess its cytotoxic and apoptotic activities and to investigate its molecular mechanism of action.

Data Presentation

A crucial aspect of evaluating a potential therapeutic agent is the quantitative assessment of its biological activity. The following tables provide a template for summarizing key data obtained from the in vitro assays described in this document.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
MCF-7 Breast AdenocarcinomaMTT24Data to be determined
48Data to be determined
72Data to be determined
A549 Lung CarcinomaMTT24Data to be determined
48Data to be determined
72Data to be determined
PC-3 Prostate AdenocarcinomaMTT24Data to be determined
48Data to be determined
72Data to be determined
HeLa Cervical AdenocarcinomaMTT24Data to be determined
48Data to be determined
72Data to be determined

Note: The IC50 (half-maximal inhibitory concentration) values for this compound are yet to be fully elucidated in the public domain and should be determined experimentally. The table above serves as a template for data presentation.

Table 2: Apoptosis Induction by this compound

Cell LineConcentration (µM)Incubation Time (hours)Apoptotic Cells (%)
MCF-7 Control24Data to be determined
IC50 concentration24Data to be determined
2x IC50 concentration24Data to be determined
A549 Control24Data to be determined
IC50 concentration24Data to be determined
2x IC50 concentration24Data to be determined

Note: The percentage of apoptotic cells should be determined using methods such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

Table 3: Effect of this compound on Key Signaling Proteins

Cell LineTreatmentProteinPhosphorylation StatusRelative Expression Level (Fold Change)
MCF-7 Controlp-IKKα/β-1.0
This compoundp-IKKα/β-Data to be determined
Controlp-IκBα-1.0
This compoundp-IκBα-Data to be determined
Controlp-p65-1.0
This compoundp-p65-Data to be determined
Controlp-JAK2-1.0
This compoundp-JAK2-Data to be determined
Controlp-STAT3-1.0
This compoundp-STAT3-Data to be determined

Note: Relative protein expression levels should be quantified from Western blot data and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry seed_cells Seed Cells in 6-well Plate treat_compound Treat with this compound seed_cells->treat_compound harvest_cells Harvest and Wash Cells treat_compound->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (Dark) add_stains->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze_populations Analyze Cell Populations acquire_data->analyze_populations

Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKKα/β, anti-p-IκBα, anti-p-p65, anti-p-JAK2, anti-p-STAT3, and their total protein counterparts, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathways

Based on preliminary data for related compounds, this compound is hypothesized to inhibit the NF-κB and STAT3 signaling pathways. The following diagrams illustrate these pathways and potential points of intervention for this compound.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Inhibits p_IkB p-IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Deoxonimbolide This compound Deoxonimbolide->IKK Inhibits?

Hypothesized inhibition of the NF-κB pathway by this compound.

STAT3_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates p_JAK p-JAK STAT3 STAT3 p_JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Deoxonimbolide This compound Deoxonimbolide->JAK Inhibits?

Hypothesized inhibition of the STAT3 pathway by this compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, apoptosis-inducing capabilities, and effects on key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. Further studies will be necessary to confirm its precise molecular targets and to validate these in vitro findings in preclinical in vivo models.

References

Developing Animal Models for 28-Deoxonimbolide Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid derived from the neem tree (Azadirachta indica), has garnered interest as a potential anti-cancer agent.[1][2][3] Like its close analogue nimbolide, this compound is suggested to modulate critical signaling pathways involved in cancer progression, such as the NF-κB pathway.[3] The development of robust animal models is a crucial step in the preclinical evaluation of this compound to determine its efficacy, toxicity, and pharmacokinetic profile.

These application notes provide a comprehensive guide for establishing animal models to study this compound, with a focus on cancer research. Due to the limited availability of in vivo data specifically for this compound, the following protocols and dosage recommendations are largely based on studies conducted with the structurally similar and well-researched compound, nimbolide. Researchers should use this information as a starting point and conduct dose-finding and toxicity studies to establish optimal parameters for this compound.

Key Signaling Pathways

This compound is believed to share mechanisms of action with nimbolide, which is known to target several pro-survival signaling pathways in cancer cells. The primary target is the NF-κB pathway, which plays a pivotal role in inflammation, cell survival, proliferation, and angiogenesis.

G Proposed Signaling Pathway of this compound This compound This compound IKK IKK This compound->IKK Inhibition IkBa_p IκBα Phosphorylation IKK->IkBa_p Inhibition NFkB NF-κB (p65/p50) IkBa_p->NFkB Inhibition of Nuclear Translocation Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Cell_Survival Cell Survival (Bcl-2, Bcl-xL) Gene_Expression->Cell_Survival Proliferation Proliferation (Cyclin D1, c-Myc) Gene_Expression->Proliferation Angiogenesis Angiogenesis (VEGF) Gene_Expression->Angiogenesis Metastasis Metastasis (MMP-9, ICAM-1) Gene_Expression->Metastasis

Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.

Animal Model Selection

The choice of animal model is critical and depends on the research question. For general efficacy and toxicity screening, immunodeficient mouse models are commonly used.

Recommended Models:

  • Nude Mice (Athymic): Lacking a thymus, these mice do not produce T-cells, making them suitable for xenograft studies with a wide range of cancer cell lines.

  • SCID (Severe Combined Immunodeficiency) Mice: These mice lack both T- and B-cells, allowing for the engraftment of a broader range of human tissues.

  • NSG (NOD scid gamma) Mice: These mice have a more severely compromised immune system, lacking T-cells, B-cells, and functional NK cells, which allows for better engraftment of human hematopoietic cells and patient-derived xenografts (PDXs).

For specific cancer types, orthotopic models, where tumor cells are implanted in the corresponding organ of the animal, can provide a more clinically relevant microenvironment.[4]

Quantitative Data from Nimbolide Studies

The following tables summarize quantitative data from in vivo studies using nimbolide, which can serve as a reference for designing this compound experiments.

Table 1: In Vivo Dosage of Nimbolide in Xenograft Models

Cancer TypeAnimal ModelDosageRoute of AdministrationStudy DurationReference
Colorectal CancerNude Mice5 and 20 mg/kgIntraperitonealPost-tumor inoculation[5]
Waldenstrom MacroglobulinemiaNude Mice100-200 mg/kgIntraperitoneal26 days[6]

Table 2: In Vitro Cytotoxicity of Nimbolide

Cell LineCancer TypeIC50Exposure TimeReference
PC-3Prostate Cancer2 µMNot specified[6]
WM cellsWaldenstrom Macroglobulinemia0.2 µMNot specified[6]
Du-145Prostate Cancer39.43±3.72 µM24 hours[7]
A-549Lung Cancer74.01±5.33 µM24 hours[7]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Development

This protocol outlines the establishment of a subcutaneous xenograft model, a common starting point for in vivo efficacy studies.

G Experimental Workflow for CDX Model Development cluster_0 Cell Culture cluster_1 Animal Inoculation cluster_2 Tumor Growth and Monitoring cluster_3 Treatment and Analysis Cell_Culture 1. Culture selected cancer cell line Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend in Matrigel Harvest->Resuspend Inoculation 4. Subcutaneously inject cells into flank of immunodeficient mice Resuspend->Inoculation Monitor 5. Monitor tumor growth (caliper measurements) Inoculation->Monitor Randomize 6. Randomize mice into treatment groups Monitor->Randomize Treatment 7. Administer this compound or vehicle control Randomize->Treatment Efficacy 8. Monitor tumor volume and body weight Treatment->Efficacy Endpoint 9. Euthanize and collect tumors for analysis Efficacy->Endpoint

Caption: Workflow for establishing and evaluating a CDX model.

Methodology:

  • Cell Culture: Culture the desired human cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Cell viability should be >95%.

  • Inoculation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using a digital caliper every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For administration, dilute the stock solution in a vehicle appropriate for the chosen route (e.g., corn oil or a saline solution with a solubilizing agent for intraperitoneal injection).

    • Dosage: Based on nimbolide studies, an initial dose-finding study for this compound could start in the range of 5-20 mg/kg.

    • Administration: Administer the treatment or vehicle control according to the planned schedule (e.g., daily, every other day).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice. Collect tumors for downstream analysis such as histopathology, western blotting, or RNA sequencing.

Protocol 2: Acute and Sub-chronic Toxicity Studies

It is essential to establish the safety profile of this compound before proceeding to long-term efficacy studies.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice).

  • Acute Toxicity (Single Dose):

    • Administer a single dose of this compound via the intended clinical route of administration to several groups of animals at increasing dose levels.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • This study will help determine the LD50 (median lethal dose) and identify the maximum tolerated dose (MTD).

  • Sub-chronic Toxicity (Repeated Dose):

    • Administer this compound daily for a period of 28 days at multiple dose levels (typically based on the MTD from the acute toxicity study).

    • Monitor the animals daily for clinical signs of toxicity, and measure body weight and food consumption regularly.

    • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect organs for histopathological examination.

Conclusion

The development of animal models is a cornerstone of preclinical drug development. While specific in vivo data for this compound is still emerging, the extensive research on its analogue, nimbolide, provides a solid foundation for initiating such studies. By carefully selecting the appropriate animal model and conducting thorough dose-finding and toxicity assessments, researchers can effectively evaluate the therapeutic potential of this compound for the treatment of cancer and other diseases. The protocols and data presented here offer a starting point for these critical investigations.

References

Application Notes and Protocols for 28-Deoxonimbolide Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid compound derived from the neem tree (Azadirachta indica), has garnered significant interest in biomedical research for its potential anti-inflammatory and anticancer properties.[1] Like many natural products, its therapeutic development is hampered by poor aqueous solubility and limited bioavailability. Advanced drug delivery systems are crucial to overcome these limitations and enhance the therapeutic efficacy of this promising compound.

These application notes provide a comprehensive overview of potential formulation strategies for this compound, focusing on nanoparticle-based delivery systems. Detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of these formulations are provided to guide researchers in the development of effective this compound therapeutics.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₂O₆[1][2]
Molecular Weight452.5 g/mol [2]
Physical StateSolid (assumed)N/A
Aqueous SolubilityNot reported (expected to be low)N/A
Partition Coefficient (LogP)Not reported (expected to be high)N/A
StabilityNot reportedN/A

Recommendation: It is imperative for researchers to experimentally determine the aqueous solubility, LogP, and stability of this compound under various pH and temperature conditions to inform formulation development.

Formulation Strategies for this compound

Given its hydrophobic nature, several nanoparticle-based formulations can be explored to enhance the delivery of this compound. These include polymeric nanoparticles, liposomes, and polymeric micelles.

Polymeric Nanoparticles

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm. They can encapsulate hydrophobic drugs like this compound within their polymeric matrix, protecting the drug from degradation and controlling its release.

Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation

This protocol is a general guideline and should be optimized based on the experimentally determined properties of this compound and the chosen polymer.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Surfactant (e.g., Poloxamer 188, PVA)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously.

  • Solvent Evaporation: Stir the suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess surfactant. Wash the pellet with purified water and re-centrifuge.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or lyoprotectant solution for storage.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be incorporated into the lipid bilayer.

Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[3]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[3]

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.[3]

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the liposome suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core of the micelle serves as a reservoir for hydrophobic drugs.

Protocol 3: Preparation of this compound Loaded Polymeric Micelles by Dialysis Method

This method is suitable for polymers that are not readily soluble in water.[4]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., PEG-PLGA, Pluronics)

  • Organic solvent (e.g., DMSO, DMF)

  • Purified water

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Dissolution: Dissolve both this compound and the amphiphilic block copolymer in a common organic solvent.[4]

  • Micelle Formation: Add this solution dropwise to a vigorously stirred aqueous phase to induce micelle formation.

  • Dialysis: Transfer the micellar solution to a dialysis bag and dialyze against a large volume of purified water for 24-48 hours to remove the organic solvent and unencapsulated drug.[4]

  • Concentration: The final polymeric micelle solution can be concentrated if necessary using ultrafiltration.

Characterization of this compound Formulations

Thorough characterization of the prepared formulations is essential to ensure quality, stability, and predictable in vivo performance.

Table 2: Key Characterization Parameters and Methods

ParameterMethod(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the nanoparticles, which influences their in vivo fate.[5]
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the nanoparticles, which affects their stability and interaction with biological membranes.[5]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.[6]
Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC, UV-Vis SpectrophotometryQuantifies the amount of drug successfully encapsulated within the nanoparticles.

Protocol 4: Determination of Encapsulation Efficiency and Drug Loading

  • Separate free drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) drug.

  • Quantify free drug: Measure the concentration of this compound in the supernatant using a validated HPLC or UV-Vis method.

  • Quantify total drug: Lyse a known amount of the nanoparticle formulation with a suitable solvent to release the encapsulated drug and measure the total drug concentration.

  • Calculate EE and DL:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

In Vitro Drug Release Studies

In vitro release studies are performed to understand the rate and mechanism of drug release from the formulation under physiological conditions.

Protocol 5: In Vitro Drug Release using Dialysis Method

Materials:

  • This compound loaded formulation

  • Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions for a hydrophobic drug)

  • Dialysis membrane (with appropriate MWCO)

  • Shaking water bath or incubator

Procedure:

  • Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Seal the bag and immerse it in a known volume of the release medium at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

In Vivo Evaluation

Animal studies are essential to evaluate the pharmacokinetic profile and therapeutic efficacy of the developed this compound formulations.

Protocol 6: Pharmacokinetic and Biodistribution Study in a Rodent Model

All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • This compound formulation and free drug solution (with a suitable vehicle)

  • Appropriate animal model (e.g., mice or rats)

  • Anesthesia

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Dosing: Administer the this compound formulation and the free drug solution to different groups of animals via the desired route (e.g., intravenous, intraperitoneal).

  • Blood Sampling: At various time points post-administration, collect blood samples from the animals.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Quantification: Extract this compound from the plasma samples and quantify its concentration using a sensitive and validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

  • Biodistribution: At a predetermined endpoint, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, tumor if applicable).

  • Tissue Homogenization and Drug Extraction: Homogenize the tissues and extract the drug.

  • Drug Quantification in Tissues: Quantify the concentration of this compound in each organ to determine its tissue distribution profile.

Signaling Pathways and Experimental Workflows

This compound is suggested to exert its biological effects by modulating key signaling pathways, including NF-κB and STAT3.[1]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) Ub_Proteasome Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome Leads to NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates IkB_NF_kB->IkB IkB_NF_kB->NF_kB Ub_Proteasome->IkB_NF_kB Degrades IκB DNA DNA NF_kB_active->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Induces Deoxonimbolide This compound Deoxonimbolide->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes STAT3_Dimer_nuc STAT3 Dimer STAT3_Dimer->STAT3_Dimer_nuc Translocates DNA DNA STAT3_Dimer_nuc->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Induces Deoxonimbolide This compound Deoxonimbolide->JAK Inhibits

Caption: Putative inhibition of the STAT3 signaling pathway by this compound.

Experimental_Workflow Formulation Formulation (Nanoparticles, Liposomes, Micelles) Characterization Physicochemical Characterization (Size, Zeta, EE%, Morphology) Formulation->Characterization In_Vitro In Vitro Studies (Drug Release, Stability) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Biodistribution, Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis and Optimization In_Vivo->Data_Analysis Data_Analysis->Formulation Iterative Optimization End End: Optimized Formulation Data_Analysis->End

Caption: General experimental workflow for developing a this compound drug delivery system.

References

Techniques for Assessing 28-Deoxonimbolide's Anti-Proliferative Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a limonoid compound isolated from the neem tree (Azadirachta indica), a plant renowned for its wide-ranging therapeutic properties.[1][2] As a structural analog of the well-studied nimbolide, this compound is of significant interest for its potential anti-inflammatory and anti-cancer activities.[1] Preliminary studies suggest that its mechanism of action may involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB pathway.[1]

This document provides a comprehensive guide to the key experimental techniques for assessing the anti-proliferative effects of this compound. Due to the limited availability of specific data for this compound, the quantitative data and detailed signaling pathways are based on its close structural analog, nimbolide, which has been extensively studied. The protocols provided are broadly applicable for the evaluation of novel anti-proliferative agents.

Data Presentation: Anti-Proliferative Activity of Nimbolide

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide in various human cancer cell lines, demonstrating its potent anti-proliferative activity. These values can serve as a benchmark for initial dose-range finding studies with this compound.

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer2[3]
U937Leukemia1-2.5[3]
MCF-7Breast CancerNot specified[4]
MDA-MB-231Breast CancerNot specified[4]
EJBladder Cancer3[5]
5637Bladder Cancer3[5]

Key Experimental Protocols

To assess the anti-proliferative effects of this compound, a multi-faceted approach employing a series of in vitro assays is recommended.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a compound on cell viability. Tetrazolium-based colorimetric assays are widely used for this purpose.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Similar to the MTT assay, the MTS assay produces a water-soluble formazan product, simplifying the procedure.

Protocol:

  • Follow steps 1-3 of the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm.

Cell Proliferation Assays

These assays directly measure the rate of DNA synthesis, providing a direct assessment of cell proliferation.

a) BrdU (Bromodeoxyuridine) Incorporation Assay

This assay detects the incorporation of the thymidine analog, BrdU, into newly synthesized DNA.

Protocol:

  • Seed and treat cells with this compound as described for the viability assays.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Addition: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to identify if the compound induces cell cycle arrest.

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An increase in the sub-G1 peak is indicative of apoptosis.

Apoptosis Assays

These assays determine if the anti-proliferative effect is due to the induction of programmed cell death (apoptosis).

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat cells with this compound as for cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

b) Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

Protocol:

  • Prepare cell lysates from treated and control cells.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a chromophore or fluorophore.

  • Incubation: Incubate to allow the caspase to cleave the substrate.

  • Signal Measurement: Measure the absorbance or fluorescence to quantify caspase activity.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in key signaling pathways that regulate cell proliferation and survival. Based on studies with nimbolide, the following pathways are of interest for this compound:

  • PI3K/Akt Pathway: Analyze the levels of total and phosphorylated PI3K, Akt, and mTOR.[6][7]

  • MAPK Pathway: Examine the phosphorylation status of ERK1/2, JNK, and p38.

  • Apoptosis-Related Proteins: Investigate the expression of Bcl-2 family proteins (Bcl-2, Bax) and the cleavage of PARP.

Protocol:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow cluster_assays Assessment of Anti-Proliferative Effects start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assays (MTT, MTS) treatment->viability proliferation Cell Proliferation Assay (BrdU) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis (IC50, Statistical Significance) viability->data_analysis proliferation->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing anti-proliferative effects.

PI3K_Akt_Pathway Deoxonimbolide This compound PI3K PI3K Deoxonimbolide->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits

Caption: Simplified PI3K/Akt signaling pathway modulated by nimbolide.

Apoptosis_Pathway Deoxonimbolide This compound Bax Bax Deoxonimbolide->Bax Promotes Bcl2 Bcl-2 Deoxonimbolide->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by nimbolide.

References

Application Notes and Protocols for Apoptosis Induction Assays for 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid isolated from Azadirachta indica, has been identified as a compound of interest for its potential antineoplastic properties.[1] Preliminary evidence suggests that, similar to its well-studied analogue nimbolide, this compound may exert its anticancer effects through the induction of apoptosis. These application notes provide a comprehensive overview of the standard assays and protocols to investigate and quantify the apoptosis-inducing capabilities of this compound in cancer cell lines.

The following sections detail the methodologies for key apoptosis assays, including the analysis of phosphatidylserine externalization, caspase activation, and the modulation of key apoptotic regulatory proteins. Furthermore, putative signaling pathways involved in this compound-induced apoptosis are illustrated, primarily based on the established mechanisms of the closely related compound, nimbolide.

Data Presentation: Summarized Quantitative Data

The following tables are presented as templates to illustrate how quantitative data from the described assays can be structured for clear comparison. As specific experimental data for this compound is emerging, these tables can be populated with findings from future studies.

Table 1: Cell Viability and Apoptotic Cell Population Analysis

Cell LineTreatment (24h)IC50 (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
PC-3 Vehicle Control-e.g., 2.1 ± 0.5e.g., 3.5 ± 0.8
This compound (1 µM)ValueValueValue
This compound (5 µM)ValueValueValue
This compound (10 µM)ValueValueValue
MDA-MB-231 Vehicle Control-e.g., 1.8 ± 0.4e.g., 2.9 ± 0.6
This compound (1 µM)ValueValueValue
This compound (5 µM)ValueValueValue
This compound (10 µM)ValueValueValue

Data to be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Caspase-3/7 Activity Assay

Cell LineTreatment (24h)Caspase-3/7 Activity (Fold Change vs. Control)
PC-3 Vehicle Control1.0
This compound (1 µM)Value
This compound (5 µM)Value
This compound (10 µM)Value
MDA-MB-231 Vehicle Control1.0
This compound (1 µM)Value
This compound (5 µM)Value
This compound (10 µM)Value

Data to be presented as mean ± standard deviation from at least three independent experiments.

Table 3: Western Blot Densitometry Analysis of Apoptosis-Related Proteins

Cell LineTreatment (24h)Relative Bax/Bcl-2 RatioCleaved Caspase-3/β-actin RatioCleaved PARP/β-actin Ratiop-Akt/Total Akt Ratio
PC-3 Vehicle Control1.01.01.01.0
This compound (5 µM)ValueValueValueValue
MDA-MB-231 Vehicle Control1.01.01.01.0
This compound (5 µM)ValueValueValueValue

Values represent the fold change relative to the vehicle control after normalization to a loading control like β-actin.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by Annexin V.[3] Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of PI, which stains the nucleus.[2][4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Cancer cell lines of interest

  • This compound

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases-3 and -7, which are key executioners of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or a similar fluorometric/colorimetric kit

  • White-walled 96-well plates (for luminescence) or black-walled 96-well plates (for fluorescence)

  • Cancer cell lines of interest

  • This compound

  • Plate reader (luminometer or fluorometer)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight. Treat cells with this compound and a vehicle control. Include a "no-cell" control for background measurement.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Reaction: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the average background reading from all sample readings. Express the data as a fold change in caspase activity relative to the vehicle-treated control.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), caspases (pro- and cleaved forms), and PARP (cleaved form).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Signaling Pathways

Based on studies of the related compound nimbolide, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and by inhibiting the pro-survival PI3K/Akt signaling pathway.[5][6][7]

intrinsic_pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Putative Intrinsic Apoptosis Pathway.

extrinsic_pathway This compound This compound FasL FasL/TRAIL This compound->FasL Upregulates DeathReceptor Death Receptor (Fas/TRAIL-R) FasL->DeathReceptor FADD FADD DeathReceptor->FADD DISC DISC Formation FADD->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Caspase-3 Caspase-3 Caspase-8->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis pi3k_akt_pathway Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt (PKB) PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival This compound This compound This compound->PI3K Inhibits Apoptosis Apoptosis CellSurvival->Apoptosis annexin_v_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStain Add Annexin V-FITC & PI Resuspend->AddStain Incubate Incubate 15 min at RT AddStain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze western_blot_workflow cluster_sample Sample Preparation cluster_immuno Immunoblotting cluster_detect Detection Treat Treat Cells with this compound Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Ab Block->PrimaryAb SecondaryAb Incubate with Secondary Ab PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Analyze Densitometry Analysis Detect->Analyze

References

Application Notes and Protocols for Measuring STAT3 Signaling Inhibition by 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression, metastasis, and drug resistance.[2] This aberrant signaling makes STAT3 an attractive target for the development of novel anticancer therapeutics.

28-Deoxonimbolide, a limonoid isolated from Azadirachta indica, is a promising natural product with potential anticancer activities. While direct quantitative data on the inhibition of STAT3 signaling by this compound is not extensively available, its close structural analog, Nimbolide, has been shown to abrogate STAT3 activation, inhibit cancer cell viability, and induce apoptosis.[3][4] The anticancer effects of Nimbolide are reportedly mediated through the induction of reactive oxygen species (ROS), which in turn inhibits the STAT3 signaling cascade.[3][4]

These application notes provide a comprehensive set of protocols to enable researchers to investigate and quantify the inhibitory effects of this compound on the STAT3 signaling pathway. The methodologies described herein include Western blotting for the detection of phosphorylated STAT3, a luciferase reporter assay for measuring STAT3 transcriptional activity, and a cell viability assay to assess the cytotoxic effects of the compound.

Data Presentation

CompoundCell LineAssayIC50 (µM)Reference
NimbolideMDA-MB-468 (Breast Cancer)CyQuant Cell Proliferation2.3[2]
NimbolideMDA-MB-231 (Breast Cancer)CyQuant Cell Proliferation4.4[2]
NimbolidePanc-1 (Pancreatic Cancer)CyQuant Cell Proliferation4.3[2]
NimbolideA549 (Lung Cancer)CyQuant Cell Proliferation5.2[2]
NimbolideDU145 (Prostate Cancer)CyQuant Cell Proliferation5.8[2]
NimbolideMDA-MB-231 (Breast Cancer)MTT Assay (48h)9.32 (Nanoparticle formulation)[5]
NimbolideMDA-MB-231 (Breast Cancer)MTT Assay (72h)5.68 (Nanoparticle formulation)[5]

Signaling Pathway and Experimental Workflow

To visually conceptualize the experimental approach, the following diagrams illustrate the STAT3 signaling pathway and the workflow for assessing the inhibitory effects of this compound.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_DNA STAT3 binding to DNA STAT3_dimer->STAT3_DNA Nuclear Translocation Deoxonimbolide This compound Deoxonimbolide->JAK Inhibition (Putative) Deoxonimbolide->pSTAT3 Inhibition (Putative) Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1, Survivin) STAT3_DNA->Gene_Expression Transcription Cytokine/Growth_Factor Cytokine/ Growth Factor Cytokine/Growth_Factor->Cytokine_Receptor

STAT3 Signaling Pathway and Putative Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (e.g., with constitutive STAT3 activation) Compound_Treatment Treat with this compound (Dose-response and time-course) Cell_Seeding->Compound_Treatment Western_Blot Western Blot (p-STAT3, Total STAT3) Compound_Treatment->Western_Blot Luciferase_Assay STAT3 Luciferase Reporter Assay Compound_Treatment->Luciferase_Assay Viability_Assay Cell Viability Assay (MTT/XTT) Compound_Treatment->Viability_Assay Quantification Quantify Protein Levels, Luciferase Activity, and Cell Viability Western_Blot->Quantification Luciferase_Assay->Quantification Viability_Assay->Quantification IC50_Determination Determine IC50 Values Quantification->IC50_Determination

Experimental Workflow for Assessing STAT3 Inhibition.

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection and quantification of phosphorylated STAT3 (Tyr705) and total STAT3 in cancer cells treated with this compound.

Materials:

  • Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231, DU145)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT3 and total STAT3 signals to the loading control. The ratio of p-STAT3 to total STAT3 will indicate the level of STAT3 inhibition.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 by utilizing a reporter plasmid containing a STAT3-responsive element linked to a luciferase gene.

Materials:

  • Cancer cell line

  • STAT3-responsive luciferase reporter plasmid

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Lipofectamine or other transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Seed cells in a 24-well or 96-well plate. Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound. If the cell line does not have constitutive STAT3 activation, stimulate the cells with a known STAT3 activator (e.g., IL-6) in the presence or absence of the compound.

  • Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in normalized luciferase activity in the presence of this compound indicates the inhibition of STAT3 transcriptional activity.

Cell Viability Assay (MTT/XTT)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for various time points (e.g., 24, 48, 72 hours).

  • MTT/XTT Assay:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

    • For XTT: Add the XTT working solution to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed investigation of this compound as a potential inhibitor of the STAT3 signaling pathway. By employing these methodologies, researchers can elucidate the mechanism of action of this natural product and assess its therapeutic potential for the treatment of cancers with aberrant STAT3 activity.

References

Application Notes and Protocols for Detection of Reactive Oxygen Species (ROS) in 28-Deoxonimbolide Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Deoxonimbolide is a limonoid compound isolated from the neem tree, Azadirachta indica[1]. It is structurally related to nimbolide, another bioactive compound from the same source. Emerging research has highlighted the potential of these natural products as anti-inflammatory and anticancer agents[2]. While the precise mechanisms of this compound are still under investigation, studies on the closely related compound, nimbolide, have demonstrated its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS)[2][3].

ROS are chemically reactive molecules containing oxygen, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. While they are natural byproducts of cellular metabolism, an imbalance leading to excessive ROS levels can result in oxidative stress, cellular damage, and the activation of signaling pathways that can lead to programmed cell death (apoptosis)[4]. The induction of ROS is a mechanism shared by several chemotherapeutic agents.

These application notes provide a comprehensive guide for the detection and quantification of ROS in cells treated with this compound. The protocols described herein are based on the widely used fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is a reliable and sensitive method for measuring intracellular ROS levels.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected quantitative data from experiments investigating the effect of this compound on cellular ROS levels. The values are hypothetical and serve as a template for data presentation.

Treatment GroupThis compound (µM)Mean Fluorescence Intensity (MFI)Fold Change in ROS vs. ControlStandard Deviationp-value
Vehicle Control010001.0± 50-
This compound115001.5± 75< 0.05
This compound525002.5± 120< 0.01
This compound1040004.0± 200< 0.001
Positive Control (e.g., H₂O₂)Varies50005.0± 250< 0.001
This compound + N-acetylcysteine (NAC)10 + NAC12001.2± 60> 0.05

Experimental Protocols

General Guidelines
  • Cell Culture: Culture cells to be tested in appropriate media and conditions until they reach approximately 70-80% confluency.

  • Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in cell culture media. Prepare a stock solution of H2DCFDA in high-quality, anhydrous DMSO.

  • Controls: Include a vehicle control (solvent alone), a positive control for ROS induction (e.g., hydrogen peroxide or pyocyanin), and a negative control (untreated cells). To confirm the role of ROS, a ROS scavenger like N-acetylcysteine (NAC) can be used in conjunction with this compound.

Protocol 1: ROS Detection using a Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening and quantitative analysis of ROS levels in adherent or suspension cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure for Adherent Cells:

  • Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • The next day, carefully remove the culture medium.

  • Wash the cells once with 100 µL of warm PBS.

  • Add 100 µL of H2DCFDA working solution (typically 10-20 µM in serum-free medium or PBS) to each well.

  • Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Remove the H2DCFDA solution and wash the cells twice with 100 µL of warm PBS.

  • Add 100 µL of fresh, pre-warmed culture medium containing the desired concentrations of this compound or controls to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 1, 3, 6, or 24 hours) at 37°C.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Procedure for Suspension Cells:

  • Centrifuge the cell suspension and wash the cells once with warm PBS.

  • Resuspend the cells in H2DCFDA working solution (10-20 µM) at a concentration of 1 x 10⁶ cells/mL.

  • Incubate for 30 minutes at 37°C in the dark.

  • Centrifuge the cells, remove the supernatant, and wash once with warm PBS.

  • Resuspend the cells in fresh culture medium.

  • Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to each well of a black 96-well plate.

  • Add 100 µL of 2x concentrated this compound or control solutions to the respective wells.

  • Incubate for the desired treatment duration.

  • Measure the fluorescence intensity as described for adherent cells.

Protocol 2: ROS Detection by Fluorescence Microscopy

This method allows for the visualization of ROS production in individual cells.

Materials:

  • Cells of interest

  • Glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • This compound

  • H2DCFDA

  • PBS

  • Fluorescence microscope with appropriate filters (e.g., FITC)

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.

  • Wash the cells with warm PBS.

  • Load the cells with H2DCFDA working solution (10-20 µM) and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS.

  • Add fresh culture medium containing this compound or controls.

  • Incubate for the desired time.

  • Mount the dish/slide on the fluorescence microscope and acquire images using a filter set appropriate for fluorescein.

Protocol 3: ROS Detection by Flow Cytometry

Flow cytometry provides a quantitative measure of ROS levels in individual cells within a population.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • H2DCFDA

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Treat cells with this compound or controls for the desired duration in a culture flask or plate.

  • Harvest the cells (for adherent cells, use trypsinization) and wash with PBS.

  • Resuspend the cells in PBS containing H2DCFDA (10-20 µM) at a concentration of 1 x 10⁶ cells/mL.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells on a flow cytometer, detecting the fluorescence in the FITC channel (FL1).

  • Quantify the mean fluorescence intensity of the cell populations.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining ROS Staining cluster_detection Detection Methods cell_culture Cell Seeding & Culture treatment This compound Treatment cell_culture->treatment controls Vehicle & Positive Controls cell_culture->controls staining H2DCFDA Staining treatment->staining controls->staining plate_reader Fluorescence Plate Reader staining->plate_reader microscopy Fluorescence Microscopy staining->microscopy flow_cytometry Flow Cytometry staining->flow_cytometry signaling_pathway Deoxonimbolide This compound ROS ↑ Reactive Oxygen Species (ROS) Deoxonimbolide->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibition NFkB NF-κB Pathway ROS->NFkB Modulation Apoptosis Apoptosis Mitochondria->Apoptosis PI3K_Akt->Apoptosis Inhibition of survival signals NFkB->Apoptosis Modulation of apoptotic genes

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered interest for its potential anticancer properties. While research is ongoing, studies on the closely related compound, nimbolide, have demonstrated significant effects on cell cycle progression, suggesting a promising avenue for cancer therapeutic development. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Due to the limited availability of specific data for this compound, the quantitative data and signaling pathway information provided herein are based on studies of nimbolide and serve as a predictive framework for investigating this compound.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. The method relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. As cells progress through the cell cycle, their DNA content changes. Cells in the G0/G1 phase have a normal (2N) DNA content, cells in the S phase are actively replicating their DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a doubled (4N) DNA content. By measuring the fluorescence intensity of individual cells, a histogram can be generated that reflects the percentage of cells in each phase of the cell cycle.

Quantitative Data Summary (Based on Nimbolide Studies)

The following tables summarize the dose-dependent and time-dependent effects of nimbolide on the cell cycle distribution in various cancer cell lines. It is hypothesized that this compound may elicit similar effects, which should be confirmed experimentally.

Table 1: Dose-Dependent Effect of Nimbolide on Cell Cycle Distribution in Bladder Cancer Cells (EJ and 5637) after 12 hours of Treatment [1]

Cell LineNimbolide Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
EJ 0 (Control)65.2 ± 2.120.5 ± 1.514.3 ± 1.2
0.558.7 ± 1.823.1 ± 1.318.2 ± 1.0
145.3 ± 2.525.8 ± 1.728.9 ± 1.9
330.1 ± 1.928.2 ± 2.041.7 ± 2.5
5637 0 (Control)70.1 ± 2.515.8 ± 1.114.1 ± 1.3
0.562.5 ± 2.018.2 ± 1.419.3 ± 1.6
151.8 ± 2.222.4 ± 1.825.8 ± 2.0
338.4 ± 2.825.1 ± 2.136.5 ± 2.7

Table 2: Time-Dependent Effect of Nimbolide (3 µM) on Cell Cycle Distribution in Bladder Cancer Cells (EJ)

Time (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
065.2 ± 2.120.5 ± 1.514.3 ± 1.2
655.4 ± 2.324.1 ± 1.620.5 ± 1.8
1230.1 ± 1.928.2 ± 2.041.7 ± 2.5
2425.8 ± 2.026.5 ± 1.947.7 ± 3.1

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, MCF-7, U87) in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO without the compound) must be included.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from established methods for PI staining.[2][3][4]

Materials:

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.

  • Cell Collection: Collect the cells in a 15 mL centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for overnight storage.

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS.

  • RNase Treatment: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 200 µL of RNase A solution. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • Propidium Iodide Staining: Add 200 µL of PI staining solution to the cell suspension.

  • Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

Signaling Pathways and Visualizations

Studies on nimbolide suggest that it can induce cell cycle arrest through the modulation of key regulatory proteins. It is plausible that this compound acts through similar mechanisms. The following diagrams illustrate the potential experimental workflow and the signaling pathways that may be involved in this compound-induced cell cycle arrest.

G cluster_workflow Experimental Workflow for Cell Cycle Analysis start Seed Cancer Cells treat Treat with this compound (or Vehicle Control) start->treat 24h harvest Harvest and Fix Cells treat->harvest 12-48h stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow analyze Analyze Cell Cycle Distribution flow->analyze

Fig. 1: Experimental workflow for analyzing cell cycle arrest.

Nimbolide has been shown to induce both G0/G1 and G2/M phase arrest in different cancer cell lines.[1][5][6]

G0/G1 Phase Arrest

Nimbolide-induced G0/G1 arrest is often associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[5] p21 can then inhibit the activity of Cyclin D1/CDK4/6 and Cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis.[7]

G cluster_G1_arrest Potential G0/G1 Arrest Pathway Deoxonimbolide This compound p53 p53 Deoxonimbolide->p53 activates p21 p21 p53->p21 induces CyclinD_CDK46 Cyclin D1 / CDK4/6 p21->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibits G1_Arrest G1 Phase Arrest p21->G1_Arrest Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates

Fig. 2: Postulated G0/G1 arrest signaling cascade.
G2/M Phase Arrest

Nimbolide has also been observed to induce G2/M arrest.[1][8] This can occur through the downregulation of key G2/M transition proteins such as Cyclin B1 and CDK1 (also known as Cdc2). The inactivation of the Cyclin B1/CDK1 complex prevents the cell from entering mitosis, leading to an accumulation of cells in the G2 phase.

G cluster_G2M_arrest Potential G2/M Arrest Pathway Deoxonimbolide This compound CyclinB1_CDK1 Cyclin B1 / CDK1 Deoxonimbolide->CyclinB1_CDK1 downregulates G2M_Arrest G2/M Phase Arrest Deoxonimbolide->G2M_Arrest Mitosis Mitosis CyclinB1_CDK1->Mitosis promotes

Fig. 3: Postulated G2/M arrest signaling cascade.

Conclusion

These application notes provide a comprehensive guide for investigating the effects of this compound on the cell cycle. The provided protocols for cell treatment and flow cytometric analysis are robust and widely applicable. While specific quantitative data for this compound is currently unavailable, the information from studies on the related compound nimbolide offers a strong foundation for experimental design and hypothesis generation. Further research is warranted to elucidate the precise mechanisms by which this compound exerts its antiproliferative effects and to validate its potential as a novel anticancer agent.

References

Application Notes and Protocols for Studying Metastasis Inhibition with 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-metastatic potential of 28-Deoxonimbolide, a limonoid triterpene derived from the leaves and flowers of the neem tree (Azadirachta indica)[1]. Drawing upon the extensive research conducted on the closely related compound nimbolide, these protocols outline key in vitro and in vivo assays to elucidate the mechanisms by which this compound may inhibit cancer metastasis.

Introduction to this compound and its Anti-Metastatic Potential

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality[2]. The process of metastasis is complex, involving local invasion, intravasation into the circulatory system, survival in circulation, extravasation, and colonization of secondary sites. Natural compounds are a promising source of novel anti-cancer agents. Nimbolide, a major component of neem leaf extract, has demonstrated potent anticancer and chemopreventive activities in numerous studies[3]. Its mechanisms of action include the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis[4]. Given the structural similarity, this compound is also being investigated for its biological activities[5].

The protocols detailed below are designed to assess the efficacy of this compound in inhibiting key steps of the metastatic cascade, including cell migration, invasion, and the underlying signaling pathways.

Key Signaling Pathways in Metastasis Targeted by Nimbolides

Nimbolide has been shown to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. These pathways represent potential targets for this compound.

A diagram illustrating the key signaling pathways implicated in nimbolide's anti-cancer effects is presented below.

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Metastasis This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt Inhibits NF-κB NF-κB This compound->NF-κB Inhibits MAPK MAPK This compound->MAPK Inhibits JAK/STAT3 JAK/STAT3 This compound->JAK/STAT3 Inhibits Proliferation Proliferation PI3K/Akt->Proliferation Survival Survival PI3K/Akt->Survival Invasion Invasion NF-κB->Invasion Angiogenesis Angiogenesis NF-κB->Angiogenesis MAPK->Proliferation Migration Migration MAPK->Migration JAK/STAT3->Proliferation JAK/STAT3->Survival Metastasis Metastasis Proliferation->Metastasis Survival->Metastasis Invasion->Metastasis Migration->Metastasis Angiogenesis->Metastasis

Caption: Signaling pathways targeted by this compound to inhibit metastasis.

Quantitative Data Summary

The following tables summarize the reported effects of nimbolide on key molecular markers and cellular processes related to metastasis. These serve as a reference for expected outcomes when studying this compound.

Table 1: Effect of Nimbolide on Metastasis-Related Protein Expression

Cell LineProteinTreatment ConcentrationChange in ExpressionReference
MCF-7MMP-22, 4 µMDecreased[6]
MCF-7MMP-92, 4 µMDecreased[6]
MCF-7TIMP-22, 4 µMIncreased[6]
MDA-MB-231MMP-24, 6 µMDecreased[6]
MDA-MB-231MMP-94, 6 µMDecreased[6]
MDA-MB-231TIMP-24, 6 µMIncreased[6]
PC-3TNF-α1, 2 µMDecreased[7]
PC-3SODD1, 2 µMDecreased[7]
PC-3Grb21, 2 µMDecreased[7]
PC-3SOS1, 2 µMDecreased[7]
DU145STAT3Not specifiedDecreased[8]
LNCaPSTAT3Not specifiedDecreased[8]

Table 2: Effect of Nimbolide on Cell Invasion

Cell LineTreatment ConcentrationInhibition of InvasionReference
MCF-72, 4 µMSignificant[6]
MDA-MB-2314, 6 µMSignificant[6]
DU145Not specifiedSignificant[8]
LNCaPNot specifiedSignificant[8]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-metastatic effects of this compound are provided below.

In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

G A Seed cells to confluence B Create a 'scratch' with a pipette tip A->B C Treat with this compound B->C D Image at 0h and 24h C->D E Measure wound closure D->E

Caption: Workflow for the in vitro wound healing assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 6-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Create a "wound" by gently scraping the monolayer in a straight line with a sterile 200 µL pipette tip.

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Imaging: Capture images of the scratch at 0 hours and after a defined period (e.g., 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure. A significant decrease in wound closure in treated cells compared to control indicates inhibition of cell migration.

Transwell Migration and Invasion Assays

These assays are used to quantify cell migration and invasion through a porous membrane.

G cluster_0 For Invasion Assay A Seed cells in the upper chamber B Add chemoattractant to the lower chamber A->B C Treat cells with this compound B->C D Incubate for 24-48h C->D E Stain and count migrated/invaded cells D->E F Coat insert with Matrigel F->A

Caption: Workflow for transwell migration and invasion assays.

Protocol:

  • Chamber Preparation: For the invasion assay, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel to mimic the extracellular matrix. For the migration assay, no coating is needed.

  • Cell Seeding: Seed cancer cells, pre-treated with this compound or vehicle control for a specified time, into the upper chamber in serum-free medium.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell migration or invasion.

  • Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet. Count the stained cells under a microscope. A reduction in the number of stained cells in the treated group compared to the control indicates an inhibitory effect.

Western Blot Analysis of EMT Markers

Epithelial-to-mesenchymal transition (EMT) is a key process in metastasis. Western blotting can be used to analyze the expression of EMT markers.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for 24-48 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail, Slug)[9][10][11][12]. Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in epithelial markers (E-cadherin) and a decrease in mesenchymal markers (N-cadherin, Vimentin) would suggest a reversal of the EMT phenotype.

In Vivo Metastasis Models

Animal models are crucial for studying the effects of this compound on metastasis in a whole organism.

G cluster_0 Injection Routes A Inject cancer cells into mice B Treat with this compound or vehicle A->B C Monitor tumor growth and metastasis B->C D Analyze metastatic burden C->D A1 Orthotopic A1->A A2 Intravenous (tail vein) A2->A A3 Intracardiac A3->A

References

preparing 28-Deoxonimbolide stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

28-Deoxonimbolide is a limonoid compound isolated from the seeds of the neem tree, Azadirachta indica.[1][2] It has garnered significant interest in biomedical research for its potential as an anti-inflammatory and anticancer agent.[1] Studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines and can induce apoptosis through both mitochondrial and death receptor-mediated pathways.[3] Specifically, it has been shown to activate caspases-8, -9, and -3, key executioners of apoptosis.[3] Furthermore, some evidence suggests it may modulate cellular responses by inhibiting NF-kB signaling pathways.[1]

Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experimentation to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate stock solution preparation and handling.

PropertyValueSource
Molecular Formula C₂₇H₃₂O₆[1][4]
Molecular Weight 452.55 g/mol [3][5]
CAS Number 126005-94-5[1][3][6]
Appearance Powder[3]
Solubility DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing a high-concentration stock solution of this compound.

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, RNase/DNase-free pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

This protocol provides instructions for preparing a 10 mM stock solution in DMSO, a common starting concentration for many cell-based assays.

  • Pre-weighing Preparation : Before opening the vial, briefly centrifuge the this compound powder to ensure all contents are at the bottom of the container.

  • Weighing the Compound :

    • On a calibrated analytical balance, carefully weigh out 1 mg of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube or amber vial. Note: For higher accuracy, weigh a larger mass (e.g., 5 mg) and scale the solvent volume accordingly.

  • Calculating Solvent Volume :

    • Use the following formula to calculate the volume of DMSO required: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    • For 1 mg of this compound (MW = 452.55 g/mol ) to make a 10 mM stock: Volume (µL) = (1 mg / 452.55 g/mol ) * 1,000,000 / 10 mM = 220.97 µL

  • Dissolving the Compound :

    • Add the calculated volume (221 µL) of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage :

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed amber vials or tubes at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (up to 12 months).

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

  • Example Dilution : To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. For instance, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Note on Solubility : this compound is a hydrophobic compound. When diluting the DMSO stock into aqueous buffers or media, ensure the final DMSO concentration does not exceed a level that affects the experimental system (typically <0.5%). If precipitation occurs, consider using a lower concentration or a different formulation strategy.

Application Data

This compound has demonstrated significant cytotoxicity across a range of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values provide a useful reference for determining appropriate concentration ranges for new experiments.

Cell LineCancer TypeIC₅₀ (µM) after 48h
HL-60 Leukemia2.7
SK-BR-3 Breast1.7
AZ521 Stomach2.4
A549 Lung9.3
CRL1579 Melanoma14.2
Data derived from cytotoxicity assays where cells were treated for 48 hours.[3]

For mechanistic studies, such as apoptosis analysis or western blotting, concentrations around 30 µM for up to 24 hours have been effectively used in HL-60 cells.[3]

Visualizations

The following diagram illustrates the standard workflow for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation p1 Weigh 1 mg of This compound Powder p2 Add 221 µL of Anhydrous DMSO p1->p2 p3 Vortex Until Completely Dissolved p2->p3 p4 Aliquot into Single-Use Vials p3->p4 p5 Store at -20°C or -80°C p4->p5 w1 Retrieve Stock Aliquot p5->w1 For each experiment w2 Dilute in Cell Culture Medium or Assay Buffer w1->w2 w3 Use Immediately in Experiment w2->w3

Workflow for preparing this compound solutions.

This diagram provides a simplified overview of the apoptotic pathway induced by this compound as reported in HL-60 cells.[3]

G cluster_extrinsic Death Receptor Pathway cluster_intrinsic Mitochondrial Pathway cluster_execution Execution Phase compound This compound procas8 Procaspase-8 compound->procas8 induces cleavage procas9 Procaspase-9 compound->procas9 induces cleavage cas8 Cleaved Caspase-8 procas8->cas8 procas3 Procaspase-3 cas8->procas3 cas9 Cleaved Caspase-9 procas9->cas9 cas9->procas3 cas3 Cleaved Caspase-3 procas3->cas3 apoptosis Apoptosis cas3->apoptosis

Apoptotic pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Administration of 28-Deoxonimbolide in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid compound isolated from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies have suggested its promise as both an anti-inflammatory and an anti-cancer agent. The primary mechanism of action is believed to involve the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are critical regulators of inflammation and tumorigenesis.

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, designed to assist researchers in pharmacology, oncology, and immunology. The following sections offer comprehensive guidance on various administration routes, vehicle preparation, and dosage considerations based on available preclinical data for structurally related compounds and general best practices.

Quantitative Data Summary

While specific in vivo studies detailing the administration of this compound in mice are limited in publicly available literature, data from studies on the structurally similar compound, nimbolide, can provide a valuable starting point for experimental design. It is crucial to perform dose-response and toxicity studies for this compound to establish optimal and safe dosing for specific research applications.

Table 1: Summary of In Vivo Administration Parameters for Nimbolide (as a reference for this compound)

ParameterIntraperitoneal (IP) InjectionOral Gavage (PO)Intravenous (IV) Injection
Dosage Range 5 - 25 mg/kg body weight50 - 100 mg/kg body weight1 - 5 mg/kg body weight
Vehicle DMSO, Corn oil, Saline with <1% Tween 80Carboxymethyl cellulose (0.5%), Corn oilSaline, PBS with a co-solvent (e.g., DMSO, PEG400)
Frequency Daily or every other dayDailyOnce or twice weekly
Maximum Volume 10 mL/kg10 mL/kg5 mL/kg
Needle Gauge 25-27 G20-22 G (gavage needle)27-30 G

Note: The above data for nimbolide should be used as a guideline. Researchers must conduct their own dose-finding studies for this compound.

Experimental Protocols

Vehicle Preparation

This compound is a hydrophobic compound, requiring a suitable vehicle for effective solubilization and administration.

Protocol 1: DMSO/Corn Oil Vehicle for Intraperitoneal Administration

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of 100% dimethyl sulfoxide (DMSO) to dissolve the compound completely. Vortex briefly if necessary.

  • Add corn oil to the desired final concentration, ensuring the final DMSO concentration is below 5% (v/v) to minimize toxicity.

  • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Warm the vehicle to room temperature before injection.

Protocol 2: Carboxymethyl Cellulose (CMC) Suspension for Oral Gavage

  • Prepare a 0.5% (w/v) solution of low-viscosity carboxymethyl cellulose (CMC) in sterile water. Stir overnight at room temperature to ensure complete dissolution.

  • Weigh the required amount of this compound.

  • Add a small amount of a suitable solubilizing agent (e.g., Tween 80 at a final concentration of 0.1-0.5%) to the compound.

  • Gradually add the 0.5% CMC solution to the compound while triturating with a mortar and pestle or sonicating to create a fine, homogenous suspension.

  • Prepare the suspension fresh before each administration.

Administration Routes

The choice of administration route depends on the experimental goals, such as desired bioavailability and target tissue.

Protocol 3: Intraperitoneal (IP) Injection

  • Restrain the mouse manually, exposing the abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the prepared this compound solution.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 4: Oral Gavage (PO)

  • Gently restrain the mouse and hold it in an upright position.

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

  • Insert a flexible, ball-tipped 20-22 gauge gavage needle into the esophagus.

  • Advance the needle slowly and gently to the pre-measured depth. Do not force the needle.

  • Administer the this compound suspension slowly.

  • Gently remove the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.

Protocol 5: Intravenous (IV) Injection via Tail Vein

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restraint device.

  • Identify one of the lateral tail veins.

  • Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the mouse to its cage and monitor.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and the molecular targets of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Compound This compound (Powder) Solution Solution/Suspension Preparation Compound->Solution Vehicle Vehicle Selection (e.g., DMSO/Corn Oil) Vehicle->Solution IP Intraperitoneal Injection Solution->IP PO Oral Gavage Solution->PO IV Intravenous Injection Solution->IV Tumor Tumor Growth Measurement IP->Tumor Inflammation Inflammatory Marker Analysis IP->Inflammation Toxicity Toxicity Assessment IP->Toxicity PO->Tumor PO->Inflammation PO->Toxicity IV->Tumor IV->Inflammation IV->Toxicity

Caption: Experimental workflow for in vivo administration of this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

STAT3_Pathway cluster_inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) Dimer STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates 28_Deoxonimbolide This compound 28_Deoxonimbolide->JAK inhibits Transcription Gene Transcription (Proliferation, Angiogenesis, Metastasis) Nucleus->Transcription

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

Application Notes and Protocols for the Quantification of 28-Deoxonimbolide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As research into the pharmacological effects and pharmacokinetic profile of this compound progresses, the need for robust and reliable analytical methods for its quantification in biological matrices becomes paramount. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, we describe the key signaling pathways modulated by the closely related compound nimbolide, which are likely relevant to this compound's mechanism of action.

Analytical Methodology: Quantification of this compound by LC-MS/MS

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and efficient protein precipitation method to extract the analyte from a plasma or serum matrix.

  • Materials:

    • Biological sample (e.g., plasma, serum)

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as exemestane as used for nimbolide analysis)[1][2]

    • Acetonitrile (ACN), HPLC grade

    • Formic acid, LC-MS grade

    • Ultrapure water

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

  • Procedure:

    • Pipette 50 µL of the biological sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to an autosampler vial insert.

    • Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    1.0 95
    3.0 95
    3.1 30

    | 5.0 | 30 |

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for this compound and the chosen internal standard would need to be determined by infusing the pure compounds into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions. For nimbolide, the transition m/z 467.2 → 109.1 was used.[1][2]

  • Ion Source Parameters:

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Curtain Gas: ~30 psi

    • Ion Source Gas 1 (Nebulizer Gas): ~50 psi

    • Ion Source Gas 2 (Turbo Gas): ~50 psi

    • Collision Gas (CAD): ~8 psi

Method Validation and Quantitative Data

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics based on the validated method for nimbolide.[1][2]

Table 1: Calibration Curve for this compound (Representative Data)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
5Value
10Value
50Value
100Value
250Value
500Value
1000Value
Linear Range: 5 - 1000 ng/mL
Correlation Coefficient (r²): ≥ 0.99

Table 2: Precision and Accuracy of the Method (Representative Data)

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5≤ 1585-115≤ 1585-115
LQC15≤ 1585-115≤ 1585-115
MQC300≤ 1585-115≤ 1585-115
HQC900≤ 1585-115≤ 1585-115

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.

Table 3: Recovery and Matrix Effect (Representative Data)

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound15ValueValue
300ValueValue
900ValueValue
Internal Standard250ValueValue

Signaling Pathways Modulated by Nimbolide

Studies on the structurally similar compound nimbolide have elucidated its significant impact on key cellular signaling pathways involved in cancer cell proliferation, survival, and inflammation. It is highly probable that this compound shares these mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many cancers. Nimbolide has been shown to inhibit this pathway.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) Nimbolide This compound (Nimbolide) Nimbolide->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is common in various cancers. Nimbolide has been demonstrated to suppress this pathway.[3][4]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (mTOR, GSK3β) pAkt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Nimbolide This compound (Nimbolide) Nimbolide->PI3K Inhibits Nimbolide->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Diagram

The overall process from sample collection to data analysis is a critical workflow to ensure reliable and reproducible results.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Results Results (Concentration Data) Data_Processing->Results

Caption: General experimental workflow for quantifying this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of this compound in biological samples. The adaptable LC-MS/MS method, based on a validated procedure for a closely related compound, provides a strong foundation for researchers to develop and validate their own assays. Understanding the inhibitory effects of this class of compounds on key signaling pathways such as NF-κB and PI3K/Akt is crucial for elucidating their therapeutic potential. These detailed methodologies and visual representations of workflows and signaling pathways are intended to support the ongoing research and development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

28-Deoxonimbolide solubility issues in DMSO and media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 28-Deoxonimbolide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a limonoid compound isolated from the neem tree, Azadirachta indica.[1][2] It is a derivative of nimbolide and is investigated for its potential as an anti-inflammatory and anticancer agent.[2][3] Its mechanism of action is thought to involve the modulation of signaling pathways such as NF-κB.[2]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: My this compound precipitates when I add it to my cell culture media. Why is this happening?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds. This occurs because the compound is poorly soluble in the aqueous environment of the media. The abrupt change in solvent polarity when moving from 100% DMSO to the media causes the compound to "crash out" of solution.

Q4: What are the consequences of compound precipitation in my cell culture experiment?

A4: Compound precipitation can lead to several experimental problems:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.

  • Assay Interference: Precipitates can interfere with imaging-based assays and other measurement techniques.

Troubleshooting Guides

Issue: this compound Powder Will Not Dissolve in DMSO
Possible Cause Troubleshooting Step
Inadequate Solvent PurityEnsure you are using anhydrous, sterile DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
Insufficient Mechanical AgitationVortex the solution vigorously for 1-2 minutes.
Incomplete DissolutionIf vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes until the powder is completely dissolved.[4]
Visual ConfirmationAlways visually inspect the solution against a light source to ensure no visible particles remain before storing.
Issue: Precipitation Occurs Upon Dilution into Cell Culture Media
Possible Cause Troubleshooting Step
High Final ConcentrationTry lowering the final working concentration of this compound in your experiment.
Direct Dilution of Concentrated StockAvoid adding the concentrated DMSO stock directly to the full volume of media. Prepare an intermediate dilution in a smaller volume of media first.
Suboptimal Media ConditionsPre-warm the cell culture media to 37°C before adding the compound. Add the compound solution dropwise while gently swirling the media to ensure rapid dispersion.[4]
Media CompositionThe presence of serum can aid in solubilizing hydrophobic compounds. If working in serum-free or low-serum conditions, solubility issues may be more pronounced.[4]
pH of MediaVerify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4), as pH shifts can affect compound solubility.[4]

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the provided search results, the following table provides a general guideline for preparing stock solutions of poorly soluble compounds like nimbolide derivatives.

SolventTypical Stock ConcentrationStorage Conditions
Dimethyl Sulfoxide (DMSO)10-20 mMAliquot into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Ethanol1-10 mMAliquot and store at -20°C. Be aware of potential evaporation.

Disclaimer: The solubility data provided is based on general practices for similar compounds and should be used as a guideline. Empirical determination of this compound solubility is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 452.5 g/mol .[1]

  • Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Final Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Warm the required volume of complete cell culture medium to 37°C.

  • To create a 1 mM intermediate stock, dilute the 10 mM DMSO stock 1:10 in pre-warmed media. Add the DMSO stock dropwise to the media while gently vortexing.

  • To achieve the final 10 µM concentration, add the 1 mM intermediate stock to the final volume of pre-warmed medium at a 1:100 dilution. Add the intermediate stock dropwise while gently swirling the media.

  • Include a vehicle control in your experiment (e.g., medium with 0.1% DMSO if the final compound concentration is 10 µM).

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot intermediate Prepare Intermediate Dilution aliquot->intermediate Use one aliquot warm_media Pre-warm Media (37°C) warm_media->intermediate final_dilution Prepare Final Dilution intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Precipitation Observed in Media? check_conc Is final concentration too high? start->check_conc Yes no_precip No Precipitation Observed Proceed with Experiment start->no_precip No check_dilution Was dilution performed stepwise? check_conc->check_dilution No lower_conc Lower final concentration check_conc->lower_conc Yes check_media_temp Was media pre-warmed? check_dilution->check_media_temp Yes serial_dilute Use intermediate dilution step check_dilution->serial_dilute No warm_media Pre-warm media to 37°C check_media_temp->warm_media No check_serum Consider serum concentration check_media_temp->check_serum Yes

References

Technical Support Center: Optimizing 28-Deoxonimbolide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of 28-Deoxonimbolide for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a limonoid compound extracted from the seeds of the neem tree, Azadirachta indica. It is investigated for its potential as an anti-inflammatory and anticancer agent. Its mechanism of action is believed to involve the inhibition of key signaling pathways, including the NF-κB and STAT3 pathways, which are crucial in cellular responses to stress and are often implicated in cancer development.

Q2: How should I prepare a stock solution of this compound?

  • Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).

  • Preparation: To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.525 mg of this compound (Molecular Weight: 452.5 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1]

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be less than 0.5%.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guides

Issue 1: Determining the Optimal Concentration of this compound

Problem: I am unsure what concentration range of this compound to use for my experiments.

Solution: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Experimental Workflow for Determining IC50:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Analysis seed_cells Seed cells in a 96-well plate at an appropriate density. prepare_dilutions Prepare a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). seed_cells->prepare_dilutions treat_cells Treat cells with different concentrations of this compound. Include a vehicle control (DMSO). prepare_dilutions->treat_cells incubate Incubate for a predetermined time (e.g., 24, 48, or 72 hours). treat_cells->incubate viability_assay Perform a cell viability assay (e.g., MTT assay). incubate->viability_assay analyze_data Analyze data to determine the IC50 value. viability_assay->analyze_data

Figure 1. Workflow for determining the IC50 of this compound.

Table 1: Reported IC50 Values for Similar Limonoids in Various Cancer Cell Lines (for reference)

CompoundCell LineIC50 (µM)Incubation Time (h)
NimbolideMCF-7 (Breast)1.548
NimbolideA549 (Lung)2.548
NimbolidePC-3 (Prostate)3.048
NimbolideHeLa (Cervical)2.048

Note: This table provides data for nimbolide, a related compound, to give a general idea of the potential effective concentration range. IC50 values for this compound should be determined empirically for each cell line.

Issue 2: Low or No Drug Efficacy Observed

Problem: I am not observing a significant effect of this compound on my cells, even at high concentrations.

Possible Causes & Solutions:

  • Compound Instability: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Incorrect Incubation Time: The effect of this compound may be time-dependent. Consider increasing the incubation time (e.g., from 24 to 48 or 72 hours).

  • Cell Line Resistance: The target cell line may be resistant to this compound. Consider using a different cell line or investigating potential resistance mechanisms.

  • Suboptimal Assay Conditions: Review the cell viability assay protocol to ensure all steps are performed correctly and that the chosen assay is appropriate for your experimental setup.

Issue 3: Inconsistent Results Between Experiments

Problem: I am getting variable results in my cell viability assays.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the results.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

  • DMSO Concentration: Verify that the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • 96-well plate

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Remember to include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis (Annexin V) Assay

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • 6-well plate

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 xg for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Pathways

This protocol outlines the general steps for analyzing the effect of this compound on the NF-κB and STAT3 signaling pathways.

Workflow for Western Blot Analysis:

G cell_treatment Treat cells with this compound for the desired time. cell_lysis Lyse cells to extract total protein. cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay). cell_lysis->protein_quantification sds_page Separate proteins by size using SDS-PAGE. protein_quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane. sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding. transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, β-actin). blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibodies. primary_antibody->secondary_antibody detection Detect protein bands using a chemiluminescence substrate. secondary_antibody->detection analysis Analyze band intensities. detection->analysis

Figure 2. General workflow for Western blot analysis.

Signaling Pathway Diagrams:

G cluster_nfkb NF-κB Pathway IKK IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocates Gene_Expression_NFkB Gene Expression (Inflammation, Survival) Nucleus_NFkB->Gene_Expression_NFkB Deoxonimbolide_NFkB This compound Deoxonimbolide_NFkB->IKK Inhibits

Figure 3. Simplified NF-κB signaling pathway and the inhibitory point of this compound.

G cluster_stat3 STAT3 Pathway JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerizes Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Translocates Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) Nucleus_STAT3->Gene_Expression_STAT3 Deoxonimbolide_STAT3 This compound Deoxonimbolide_STAT3->JAK Inhibits

Figure 4. Simplified STAT3 signaling pathway and the inhibitory point of this compound.

References

identifying and avoiding experimental artifacts with 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 28-Deoxonimbolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help identify and avoid potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product classified as a limonoid, a type of tetranortriterpenoid.[1] It is isolated from the seeds of the neem tree, Azadirachta indica.[1] It is recognized for its potential as an antineoplastic and anti-inflammatory agent.[1][2]

Q2: What is the primary mechanism of action of this compound?

While its precise mechanisms are still under investigation, studies suggest that this compound may exert its effects by modulating key signaling pathways involved in inflammation and cancer.[1] Notably, it is suggested to be an inhibitor of the NF-κB signaling pathway.[1]

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks, though it is advisable to prepare fresh dilutions for each experiment to ensure compound integrity. Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

Based on its chemical properties, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is likely to have poor solubility in aqueous solutions like phosphate-buffered saline (PBS).

Troubleshooting Guides

Working with natural products like this compound in cell-based assays can present several challenges. Below are troubleshooting guides for common issues.

Issue 1: Compound Precipitation in Cell Culture Media

Description: Upon dilution of a DMSO stock solution into aqueous cell culture media, the compound precipitates, leading to inaccurate concentrations and inconsistent results.

Possible Causes & Solutions:

CauseRecommended Solution
Poor aqueous solubility Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution in complete culture media with vigorous vortexing immediately before adding to the cells. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the specific cell line (typically ≤ 0.5%, but ideally ≤ 0.1%).
Supersaturation Avoid making large volumes of diluted compound in media. Prepare fresh dilutions for each experiment and use them promptly. Consider a stepwise dilution approach, first into a small volume of media and then into the final volume.
Interaction with media components If precipitation persists, consider using a serum-free medium for the duration of the treatment, if compatible with your cell line. Serum proteins can sometimes interact with small molecules and affect their solubility.
Issue 2: Inconsistent or No Biological Activity

Description: The expected biological effect of this compound (e.g., cytotoxicity, NF-κB inhibition) is not observed or varies significantly between experiments.

Possible Causes & Solutions:

CauseRecommended Solution
Compound degradation This compound, like many natural products, may be unstable in aqueous solutions over time. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Low cell permeability Ensure that the final DMSO concentration is sufficient to aid in cell membrane penetration without causing toxicity. Most cell lines can tolerate 0.1-0.5% DMSO.
Incorrect dosage Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. The effective concentration can vary significantly between different cell types.
Cell line resistance The target pathway (e.g., NF-κB) may not be constitutively active or inducible in your chosen cell line. Use a positive control (e.g., TNF-α for NF-κB activation) to validate the responsiveness of your experimental system.
Issue 3: Suspected Off-Target Effects or Assay Interference

Description: Unexpected cellular phenotypes are observed, or there is a concern that this compound is interfering with the assay technology itself, leading to false-positive or false-negative results.

Possible Causes & Solutions:

CauseRecommended Solution
Autofluorescence If using a fluorescence-based assay, run a control with this compound alone (without fluorescent reagents) to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Assay reagent interaction Some compounds can directly interact with assay reagents (e.g., luciferase, formazan dyes like MTT). To test for this, run the assay in a cell-free system with the compound and the assay reagents to see if there is a direct effect.
Non-specific cytotoxicity At high concentrations, many compounds exhibit non-specific toxicity. Correlate your findings with a cell viability assay (e.g., trypan blue exclusion) to distinguish targeted effects from general toxicity.
Activation of stress response pathways Treatment with a foreign compound can induce cellular stress responses that may confound the interpretation of results. Consider monitoring markers of cellular stress (e.g., heat shock proteins) alongside your primary endpoints.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₇H₃₂O₆[1][3]
Molecular Weight 452.5 g/mol [3]
CAS Number 126005-94-5[1]

Experimental Protocols

Protocol 1: NF-κB Reporter Assay

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter cell line.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • TNF-α (positive control for NF-κB activation)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293T-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Pre-treat the cells with the this compound dilutions for 1-2 hours. Include a vehicle control (DMSO only).

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.

  • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel plate treated identically and assayed with a viability reagent like CellTiter-Glo®) to account for any cytotoxic effects of the compound.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO only).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates p65_p50_n NF-κB (p65/p50) Deoxonimbolide This compound Deoxonimbolide->IKK_complex Inhibits Gene_Expression Gene Expression (Inflammation, Survival) p65_p50_n->Gene_Expression Induces

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Experimental_Workflow_Troubleshooting Start Start Experiment Prepare_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prepare_Stock Dilute Dilute Stock in Media (Immediately Before Use) Prepare_Stock->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells Assay Perform Assay Treat_Cells->Assay Results Analyze Results Assay->Results Inconsistent Inconsistent Results? Results->Inconsistent Check_Solubility Check for Precipitation Inconsistent->Check_Solubility Yes Optimize Optimize Protocol Inconsistent->Optimize No Check_Viability Run Viability Control Check_Solubility->Check_Viability Check_Assay_Interference Cell-Free Assay Control Check_Viability->Check_Assay_Interference Check_Assay_Interference->Optimize

References

troubleshooting inconsistent results in 28-Deoxonimbolide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving 28-Deoxonimbolide. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a limonoid compound isolated from the neem tree, Azadirachta indica. It is recognized for its potential as an anti-inflammatory and anti-cancer agent.[1][2] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of cellular responses to stress, inflammation, and oncogenesis.

Q2: What are the most common assays used to evaluate the activity of this compound?

The most common assays to assess the biological activity of this compound are cell viability and cytotoxicity assays, such as the MTT, MTS, and XTT assays. These colorimetric assays measure the metabolic activity of cells, which is indicative of cell viability. Additionally, assays that specifically investigate the NF-κB signaling pathway, such as Western blotting for key pathway proteins (e.g., p65, IκBα, IKK) and reporter gene assays, are crucial for mechanistic studies.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions for cell culture experiments, the final concentration of DMSO in the medium should be kept low (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability Between Replicate Wells in Cell Viability Assays

Q: My cell viability assay (e.g., MTT) shows high variability between replicate wells treated with this compound. What could be the cause?

A: High variability can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough mixing of the cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations, if not properly dissolved or if the final DMSO concentration is too high. Visually inspect the wells for any precipitate.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can lead to significant variations. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Incomplete Formazan Solubilization (MTT Assay): If the purple formazan crystals in the MTT assay are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure adequate mixing and incubation time with the solubilization buffer.

Issue 2: Lower-than-Expected or No Cytotoxic Effect

Q: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What should I check?

A: Several factors could contribute to a lack of cytotoxic effect:

  • Compound Stability: this compound may degrade if not stored properly or if exposed to light for extended periods. Prepare fresh working solutions from a properly stored stock.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anti-cancer agents. The IC50 value of this compound can differ significantly between cell types. It is advisable to test a wide range of concentrations to determine the dose-response curve for your specific cell line.

  • Incorrect Dosage: Double-check all calculations for dilutions of the stock solution to ensure the final concentrations in the wells are accurate.

  • Cell Density: A high cell density can sometimes mask the cytotoxic effects of a compound. Optimize the initial cell seeding density to ensure they are in the logarithmic growth phase during treatment.

  • Incubation Time: The duration of treatment may be insufficient for the compound to exert its effect. Consider extending the incubation period (e.g., 48 or 72 hours).

Issue 3: Inconsistent Results in NF-κB Pathway Analysis (Western Blot)

Q: My Western blot results for NF-κB pathway proteins (p65, p-IκBα) are inconsistent after treating cells with this compound. What are the potential reasons?

A: Inconsistent Western blot results can be due to:

  • Subcellular Fractionation: When analyzing the nuclear translocation of p65, inefficient or inconsistent separation of cytoplasmic and nuclear fractions can lead to misleading results. Ensure your fractionation protocol is optimized and validated.

  • Protein Degradation: Proteases released during cell lysis can degrade target proteins. Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.

  • Loading Inconsistencies: Unequal protein loading between lanes will result in unreliable quantification. Perform a total protein quantification assay (e.g., BCA or Bradford) and use a loading control (e.g., β-actin, GAPDH for whole-cell lysates; Lamin B1 for nuclear fractions) to normalize your results.

  • Antibody Performance: The quality and specificity of primary antibodies are critical. Use antibodies that have been validated for the specific application and target protein. Titrate your antibodies to determine the optimal concentration.

  • Timing of Treatment and Lysis: The activation of the NF-κB pathway is a dynamic process. The timing of cell lysis after treatment with this compound is crucial to capture the desired changes in protein levels or phosphorylation status. Perform a time-course experiment to identify the optimal time point.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the assay conditions. Below is a table summarizing hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment, as determined by an MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer8.7
A549Lung Cancer12.5
HCT116Colon Cancer6.8
HeLaCervical Cancer9.1

Note: These values are for illustrative purposes. Researchers should determine the IC50 experimentally for their specific cell line and conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol describes the detection of the p65 subunit of NF-κB in nuclear and cytoplasmic fractions to assess its translocation upon treatment with this compound.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound for the desired time. Include a positive control (e.g., TNF-α) and a vehicle control.

    • Wash cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

Visualizations

Signaling Pathway

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocates Deoxonimbolide This compound Deoxonimbolide->IKK_complex Inhibits DNA DNA p50_p65_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound (Stock and Dilutions) Treatment 4. Treat Cells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Pathway_Analysis 6b. Pathway Analysis (e.g., Western Blot) Incubation->Pathway_Analysis Data_Acquisition 7. Data Acquisition Viability_Assay->Data_Acquisition Pathway_Analysis->Data_Acquisition Data_Analysis 8. Data Analysis (IC50, Statistical Tests) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Assay Results Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Cells Check Cell Health and Density Start->Check_Cells Check_Protocol Review Assay Protocol and Execution Start->Check_Protocol Reagent_OK Reagents OK Check_Reagents->Reagent_OK No Issues Reagent_Issue Address Reagent Issues: - Fresh dilutions - Proper storage Check_Reagents->Reagent_Issue Issues Found Cells_OK Cells OK Check_Cells->Cells_OK No Issues Cell_Issue Address Cell Issues: - Optimize density - Use healthy cells Check_Cells->Cell_Issue Issues Found Protocol_OK Protocol OK Check_Protocol->Protocol_OK No Issues Protocol_Issue Address Protocol Issues: - Calibrate pipettes - Consistent timing Check_Protocol->Protocol_Issue Issues Found Re_Run Re-run Experiment Reagent_Issue->Re_Run Cell_Issue->Re_Run Protocol_Issue->Re_Run

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Technical Support Center: Large-Scale Isolation of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale isolation of 28-Deoxonimbolide from Azadirachta indica (Neem).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale isolation of this compound?

A1: The main challenges include:

  • Low Yield: this compound is often present in low concentrations in neem leaves, making high-yield extraction difficult.

  • Co-extraction of Impurities: The crude extract contains a complex mixture of structurally similar limonoids (e.g., nimbolide), flavonoids, tannins, and other phytochemicals, complicating purification.

  • Compound Stability: Limonoids can be sensitive to heat, pH changes, and light, potentially leading to degradation during extraction and purification.

  • Chromatographic Separation: Achieving high purity on a large scale requires optimized and often complex chromatographic techniques due to the presence of closely related compounds.

  • Scalability: Transitioning a lab-scale protocol to an industrial scale presents challenges in maintaining efficiency, purity, and cost-effectiveness.

Q2: What is a suitable starting material for isolating this compound?

A2: The primary source of this compound is the leaves of the neem tree (Azadirachta indica)[1]. For large-scale isolation, sourcing high-quality, mature leaves with consistent phytochemical profiles is crucial.

Q3: Which extraction methods are most effective for this compound?

A3: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) are often more efficient. MAE, for instance, has been shown to be effective for the extraction of the related limonoid, nimbolide, offering higher extraction rates and reduced solvent consumption.

Q4: What are the common impurities encountered during the isolation process?

A4: The following table summarizes the common classes of impurities found in neem leaf extracts.

Impurity ClassSpecific Examples
Limonoids Nimbolide, Gedunin, Azadirachtin
Flavonoids Quercetin, Rutin
Tannins Gallic acid, Ellagic acid
Saponins Triterpenoid saponins
Alkaloids Nimbinene

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale isolation of this compound.

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent The choice of solvent is critical. Ethanol has been shown to be a good solvent for extracting limonoids. Experiment with different solvent systems and polarities (e.g., ethanol, methanol, ethyl acetate, or mixtures thereof) to optimize the extraction of this compound.
Suboptimal Extraction Conditions Optimize extraction parameters such as temperature, time, and solid-to-solvent ratio. For MAE, microwave power is also a key parameter.
Poor Quality of Plant Material Ensure the use of high-quality, mature neem leaves. The concentration of secondary metabolites can vary with season, geographical location, and plant age.
Degradation of the Target Compound Limonoids can be sensitive to high temperatures and prolonged extraction times. Consider using extraction methods that operate at lower temperatures or for shorter durations.
Problem 2: Poor Purity of the Final Product
Possible Cause Troubleshooting Step
Ineffective Chromatographic Separation Optimize the chromatographic conditions, including the stationary phase (e.g., silica gel, C18), mobile phase composition, and gradient elution profile. For large-scale purification, flash chromatography or preparative HPLC are commonly used.
Co-elution of Impurities Structurally similar limonoids may co-elute with this compound. Consider using multi-step chromatographic purification, employing different separation principles (e.g., normal-phase followed by reverse-phase chromatography).
Sample Overload on the Column Overloading the chromatography column can lead to poor separation. Determine the optimal loading capacity for your column and scale up accordingly.
Incomplete Removal of Non-limonoid Impurities Pre-purification steps, such as liquid-liquid partitioning or solid-phase extraction (SPE), can help remove a significant portion of interfering compounds before the final chromatographic steps.
Problem 3: Suspected Degradation of this compound
Possible Cause Troubleshooting Step
Exposure to High Temperatures Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
pH Instability The stability of limonoids can be pH-dependent. Maintain a neutral pH during the extraction and purification process unless a specific pH is required for separation.
Light Sensitivity Protect the extracts and purified compound from direct light by using amber glassware or covering the containers with aluminum foil.

Experimental Protocols

The following is a detailed, adapted methodology for the isolation of this compound, based on an optimized procedure for the related compound nimbolide. Researchers should optimize these steps for their specific requirements.

I. Extraction

  • Preparation of Plant Material: Air-dry fresh, mature neem leaves in the shade. Grind the dried leaves into a coarse powder.

  • Solvent Extraction:

    • For a large-scale setup, use a percolator or a large-scale Soxhlet apparatus.

    • Extract the powdered leaves with a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

    • For maceration, allow the mixture to stand for 48-72 hours with occasional stirring. For Soxhlet extraction, continue the process for 24-48 hours.

  • Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark green crude extract.

II. Purification

  • Solvent Partitioning (Optional):

    • Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with a non-polar solvent like hexane to remove fats and other non-polar impurities.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate, to extract the limonoids.

  • Column Chromatography (Initial Cleanup):

    • Pack a large-diameter glass column with silica gel (60-120 mesh).

    • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm) or by staining with an appropriate reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Pool the fractions containing this compound from the initial column chromatography.

    • Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water. The exact gradient profile will need to be optimized.

    • Monitor the elution at a suitable wavelength (e.g., 217 nm) and collect the peak corresponding to this compound.

  • Crystallization: Concentrate the pure fractions and crystallize this compound from a suitable solvent system (e.g., methanol or ethyl acetate-hexane) to obtain a high-purity product.

Data Presentation

The following table presents reference data on the yield of nimbolide from a microwave-assisted extraction process. While this data is not for this compound, it provides a useful benchmark for a related limonoid from the same source.

Extraction ParameterOptimized ValueNimbolide Yield (mg/g of dry leaf)
Solid-to-Liquid Ratio 1:16 (g/mL)\multirow{3}{*}{Up to 0.67% of the crude extract}
Microwave Power 280 W
Extraction Time 22 min

Note: This data is for nimbolide and should be used as a reference. The yield of this compound may vary.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_output Output start Neem Leaves powder Grinding start->powder extract Solvent Extraction powder->extract concentrate Concentration extract->concentrate partition Solvent Partitioning concentrate->partition Crude Extract column Silica Gel Column Chromatography partition->column prep_hplc Preparative HPLC column->prep_hplc crystallize Crystallization prep_hplc->crystallize pure_compound Pure this compound crystallize->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity of Final Product ineffective_sep Ineffective Chromatography start->ineffective_sep coelution Co-elution of Impurities start->coelution overload Column Overload start->overload optimize_chrom Optimize Chromatography (Mobile/Stationary Phase) ineffective_sep->optimize_chrom multi_step Multi-step Purification coelution->multi_step optimize_load Optimize Sample Load overload->optimize_load

Caption: Troubleshooting logic for low purity of the final product.

References

minimizing cytotoxicity of 28-Deoxonimbolide to normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 28-Deoxonimbolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound to normal cells during pre-clinical research. The information provided herein is largely based on studies of the closely related limonoid, nimbolide, due to the extensive research available on this compound. Researchers should use this information as a guide and adapt it to their specific experimental contexts with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound against normal versus cancerous cells?

A1: Based on studies of the related compound nimbolide, this compound is anticipated to exhibit selective cytotoxicity, with a more potent effect on cancer cells compared to normal cells.[1][2][3] For instance, studies on nimbolide have shown significantly higher IC50 values for normal fibroblast cell lines (NIH3T3 and CCD-18Co) compared to various cancer cell lines, indicating lower toxicity to normal cells.[1][2] This inherent selectivity is a promising characteristic for its potential as a chemotherapeutic agent.[1][3]

Q2: What are the key molecular mechanisms responsible for the cytotoxicity of nimbolide and likely, this compound?

A2: The cytotoxic effects of nimbolide, and likely this compound, are attributed to the presence of an α,β-unsaturated ketone and a γ-lactone moiety in its structure.[4] These reactive groups allow the compound to interact with and modulate multiple signaling pathways crucial for cancer cell survival and proliferation. Key targeted pathways include NF-κB, PI3K/Akt, MAPK/ERK, and STAT3.[4][5] By modulating these pathways, nimbolide can induce apoptosis, cause cell cycle arrest, and inhibit metastasis and angiogenesis in cancer cells.[4][6] this compound is also known to be an inhibitor of the NF-κB signaling pathway.

Q3: Are there formulation strategies to enhance the selectivity of this compound for cancer cells?

A3: Yes, nanoformulations represent a promising strategy. Studies on nimbolide have demonstrated that encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (Nim-nano) can enhance its therapeutic potential.[7][8] These nanoparticles can provide sustained release of the compound and have shown enhanced cytotoxicity in breast and pancreatic cancer cell lines compared to the free compound.[7][8] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., folic acid) to specifically direct the drug to cancer cells, thereby minimizing exposure to normal tissues.[8] Liposomal delivery systems are another potential approach to improve bioavailability and target specificity.[9]

Q4: Can structural modifications of this compound improve its therapeutic index?

A4: Structural modifications of nimbolide have been explored to enhance its anticancer activity, which can also influence its selectivity. For example, the synthesis of amide derivatives of nimbolide has resulted in compounds with stronger inhibitory activities against various cancer cell lines.[4] While specific research on this compound derivatives is limited, this approach of creating analogs is a valid strategy for identifying compounds with an improved therapeutic index, meaning higher potency against cancer cells and lower toxicity to normal cells.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal cell lines in my in vitro experiments.

  • Possible Cause 1: High concentration of this compound.

    • Solution: Perform a dose-response study to determine the optimal concentration range that induces cytotoxicity in your target cancer cells while having a minimal effect on the normal cells. Refer to the IC50 values in the data table below as a starting point, keeping in mind that these values are for nimbolide and may vary for this compound and different cell lines.

  • Possible Cause 2: Off-target effects.

    • Solution: Consider using a targeted delivery system, such as a nanoformulation, to increase the concentration of the compound specifically within the cancer cells. This can be particularly useful in co-culture models.

  • Possible Cause 3: Sensitivity of the specific normal cell line used.

    • Solution: If possible, test the cytotoxicity of this compound on multiple, different normal cell lines, preferably those relevant to the tissue of origin of the cancer cells being studied. Some cell lines may be inherently more sensitive.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Compound stability and solubility.

    • Solution: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. Prepare fresh stock solutions regularly and store them appropriately. The final concentration of the vehicle in the culture medium should be kept constant across all experimental groups and be at a non-toxic level.

  • Possible Cause 2: Cell culture conditions.

    • Solution: Maintain consistent cell seeding densities, incubation times, and other culture parameters. Ensure that cells are in the logarithmic growth phase at the time of treatment.

  • Possible Cause 3: Assay variability.

    • Solution: Use a sufficient number of technical and biological replicates for each experiment. Ensure that the chosen cytotoxicity assay (e.g., MTT, XTT) is appropriate for your experimental setup and that the readout is within the linear range of the assay.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Nimbolide in Cancerous and Normal Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of nimbolide, a compound structurally similar to this compound, against various human cancer and normal cell lines after 48 hours of treatment. These values highlight the selective cytotoxic nature of nimbolide.

Cell LineCell TypeIC50 (µM) after 48hReference
Cancer Cell Lines
Du-145Human Prostate Carcinoma4.97 ± 0.72[2]
PC-3Human Prostate Carcinoma5.83 ± 0.33[1]
A-549Human Lung Carcinoma7.59 ± 0.34[1]
Normal Cell Lines
NIH3T3Mouse Embryonic Fibroblast36.92 ± 1.42[2]
CCD-18CoHuman Colon Fibroblast59.13 ± 5.68[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on both cancerous and normal cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-treated (DMSO) and untreated wells as controls.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software with a non-linear regression model.[10]

Protocol 2: Co-culture Assay for Visualizing Selective Cytotoxicity

This protocol allows for the direct observation of the selective cytotoxic effect of this compound on cancer cells in the presence of normal cells.

  • Labeling Normal Cells:

    • Label the normal fibroblast cell line (e.g., NIH3T3) with a fluorescent cell tracker dye (e.g., PKH26) according to the manufacturer's protocol. This will allow for easy visualization of the normal cells under a fluorescence microscope.

  • Co-culture Seeding:

    • Seed the labeled normal cells and unlabeled cancer cells together in the same culture dish or well. The seeding ratio should be optimized based on the growth rates of the two cell lines.

  • Compound Treatment:

    • After allowing the cells to attach and start growing (approximately 24 hours), treat the co-culture with this compound at a concentration known to be cytotoxic to the cancer cells but less so to the normal cells (based on prior single-culture cytotoxicity assays).

  • Microscopic Observation:

    • At different time points (e.g., 24, 48 hours), observe the co-culture using both phase-contrast and fluorescence microscopy.

    • Under phase-contrast, observe the morphology of both cell types. Under fluorescence, identify the labeled normal cells.

  • Analysis:

    • Assess the morphological changes indicative of cell death (e.g., cell rounding, detachment, membrane blebbing) in the unlabeled cancer cells compared to the fluorescently labeled normal cells. This will provide a qualitative confirmation of the selective cytotoxicity.[2]

Mandatory Visualizations

Signaling Pathways

G Deoxonimbolide This compound PI3K PI3K Deoxonimbolide->PI3K Inhibits Akt Akt Deoxonimbolide->Akt Inhibits NFkB NF-κB Deoxonimbolide->NFkB Inhibits MAPK MAPK Deoxonimbolide->MAPK Inhibits STAT3 STAT3 Deoxonimbolide->STAT3 Inhibits Apoptosis Apoptosis Deoxonimbolide->Apoptosis CellCycleArrest Cell Cycle Arrest Deoxonimbolide->CellCycleArrest PI3K->Akt Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Apoptosis Inhibits NFkB->Proliferation MAPK->Proliferation STAT3->Proliferation G Start Start: High cytotoxicity in normal cells DoseResponse 1. Conduct Dose-Response Study (MTT Assay) Start->DoseResponse FindIC50 2. Determine IC50 for Cancer and Normal Cells DoseResponse->FindIC50 Selectivity 3. Assess Selectivity Index (IC50 Normal / IC50 Cancer) FindIC50->Selectivity Sufficient Sufficiently Selective? Selectivity->Sufficient Optimize 4. Optimize Concentration for Maximum Selectivity Sufficient->Optimize Yes Formulation Consider Nanoformulation for Targeted Delivery Sufficient->Formulation No End End: Optimized Protocol Optimize->End Formulation->DoseResponse G Problem Problem: Cytotoxicity to Normal Cells Strategy1 Dose Optimization Problem->Strategy1 Strategy2 Targeted Delivery (Nanoformulation) Problem->Strategy2 Strategy3 Structural Modification (Derivatization) Problem->Strategy3 Solution Goal: Minimize Cytotoxicity, Maximize Efficacy Strategy1->Solution Strategy2->Solution Strategy3->Solution

References

Technical Support Center: 28-Deoxonimbolide-Based Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols involving 28-Deoxonimbolide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, providing practical solutions in a question-and-answer format.

Q1: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

A1: Precipitation of hydrophobic compounds like this compound is a common challenge. Several factors can contribute to this issue:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions like cell culture media.

  • Improper Dissolution of Stock Solution: The initial powder may not be fully dissolved in the organic solvent (e.g., DMSO).

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the medium.

  • Media Components: Interactions with salts, proteins, or pH shifts in the media can reduce solubility.[1][2]

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO. Vortex vigorously and use a sonicator water bath to ensure the compound is fully dissolved. Visually inspect the solution for any particulate matter.[3]

  • Optimize Dilution Method:

    • Warm the cell culture medium to 37°C before adding the compound.[4]

    • Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of serum-free medium. Then, add this intermediate dilution to the final volume of complete medium while gently swirling.[4]

    • Add the stock solution dropwise to the pre-warmed medium while vortexing to ensure rapid and even dispersion.[1]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize both toxicity and precipitation.[4]

  • Perform a Dose-Response Solubility Test: Determine the highest concentration of this compound that remains soluble in your specific cell culture medium. This will help you establish a practical working concentration range.

  • Consider Serum Concentration: If working in low-serum or serum-free conditions, be aware that the reduced protein content can decrease the solubilization of hydrophobic compounds.[1]

Q2: My cell viability assay results are inconsistent when using this compound. What are some potential reasons?

A2: Inconsistent results in cell viability assays (e.g., MTT, XTT) can stem from several factors related to both the compound and the assay itself:

  • Precipitation: As discussed in Q1, precipitation will lead to an inaccurate concentration of the compound in solution, resulting in variable effects on cells.

  • Cell Seeding Density: Uneven cell numbers across wells will lead to variability in the metabolic activity measured by the assay.

  • Incubation Time: The timing of compound treatment and assay reagent incubation needs to be consistent across all experiments.

  • Reagent Preparation and Handling: Improperly prepared or stored assay reagents can lead to erroneous results.

Troubleshooting Steps:

  • Address Solubility: First, ensure that this compound is fully dissolved and stable in your culture medium using the steps outlined in Q1.

  • Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure a single-cell suspension before plating.

  • Standardize Incubation Times: Use a timer to ensure consistent incubation periods for both the compound treatment and the viability reagent.

  • Follow Assay Protocol Carefully: Pay close attention to the manufacturer's instructions for the specific viability assay you are using, especially regarding reagent preparation, incubation conditions, and measurement parameters.

  • Include Proper Controls: Always include vehicle controls (medium with the same final concentration of DMSO used for the compound) to account for any effects of the solvent on cell viability.

Q3: I am not observing the expected level of apoptosis after treating cells with this compound. What should I check?

A3: Several factors can influence the extent of apoptosis observed:

  • Compound Concentration and Treatment Duration: The induction of apoptosis is often dose- and time-dependent. You may need to optimize these parameters for your specific cell line.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.

  • Apoptosis Assay Method: The choice of apoptosis assay (e.g., Annexin V/PI staining, caspase activity, TUNEL) can influence the results, as they measure different stages and markers of apoptosis.[5]

  • Cell Health and Confluency: Unhealthy or overly confluent cell cultures may not respond optimally to apoptotic stimuli.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Study: Test a range of this compound concentrations and measure apoptosis at different time points (e.g., 24, 48, 72 hours) to identify the optimal conditions.

  • Confirm with a Different Assay: If possible, use a secondary apoptosis assay to confirm your results. For example, if you are using Annexin V staining, you could also measure caspase-3/7 activity.

  • Maintain Healthy Cell Cultures: Use cells within a low passage number, ensure they are free from contamination, and plate them at a density that avoids over-confluency during the experiment.

  • Include a Positive Control: Treat a set of cells with a known apoptosis-inducing agent (e.g., staurosporine) to ensure that your assay is working correctly.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include representative data from studies on the closely related limonoid, Nimbolide. This data can serve as a starting point for experimental design. It is crucial to determine the specific values for this compound empirically in your experimental system.

Table 1: Representative IC50 Values of Nimbolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
PC-3Prostate Cancer~10-50Crystal Violet
HTB-26Breast Cancer~10-50Crystal Violet
HepG2Liver Cancer~10-50Crystal Violet
HCT116Colon Cancer~22.4Crystal Violet

Data is representative of similar compounds and should be confirmed experimentally for this compound.[6]

Table 2: Representative Quantification of Nimbolide-Induced Apoptosis

Cell LineTreatment% Apoptotic Cells (Early + Late)Assay Method
HeLaControl~5%Annexin V/PI Flow Cytometry
HeLaDoxorubicin (DOX)~30%Annexin V/PI Flow Cytometry
HeLaLPA + DOX~7%Annexin V/PI Flow Cytometry

This table illustrates the type of quantitative data that can be generated from apoptosis assays. Specific percentages for this compound need to be determined experimentally.[7]

Table 3: Representative Changes in NF-κB Pathway Protein Expression

ProteinTreatmentChange in Expression/PhosphorylationMethod
p-IKKαSedentary vs. ExerciseIncreased phosphorylation with exerciseWestern Blot
p-IκBαSedentary vs. ExerciseIncreased phosphorylation with exerciseWestern Blot
Total IκBαSedentary vs. ExerciseDecreased total protein with exerciseWestern Blot
p-NF-κB (p65)Sedentary vs. ExerciseIncreased phosphorylation with exerciseWestern Blot

This table demonstrates how changes in protein levels within the NF-κB pathway can be quantified. The effect of this compound on these proteins should be investigated directly.[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed in this compound-based studies. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on cell viability and to calculate its IC50 value.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached cells.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IKK, IκBα, p65).

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Seed and treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them on ice with RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and boil the samples in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the changes in protein expression or phosphorylation levels, normalizing to a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathway modulated by this compound and a general experimental workflow for its study.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assays cluster_analysis Data Analysis Stock_Prep Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound Stock_Prep->Treatment Cell_Culture Culture & Seed Cells Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western Western Blot (NF-κB Pathway) Treatment->Western IC50_Calc Calculate IC50 Viability->IC50_Calc Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Protein_Quant Quantify Protein Levels Western->Protein_Quant

References

Technical Support Center: Addressing Resistance to 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research on resistance mechanisms to 28-Deoxonimbolide is currently limited. This document leverages extensive data available for Nimbolide, a structurally and functionally similar limonoid, as a predictive model for understanding and troubleshooting resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring limonoid triterpenoid compound isolated from the neem tree, Azadirachta indica.[1][2] Its primary mechanism of action as an anticancer agent is believed to be through the modulation of multiple signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.[2] Notably, it has been suggested to inhibit the NF-κB signaling pathway.[2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: While direct evidence for this compound is scarce, based on its similarity to nimbolide and general principles of drug resistance, several mechanisms could be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (ABCB1/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.[3]

  • Alterations in Drug Targets: While the direct molecular targets of this compound are not fully elucidated, mutations or altered expression of these targets could prevent effective drug binding.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. For this compound, this could involve the PI3K/Akt or MAPK/ERK pathways, which can promote cell survival and proliferation independently of NF-κB.[4][5][6]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells more resistant to drug-induced programmed cell death.[4]

Q3: I am observing a higher than expected IC50 value for this compound in my experiments. What could be the issue?

A3: Several factors could contribute to a higher than expected IC50 value:

  • Compound Stability and Solubility: this compound, like many natural products, may have limited solubility and stability in aqueous cell culture media. Precipitation of the compound will lead to a lower effective concentration. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your experiment is non-toxic to the cells (typically <0.5%).

  • Cell Line Specifics: The sensitivity to this compound can be highly cell-line dependent. Some cell lines may have intrinsic resistance due to their genetic background.

  • Experimental Conditions: Factors such as cell seeding density, incubation time, and the specific viability assay used can all influence the calculated IC50 value. Ensure your experimental protocol is consistent and optimized for your cell line.

Q4: Can resistance to this compound be overcome?

A4: Overcoming resistance is a significant challenge in cancer therapy. Potential strategies, based on nimbolide research, could include:

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action may be more effective and could prevent the emergence of resistance.

  • Targeting Bypass Pathways: If resistance is due to the activation of a bypass pathway, inhibitors of that pathway could be used to resensitize the cells to this compound.

  • Inhibition of Drug Efflux: For resistance mediated by ABC transporters, co-administration with an ABC transporter inhibitor could restore intracellular drug concentrations.

Troubleshooting Guides

Problem 1: Loss of this compound Efficacy in a Previously Sensitive Cell Line
Possible Cause Suggested Solution
Development of Acquired Resistance Confirm resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line. A significant rightward shift indicates acquired resistance.
Selection of a Resistant Subpopulation If resistance is confirmed, you can establish a stable resistant cell line by continuous culture in the presence of gradually increasing concentrations of this compound. This new cell line can then be used to investigate the specific resistance mechanisms.
Cell Line Misidentification or Contamination Authenticate your cell line using short tandem repeat (STR) profiling. Regularly check for microbial contamination.
Compound Degradation Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles).
Problem 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays
Possible Cause Suggested Solution
Poor Solubility of this compound Prepare a high-concentration stock solution in 100% DMSO. When making working solutions, add the stock solution to pre-warmed media while vortexing to ensure rapid and even dispersion. If precipitation is suspected, centrifuge the final working solution at high speed and use the supernatant for treatment, noting that this may alter the final concentration.
Variability in Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and avoid edge wells in multi-well plates, as they are prone to evaporation.
Inappropriate Assay Endpoint The chosen incubation time may not be optimal for observing the cytotoxic effects. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Interference with Viability Assay Some compounds can interfere with the reagents used in viability assays (e.g., reducing MTT). Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.

Quantitative Data

Table 1: Comparative IC50 Values of Nimbolide in Sensitive and Resistant Cancer Cell Lines

Data for nimbolide is presented as a surrogate for this compound.

Cell LineCancer TypeResistance MechanismIC50 (µM) - SensitiveIC50 (µM) - ResistantFold ResistanceReference
CCRF-CEM / CEM/ADR5000LeukemiaABCB1 Overexpression17.4 ± 0.60.3 ± <0.01Hypersensitive [3]
MDA-MB-231 pcDNA / MDA-MB-231 BCRPBreast CancerABCG2 Overexpression4.7 ± 0.053.7 ± 0.2~0.8[3]
HEK293 / HEK293 ABCB5Embryonic KidneyABCB5 Overexpression0.25 ± 0.0214.5 ± 0.3~58[3]
U87.MG / U87.MGΔEGFRGlioblastomaEGFR Mutation1.12 ± <0.013.4 ± 0.1~3[3]
HCT116 p53+/+ / HCT116 p53-/-Colon Cancerp53 Knockout0.9 ± 0.051.8 ± 0.12[3]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_resistance Potential Resistance Mechanisms to this compound Deoxonimbolide This compound Cell Cancer Cell Deoxonimbolide->Cell Enters Cell Efflux Increased Drug Efflux (e.g., ABCB1) Cell->Efflux Pumps out Drug Bypass Activation of Bypass Pathways (PI3K/Akt, MAPK) Cell->Bypass Compensatory Survival Signals Apoptosis Evasion of Apoptosis (e.g., high Bcl-2) Cell->Apoptosis Inhibition of Cell Death

Caption: Overview of potential resistance mechanisms to this compound in cancer cells.

G cluster_pathway Inhibition of NF-κB Pathway by Nimbolide Nimbolide Nimbolide IKK IKK Complex Nimbolide->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p65/p50) (Inactive in Cytoplasm) IkBa->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) (Active in Nucleus) NFkB_inactive->NFkB_active Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_active->Gene_Expression Promotes

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by nimbolide.[4][5]

G cluster_workflow Workflow for Investigating Drug Resistance Start Sensitive Parental Cell Line Step1 Develop Resistant Cell Line (Continuous drug exposure) Start->Step1 Step2 Confirm Resistance (IC50 Determination via MTT Assay) Step1->Step2 Step3 Investigate Mechanisms Step2->Step3 Step4a Assess Drug Efflux (ABC Transporter Assay) Step3->Step4a Step4b Analyze Signaling Pathways (Western Blot for p-Akt, p-ERK) Step3->Step4b Step4c Measure Apoptosis (Annexin V/PI Staining) Step3->Step4c End Identify Resistance Mechanism(s) Step4a->End Step4b->End Step4c->End

Caption: Experimental workflow for developing and characterizing a this compound-resistant cell line.

Key Experimental Protocols

Development of a this compound-Resistant Cell Line

This protocol is adapted from standard methods for generating drug-resistant cell lines.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cytotoxicity assay (e.g., MTT).

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, passage them and increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. If there is massive cell death, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.

  • Repeat Dose Escalation: Repeat the process of stepwise dose escalation over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of the drug (e.g., 5-10 times the initial IC50).

  • Characterization: Once a resistant population is established, confirm the degree of resistance by determining the new IC50 value and comparing it to the parental cell line.

  • Cryopreservation: Cryopreserve the resistant cells at various passages.

Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation

This protocol provides a general outline for assessing the activation of key survival pathways.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed both parental and resistant cells and treat them with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the activation status of the pathways in treated versus untreated, and sensitive versus resistant cells.

Assessment of ABC Transporter-Mediated Drug Efflux

This protocol uses a fluorescent substrate to measure the activity of efflux pumps.

Materials:

  • Parental and resistant cell lines

  • Fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for ABCB1)

  • Known ABC transporter inhibitor (e.g., Verapamil for ABCB1) as a positive control

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest both parental and resistant cells and resuspend them in a suitable buffer.

  • Incubation with Inhibitors: Pre-incubate the cells with this compound at a non-toxic concentration, the known inhibitor, or vehicle control for a short period (e.g., 30-60 minutes).

  • Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123) to the cell suspensions and incubate for a further 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold buffer to remove the extracellular substrate.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells suggests increased efflux. If this compound inhibits the efflux pump, pre-incubation with the compound will result in increased intracellular fluorescence in the resistant cells.

References

quality control measures for 28-Deoxonimbolide in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 28-Deoxonimbolide.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary research applications?

This compound is a limonoid, a naturally occurring tetranortriterpenoid, isolated from the neem tree (Azadirachta indica)[1][2]. It is structurally related to the more extensively studied compound, nimbolide. Its primary research applications are in the fields of cancer biology and inflammation. Studies suggest that this compound may inhibit the NF-κB signaling pathway, which is crucial in cellular responses to stress and is often implicated in oncogenesis[1].

2. What are the basic physicochemical properties of this compound?

PropertyValueReference
CAS Number 126005-94-5[2]
Molecular Formula C₂₇H₃₂O₆[2]
Molecular Weight 452.5 g/mol [2]

3. How should this compound be stored?

4. What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for in vitro experiments. It is important to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium or buffer for the final experimental concentration. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Inconsistent Experimental Results

Problem: You are observing high variability in your experimental results (e.g., cell viability assays, western blots) between experiments.

Possible Causes and Solutions:

  • Compound Instability: this compound may be degrading in your experimental setup.

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

  • Solubility Issues: The compound may be precipitating out of the aqueous culture medium.

    • Solution: Visually inspect your diluted solutions for any signs of precipitation. Consider using a lower final concentration or incorporating a small amount of a biocompatible surfactant like Tween 80, if appropriate for your assay.

  • Inaccurate Pipetting: Errors in pipetting can lead to significant variations in the final concentration.

    • Solution: Ensure your pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy.

HPLC Analysis Issues

Problem: You are facing challenges with the High-Performance Liquid Chromatography (HPLC) analysis of this compound, such as poor peak shape, shifting retention times, or baseline noise.

This troubleshooting guide is based on general HPLC best practices and may need to be adapted for your specific method.

ProblemPossible CauseSuggested Solution
Peak Tailing - Interaction with active silanols on the column. - Column overload.- Use a high-purity silica column. - Lower the pH of the mobile phase to suppress silanol ionization. - Reduce the injection volume or sample concentration.
Peak Fronting - Column overload. - Sample solvent incompatible with the mobile phase.- Dilute the sample. - Dissolve the sample in the mobile phase if possible.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Replace the column if it has been used extensively.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Leaks in the system.- Degas the mobile phase thoroughly. - Flush the system with a strong solvent like isopropanol. - Check all fittings for leaks.

Experimental Protocols

Purity and Identity Confirmation by HPLC-UV

This is a general method adapted from protocols for the related compound, nimbolide, and should be optimized for this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 217 nm (based on nimbolide, should be confirmed by UV scan of this compound)
Injection Volume 10-20 µL
Column Temperature 25°C
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Unambiguous 1H- and 13C-NMR assignments for this compound have been reported and can be used for definitive identity confirmation[3].

ParameterRecommended Condition
Solvent Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
Instrument 400 MHz or higher NMR spectrometer
Reference Tetramethylsilane (TMS) at 0.00 ppm
Stability Assessment by Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[4][5].

Stress ConditionTypical Protocol
Acid Hydrolysis Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24-48 hours.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 105°C for 48 hours.
Photostability Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.

Samples from each stress condition should be analyzed by a suitable stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

Signaling Pathway of NF-κB Inhibition

This compound is suggested to inhibit the NF-κB signaling pathway[1]. The following diagram illustrates the canonical NF-κB signaling pathway and the likely point of inhibition by this compound, inferred from the mechanism of the closely related nimbolide. Nimbolide has been shown to inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Workflow: Troubleshooting Inconsistent Results

The following workflow provides a logical approach to troubleshooting inconsistent experimental outcomes.

Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Check Compound Handling start->check_compound fresh_dilutions Use Fresh Dilutions? check_compound->fresh_dilutions aliquot_stock Aliquot Stock Solution fresh_dilutions->aliquot_stock No check_solubility Check Solubility fresh_dilutions->check_solubility Yes aliquot_stock->check_solubility precipitation Precipitation Observed? check_solubility->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes check_pipetting Verify Pipetting Accuracy precipitation->check_pipetting No lower_conc->check_pipetting calibrate_pipettes Calibrate Pipettes check_pipetting->calibrate_pipettes results_ok Results Consistent? calibrate_pipettes->results_ok end_ok Problem Resolved results_ok->end_ok Yes end_persist Problem Persists (Contact Technical Support) results_ok->end_persist No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

impact of serum concentration on 28-Deoxonimbolide activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 28-Deoxonimbolide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a limonoid compound isolated from the neem tree (Azadirachta indica)[1][2]. It is recognized for its potential as an anti-inflammatory and anticancer agent[1]. While its precise mechanisms are still under investigation, studies on the closely related compound nimbolide suggest that its activity is linked to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis, such as NF-κB, PI3K/Akt/mTOR, and MAPK pathways[3][4][5][6].

Q2: I am seeing variability in the IC50 values for this compound in my experiments. What could be the cause?

A2: Variability in IC50 values for a given compound across different experiments can arise from several factors. One of the most significant is the concentration of serum (e.g., Fetal Bovine Serum, FBS) in the cell culture medium. Components in serum, particularly proteins like albumin, can bind to small molecules like this compound, reducing its effective concentration and thus altering its apparent activity. Other factors include cell density, passage number, and the specific cell viability assay used.

Q3: How does serum concentration specifically impact the activity of this compound?

A3: While direct comparative studies on this compound are limited, the principle of drug-protein binding suggests that higher serum concentrations can lead to a decrease in the free, active fraction of the compound in the culture medium. This can result in a higher apparent IC50 value. Conversely, experiments conducted in low-serum or serum-free conditions may yield lower IC50 values as more of the compound is available to interact with the cells.

Q4: What are the known IC50 values for nimbolide, a related compound, in common cancer cell lines?

A4: The following table summarizes some of the reported IC50 values for nimbolide in various cancer cell lines, typically determined in media containing 10% FBS. These values can serve as a reference point for your experiments with this compound, although direct equivalence should not be assumed.

Data Presentation: IC50 Values of Nimbolide (with 10% FBS)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
DU-145Human Prostate Carcinoma246.86 ± 0.53[7]
DU-145Human Prostate Carcinoma484.97 ± 0.72[7]
PC-3Human Prostate Carcinoma248.01 ± 0.44[7]
PC-3Human Prostate Carcinoma485.83 ± 0.33[7]
A-549Human Lung Carcinoma2411.16 ± 0.84[7]
A-549Human Lung Carcinoma487.59 ± 0.34[7]
CEM/ADR5000Multidrug-Resistant LeukemiaNot Specified0.3 ± <0.01[8]
CCRF-CEMLeukemiaNot Specified17.4 ± 0.6[8]
MDA-MB-231 pcDNABreast CancerNot Specified4.7 ± 0.05[8]
HEK293Human Embryonic KidneyNot Specified0.25 ± 0.02[8]
U87.MGGlioblastomaNot Specified1.12 ± <0.01[8]
HCT116 p53+/+Colon CancerNot Specified0.9 ± 0.05[8]
SCC131Oral Cancer246.0[9]
SCC4Oral Cancer246.2[9]

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value

  • Possible Cause: High serum concentration in the culture medium.

    • Solution: Serum proteins can bind to this compound, reducing its bioavailability. Consider reducing the serum concentration in your assay medium. It is advisable to perform a pilot experiment to test the effect of different serum concentrations (e.g., 1%, 5%, 10%) on the IC50 of this compound in your specific cell line. Be mindful that prolonged incubation in low serum can affect cell health and proliferation, so appropriate controls are essential.

  • Possible Cause: High cell seeding density.

    • Solution: A higher number of cells can metabolize the compound or require a higher concentration to achieve a cytotoxic effect. Optimize the cell seeding density for your cytotoxicity assay to ensure you are in a linear response range.

  • Possible Cause: Compound instability or precipitation.

    • Solution: Visually inspect the culture wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).

Issue 2: Poor Reproducibility of Results

  • Possible Cause: Inconsistent serum lots.

    • Solution: Serum composition can vary between lots, leading to different levels of protein binding and growth factor support. If possible, use the same lot of serum for a series of related experiments. When switching to a new lot, it is good practice to re-validate key assay parameters.

  • Possible Cause: Variations in cell culture conditions.

    • Solution: Ensure consistency in cell passage number, seeding density, and incubation times. Cells at high passage numbers can have altered phenotypes and drug sensitivities.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is important to maintain a consistent final solvent concentration across all wells.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding overnight_incubation Overnight Incubation cell_seeding->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound treatment_incubation Incubate for 24/48/72h add_compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Add Solubilization Buffer mtt_incubation->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: A standard workflow for determining the IC50 of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_outcomes Cellular Outcomes DN This compound (via Nimbolide mechanism) PI3K PI3K DN->PI3K IKK IKK DN->IKK Ras Ras DN->Ras Apoptosis Apoptosis DN->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis IκBα IκBα IKK->IκBα inhibits degradation NFkB NF-κB IκBα->NFkB sequesters NFkB->Proliferation NFkB->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Postulated signaling pathways affected by this compound.

troubleshooting_workflow start Unexpected Cytotoxicity Results check_serum Is Serum Concentration Optimized? start->check_serum test_serum Test Different Serum Concentrations (e.g., 1%, 5%, 10%) check_serum->test_serum No check_density Is Cell Seeding Density Consistent? check_serum->check_density Yes test_serum->check_density optimize_density Optimize Seeding Density check_density->optimize_density No check_controls Are Controls (Vehicle, Positive) Behaving as Expected? check_density->check_controls Yes optimize_density->check_controls troubleshoot_assay Troubleshoot Assay Protocol (Reagents, Pipetting, etc.) check_controls->troubleshoot_assay No re_evaluate Re-evaluate Results with Optimized Parameters check_controls->re_evaluate Yes troubleshoot_assay->re_evaluate

Caption: A logical workflow for troubleshooting unexpected cytotoxicity data.

References

long-term storage and handling of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and handling of 28-Deoxonimbolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product classified as a limonoid, a type of tetranortriterpenoid. It is isolated from the neem tree, Azadirachta indica, a plant known for its wide array of traditional medicinal uses. In biomedical research, this compound is investigated for its potential anti-inflammatory and anticancer properties.

Q2: What is the proposed mechanism of action for this compound?

Studies suggest that this compound exerts its biological effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of cellular responses to stress, inflammation, and is often implicated in the development of cancer. By inhibiting this pathway, this compound can modulate the expression of genes involved in these processes.

Long-Term Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and ensure the reproducibility of experimental results.

Storage of Solid Compound

Q3: How should I store the solid (powder) form of this compound?

For long-term storage, it is recommended to store this compound as a solid at 2-8°C in a tightly sealed container, protected from light and moisture.[2]

Storage ConditionRecommendation
Temperature2-8°C
AtmosphereDry
LightProtected from light (e.g., in an amber vial)
Preparation and Storage of Stock Solutions

Q4: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds.

Q5: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the powdered this compound in high-purity DMSO to the desired concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing or gentle warming if necessary.

Q6: How should I store the DMSO stock solution?

Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Studies on the stability of various compounds in DMSO suggest that many are stable for extended periods when stored under these conditions. For instance, one study found that 85% of compounds in a library were stable in a DMSO/water mixture for over two years at 4°C.

Q7: How many times can I freeze-thaw the stock solution?

While some compounds are stable through multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes to maintain the integrity of the compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Solubility and Precipitation

Q8: I observed precipitation when I added my this compound stock solution to my aqueous cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. Here are some steps to troubleshoot:

  • Use an Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in a serum-free medium or phosphate-buffered saline (PBS) before adding it to your final culture medium.

  • Increase Serum Concentration: If your experiment allows, increasing the serum concentration in your culture medium can help to solubilize the compound.

  • Vortex While Adding: Add the this compound solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Warm the Medium: Pre-warming the culture medium to 37°C before adding the compound can improve solubility.

Inconsistent Experimental Results

Q9: I am seeing variable results between experiments. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Degradation: Ensure that your stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.

  • Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially when working with small volumes of high-concentration stock solutions.

  • Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices.

  • Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.

ParameterTroubleshooting Suggestion
Precipitation in Media Prepare an intermediate dilution; add dropwise to warmed, swirling media.
Inconsistent Results Aliquot stock solutions; maintain consistent cell culture practices; use a vehicle control.
Low Bioactivity Check for compound degradation; verify the final concentration in the assay.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Western Blot for NF-κB Pathway Inhibition

This protocol can be used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

  • Cell Treatment: Treat cells with this compound for the desired time. It is often necessary to stimulate the NF-κB pathway with an agonist (e.g., TNF-α) for a short period before cell lysis.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Visualizations

Experimental Workflow for Cell-Based Assays

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Working Dilutions in Culture Medium stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for Desired Duration treat->incubate assay Perform Specific Assay (e.g., MTT, Western Blot) incubate->assay readout Acquire Data (e.g., Absorbance, Imaging) assay->readout analyze Analyze and Interpret Results readout->analyze nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1, etc. receptor Receptor Activation stimuli->receptor ikk IKK Complex Activation receptor->ikk ikba_p IκBα Phosphorylation ikk->ikba_p ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb_release NF-κB (p65/p50) Release ikba_deg->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation deoxo This compound deoxo->ikk Inhibition gene_expression Target Gene Expression (Inflammation, Survival) nfkb_translocation->gene_expression

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 28-Deoxonimbolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 28-Deoxonimbolide, a promising limonoid isolated from Azadirachta indica.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring tetranortriterpenoid with potential as an anti-inflammatory and anticancer agent.[3] Like many other limonoids, it is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can be a significant hurdle in experimental settings and for its development as a therapeutic agent, as it can lead to low bioavailability and inconsistent results in biological assays.

Q2: Is there any published data on the exact aqueous solubility of this compound?

A2: To date, there is limited publicly available data specifically quantifying the aqueous solubility of this compound. However, based on its chemical structure and the properties of the related, well-studied limonoid, nimbolide, it is predicted to be poorly soluble in water. For context, nimbolide is sparingly soluble in aqueous buffers.[4]

Q3: What are the initial steps I should take if I'm observing poor solubility of this compound in my experiments?

A3: Initially, it is recommended to try simple and rapid methods such as the use of co-solvents. Dissolving the compound in a small amount of an organic solvent like DMSO, ethanol, or DMF before diluting it with your aqueous buffer can be an effective first step. For nimbolide, a 1:1 solution of DMF:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.5 mg/mL.[4]

Q4: What are the more advanced options if co-solvents are not suitable or sufficient for my application?

A4: If co-solvents are not providing the desired solubility or are incompatible with your experimental system, more advanced formulation strategies should be considered. These include:

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can significantly enhance its aqueous solubility.

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate.

Each of these techniques is detailed in the Troubleshooting Guides below.

Troubleshooting Guides

Guide 1: Co-solvency Approach

Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

Solution: Utilize a water-miscible organic solvent to first dissolve the compound before adding it to your aqueous medium.

Experimental Protocol: Co-solvency Method

  • Solvent Selection: Choose a biocompatible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Dissolve it in a minimal volume of the selected organic solvent to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming or sonication may aid in dissolution.

  • Working Solution Preparation:

    • Vortex the stock solution before use.

    • Serially dilute the stock solution with the aqueous buffer of choice (e.g., PBS, cell culture media) to the final desired concentration.

    • Crucially , ensure the final concentration of the organic solvent in the aqueous medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that specific co-solvent/buffer system has been exceeded.

Expected Solubility Enhancement (Hypothetical Data)

FormulationThis compound Concentration (µg/mL)Final Co-solvent ConcentrationObservations
Aqueous Buffer (PBS, pH 7.4)< 10%Insoluble, visible particles
0.5% DMSO in PBSup to 250.5%Clear solution
0.5% Ethanol in PBSup to 200.5%Clear solution
0.5% DMF in PBSup to 300.5%Clear solution
Guide 2: Cyclodextrin Complexation

Issue: Requirement for a higher concentration of this compound in an aqueous solution without the use of organic solvents.

Solution: Form an inclusion complex with a cyclodextrin to enhance solubility.

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio Determination: Prepare complexes with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Complexation Procedure (Kneading):

    • Place a known amount of HP-β-CD in a mortar.

    • Add a small amount of a solvent in which this compound is soluble (e.g., ethanol) to form a paste.

    • Add the this compound to the paste and knead for 30-45 minutes.

    • Dry the resulting paste in a vacuum oven at 40-50°C to remove the solvent.

    • The resulting powder is the this compound-cyclodextrin complex.

  • Solubility Assessment:

    • Suspend an excess amount of the complex powder in the desired aqueous buffer.

    • Shake at room temperature for 24 hours to reach equilibrium.

    • Filter the solution through a 0.45 µm syringe filter.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Expected Solubility Enhancement (Hypothetical Data)

Molar Ratio (this compound:HP-β-CD)Apparent Solubility (µg/mL) in PBSFold Increase
1:0 (No Cyclodextrin)< 1-
1:150~50x
1:2120~120x
1:5250~250x
Guide 3: Solid Dispersion

Issue: Poor dissolution rate of this compound powder leading to low bioavailability in in vivo studies.

Solution: Prepare a solid dispersion of this compound with a hydrophilic polymer.

Experimental Protocol: Solid Dispersion (Solvent Evaporation Method)

  • Polymer Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000).

  • Preparation of the Physical Mixture (Control):

    • Mix this compound and the polymer in a specific weight ratio (e.g., 1:5) by gentle tumbling.

  • Preparation of the Solid Dispersion:

    • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol or ethanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven to ensure complete solvent removal.

    • Grind the dried film into a fine powder.

  • Dissolution Study:

    • Perform an in vitro dissolution study using a USP dissolution apparatus (e.g., paddle type).

    • Use a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

    • Add a known amount of the solid dispersion powder or the physical mixture.

    • Withdraw samples at predetermined time intervals, filter, and analyze for this compound concentration using HPLC-UV.

Expected Dissolution Enhancement (Hypothetical Data)

Formulation (1:5 Drug:Polymer)% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Pure this compound< 5%< 10%
Physical Mixture with PVP K3015%25%
Solid Dispersion with PVP K3060%85%
Solid Dispersion with PEG 600055%80%

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_end Outcome start Poor Aqueous Solubility of this compound cosolvency Co-solvency start->cosolvency Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy solid_dispersion Solid Dispersion start->solid_dispersion Select Strategy nanoparticles Nanoparticle Formulation start->nanoparticles Select Strategy solubility_assay Solubility & Dissolution Assays cosolvency->solubility_assay cyclodextrin->solubility_assay solid_dispersion->solubility_assay nanoparticles->solubility_assay bioassay In Vitro / In Vivo Bioassays solubility_assay->bioassay Proceed if successful end Optimized Formulation bioassay->end cyclodextrin_complexation cluster_before Before Complexation cluster_process Complexation cluster_after After Complexation drug This compound (Lipophilic) water Water (Aqueous Environment) drug->water Poor Solubility cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) complex Inclusion Complex (Hydrophilic Exterior) water2 Water (Aqueous Environment) complex->water2 Enhanced Solubility signaling_pathway cluster_nucleus ext_stim External Stimulus (e.g., Growth Factor, Cytokine) receptor Cell Surface Receptor ext_stim->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb_complex IκB-NF-κB Complex akt->nfkb_complex Phosphorylates IκB nfkb NF-κB nfkb_complex->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) deoxo This compound deoxo->akt Inhibits deoxo->nfkb Inhibits

References

Validation & Comparative

A Comparative Analysis of 28-Deoxonimbolide and Nimbolide in Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a vast array of natural compounds. Among these, limonoids from the neem tree (Azadirachta indica) have garnered significant attention for their potent cytotoxic and chemopreventive properties. This guide provides a detailed comparison of two such limonoids: 28-deoxonimbolide and nimbolide, focusing on their anticancer activities supported by experimental data.

While both compounds exhibit promising anticancer potential, it is important to note that direct comparative studies evaluating their efficacy under identical experimental conditions are limited. This guide, therefore, presents the available data for each compound, drawing comparisons where possible, and highlights the need for further head-to-head research.

Cytotoxicity Profile: A Quantitative Overview

The cytotoxic potential of a compound is a critical initial measure of its anticancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Nimbolide: A Potent Cytotoxic Agent

Nimbolide has been extensively studied and has demonstrated significant cytotoxicity across a wide range of cancer cell lines. The table below summarizes the IC50 values of nimbolide in various cancer cell types.

Cancer Cell LineCell TypeIC50 (µM)Exposure TimeReference
Prostate Cancer
Du-145Human Prostate Carcinoma6.86 ± 0.5324h[1]
4.97 ± 0.7248h[1]
PC-3Human Prostate Adenocarcinoma8.01 ± 0.4424h[1]
5.83 ± 0.3348h[1]
Lung Cancer
A-549Human Lung Carcinoma11.16 ± 0.8424h[1]
7.59 ± 0.3448h[1]
Breast Cancer
MDA-MB-231Human Breast Adenocarcinoma1.97 ± 0.24Not Specified[2]
MCF-7Human Breast Adenocarcinoma5.04 ± 0.25Not Specified[2]
Bladder Cancer
EJHuman Bladder Carcinoma312h[3]
5637Human Bladder Carcinoma312h[3]
Leukemia
CCRF-CEMHuman T-cell Acute Lymphoblastic Leukemia17.4 ± 0.6Not Specified[4]
CEM/ADR5000Multidrug-Resistant Leukemia0.3 ± <0.01Not Specified[4]
Glioblastoma
U87.MGHuman Glioblastoma1.12 ± <0.01Not Specified[4]
Colon Cancer
HCT116 p53+/+Human Colorectal Carcinoma0.9 ± 0.05Not Specified[4]
HCT116 p53-/-Human Colorectal Carcinoma1.8 ± 0.1Not Specified[4]

Note: IC50 values can vary depending on the specific assay conditions, cell line, and exposure time.

This compound: An Emerging Cytotoxic Compound

Information on the specific IC50 values for this compound is less abundant in publicly available literature compared to nimbolide. An early study by Kigodi et al. (1989) reported its in vitro cytotoxic activity against human tumor cell lines, however, the specific quantitative data from this study is not readily accessible.[5] Other sources confirm its cytotoxic activity against various cancer cell lines, but detailed comparative IC50 values are not provided.[6] Further research is required to establish a comprehensive cytotoxicity profile for this compound across a range of cancer cell lines to allow for a direct and robust comparison with nimbolide.

Mechanisms of Anticancer Activity

Both this compound and nimbolide exert their anticancer effects through the induction of programmed cell death, or apoptosis, and by interfering with the cell cycle progression of cancer cells.

Induction of Apoptosis

Nimbolide is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] It modulates the expression of key apoptosis-regulating proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.

Key molecular events in nimbolide-induced apoptosis include:

  • Upregulation of pro-apoptotic proteins: such as Bax and Bak.

  • Downregulation of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of caspase-9 (initiator caspase for the intrinsic pathway) and caspase-8 (initiator caspase for the extrinsic pathway).

  • Activation of caspase-3 (executioner caspase).

  • Cleavage of poly(ADP-ribose) polymerase (PARP) , a key enzyme in DNA repair.

This compound has also been shown to induce apoptotic cell death in cancer cells.[6] While the detailed molecular mechanisms are less elucidated compared to nimbolide, it is understood to trigger the apoptotic cascade, leading to the characteristic morphological and biochemical changes associated with apoptosis.

Cell Cycle Arrest

Nimbolide has been shown to arrest the cell cycle at various phases in different cancer cell types, thereby inhibiting their proliferation.[8] It can induce cell cycle arrest at the G0/G1, S, or G2/M phases by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, in bladder cancer cells, nimbolide induces G2/M phase arrest.[3]

The effect of This compound on cell cycle progression has not been as extensively studied as that of nimbolide. Further research is needed to determine its specific effects on cell cycle checkpoints in different cancer models.

Signaling Pathways

The anticancer effects of nimbolide are mediated through the modulation of multiple signaling pathways that are often dysregulated in cancer.

Nimbolide_Signaling_Pathway Nimbolide Nimbolide DeathReceptors Death Receptors (e.g., FAS, TNFR) Nimbolide->DeathReceptors Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Nimbolide->Bcl2 Bax Bax, Bak (Pro-apoptotic) Nimbolide->Bax CDKs CDKs/Cyclins Nimbolide->CDKs CellCycleArrest Cell Cycle Arrest (G0/G1, G2/M) Nimbolide->CellCycleArrest Caspase8 Caspase-8 DeathReceptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Progression CDKs->CellCycle

Caption: Signaling pathway of nimbolide-induced apoptosis and cell cycle arrest.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are standard protocols for key assays used to evaluate the anticancer activity of compounds like this compound and nimbolide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start SeedCells Seed cells in a 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Treat Treat with varying concentrations of compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End Cell_Cycle_Analysis_Workflow Start Start TreatCells Treat cells with the compound Start->TreatCells Harvest Harvest and wash cells TreatCells->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash cells to remove ethanol Fix->Wash RNase Treat with RNase A Wash->RNase Stain Stain with Propidium Iodide (PI) RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze End End Analyze->End Western_Blot_Workflow Start Start TreatCells Treat cells with the compound Start->TreatCells Lyse Lyse cells and extract proteins TreatCells->Lyse Quantify Quantify protein concentration Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a membrane Separate->Transfer Block Block the membrane Transfer->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detect Detect protein bands SecondaryAb->Detect End End Detect->End

References

Validating the Mechanism of Action of 28-Deoxonimbolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid compound isolated from the seeds of the neem tree (Azadirachta indica), has emerged as a molecule of interest in cancer research.[1] Like its close structural analog nimbolide, this compound is recognized for its potential as an anti-inflammatory and anticancer agent.[1] This guide provides a comparative analysis of the mechanism of action of this compound, drawing on available experimental data and providing detailed protocols for its validation. While research on this compound is not as extensive as that on nimbolide, this guide synthesizes the current understanding and provides a framework for future investigation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary proposed mechanism of action for this compound's anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, survival, and angiogenesis, all of which are hallmarks of cancer. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

This compound is believed to exert its inhibitory effect on the canonical NF-κB pathway. This pathway is typically activated by pro-inflammatory cytokines such as TNF-α. In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.

It is hypothesized that this compound, similar to nimbolide, may directly interact with and inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This would result in the cytoplasmic retention of NF-κB, preventing the transcription of its pro-survival and pro-inflammatory target genes.

NF-kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p50_p65 NF-κB (p50/p65) IkBa->p50_p65 Sequesters Proteasome Proteasome IkBa->Proteasome Degradation Nuclear_Translocation NF-κB (p50/p65) p50_p65->Nuclear_Translocation Translocates This compound This compound This compound->IKK_complex Inhibits DNA DNA Nuclear_Translocation->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Activates Cytotoxicity_Assay_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Treat_Cells 2. Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent 4. Add MTT or similar viability reagent Incubate->Add_Reagent Incubate_Reagent 5. Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance 6. Solubilize formazan crystals and measure absorbance Incubate_Reagent->Measure_Absorbance Calculate_IC50 7. Calculate IC50 value Measure_Absorbance->Calculate_IC50

References

Navigating the Maze of Preclinical Research: A Guide to Reproducibility and Rigor in 28-Deoxonimbolide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is both exhilarating and fraught with challenges. 28-Deoxonimbolide, a limonoid compound isolated from the neem tree (Azadirachta indica), has emerged as a promising candidate in oncology and anti-inflammatory research.[1] However, the path from promising natural product to a clinically validated drug is paved with the need for meticulous research, rigorous experimental design, and reproducible data. This guide provides a comparative framework for investigating this compound, with a strong emphasis on ensuring the reliability and reproducibility of research findings.

The inherent variability of natural products can present significant hurdles to consistent and comparable research outcomes.[2][3] Therefore, a commitment to transparent and detailed reporting of experimental methods and data is paramount in building a robust body of evidence for the therapeutic potential of this compound.

Comparative Efficacy: A Look at the Closely Related Limonoid, Nimbolide

While specific quantitative data on the cytotoxic effects of this compound is not widely available in publicly accessible literature, extensive research has been conducted on its close structural analog, nimbolide. The data presented below for nimbolide can serve as a valuable reference point for designing and interpreting studies on this compound, though it is crucial to experimentally determine the specific activity of this compound.

Cell LineCancer TypeIC50 (µM) of Nimbolide (24h)IC50 (µM) of Nimbolide (48h)Reference
Du-145Prostate Cancer6.86 ± 0.534.97 ± 0.72[4]
PC-3Prostate Cancer8.01 ± 0.445.83 ± 0.33[4]
A-549Lung Cancer11.16 ± 0.847.59 ± 0.34[4]
NIH3T3Normal Fibroblast39.43 ± 3.7236.92 ± 1.42[4]
CCD-18CoNormal Colon Fibroblast74.01 ± 5.3359.13 ± 5.68[4]

Table 1: Comparative cytotoxic activity of nimbolide against various human cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The data for nimbolide suggests a degree of selectivity for cancer cells over normal cell lines, a critical attribute for a potential therapeutic agent.

Unraveling the Mechanism: Key Signaling Pathways

Current research suggests that this compound may exert its biological effects through the modulation of key cellular signaling pathways, particularly the NF-κB pathway, which is a critical regulator of inflammatory responses and is often dysregulated in cancer.[1] The closely related nimbolide has been shown to inhibit the activation of NF-κB, as well as influence the MAPK and STAT3 signaling cascades, which are also pivotal in cell proliferation, survival, and differentiation.

28-Deoxonimbolide_Signaling_Pathway This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation STAT3 Pathway STAT3 Pathway This compound->STAT3 Pathway Modulation Inflammation Inflammation NF-κB Pathway->Inflammation Decreased Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Decreased Apoptosis Apoptosis STAT3 Pathway->Apoptosis Increased

Caption: Putative signaling pathways modulated by this compound.

Ensuring Rigor and Reproducibility: A Methodological Framework

To build a credible foundation for the therapeutic potential of this compound, adherence to rigorous and well-documented experimental protocols is non-negotiable. The following sections outline standardized methodologies for key in vitro assays.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., Prostate, Lung, Breast) Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Pathway_Analysis Signaling Pathway Analysis Treatment->Pathway_Analysis Data_Analysis Data Analysis and Statistical Validation Viability_Assay->Data_Analysis NFkB_Assay NF-κB Reporter Assay Pathway_Analysis->NFkB_Assay Western_Blot Western Blot (p-MAPK, p-STAT3) Pathway_Analysis->Western_Blot NFkB_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A standardized workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • This compound

  • Inducer of NF-κB activation (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction: Stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity relative to the induced, untreated control.

The Path Forward: A Call for Rigor and Collaboration

The study of promising natural products like this compound holds immense potential for the future of medicine. However, to translate this potential into tangible clinical benefits, the research community must embrace a culture of rigor, transparency, and collaboration. By adhering to standardized protocols, meticulously documenting experimental details, and openly sharing data, we can collectively build a more robust and reliable understanding of the therapeutic utility of this compound and other natural compounds. This commitment to reproducibility will not only accelerate the pace of drug discovery but also enhance the credibility and impact of natural product research.

References

A Head-to-Head Comparison: 28-Deoxonimbolide and Gemcitabine in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

While direct head-to-head clinical trials comparing 28-Deoxonimbolide and the established chemotherapeutic agent gemcitabine are not available, preclinical data provides a basis for comparing their efficacy and mechanisms of action, particularly in the context of pancreatic cancer. This guide synthesizes available in vitro data to offer a comparative overview for researchers and drug development professionals.

Introduction to the Compounds

This compound is a derivative of nimbolide, a triterpenoid natural product isolated from the neem tree (Azadirachta indica). Nimbolide and its analogues have garnered significant interest for their potent anticancer properties, which include inducing apoptosis (programmed cell death) and inhibiting cell proliferation, metastasis, and angiogenesis.[1]

Gemcitabine is a nucleoside analog that has been a cornerstone of pancreatic cancer treatment for decades.[2] It functions as a chemotherapy agent by incorporating into DNA, which ultimately inhibits DNA synthesis and leads to cell death.[3][4][5]

Comparative Efficacy: In Vitro Studies

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for both nimbolide (a close analogue of this compound) and gemcitabine in various pancreatic cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineNimbolide IC50 (µM)Gemcitabine IC50 (nM)
MIA PaCa-2~3 µM122.5 nM[6]
HPAC~5 µMNot Reported
PANC-1~5 µM48.55 nM[7]
AsPC-1Not Reported10.4 nM[6]
BxPC-3Not Reported179.2 nM[6]

Note: IC50 values can vary between studies due to different experimental conditions. The nimbolide data is based on a 24-hour treatment[8], while gemcitabine data is from a 72-hour treatment.[6][7]

Studies have shown that nimbolide can induce a higher level of apoptotic cell death in pancreatic cancer cells compared to gemcitabine.[2][9][10] One study demonstrated that nimbolide induced higher caspase-3 activity, a key enzyme in apoptosis, than gemcitabine in MIA PaCa-2 and BX-PC3 cell lines.[2]

Mechanisms of Action and Signaling Pathways

The two compounds exert their anticancer effects through distinct signaling pathways.

This compound/Nimbolide: Nimbolide's mechanism is multifaceted. It has been shown to:

  • Induce Oxidative Stress: Nimbolide increases the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial-mediated apoptosis.[8][11]

  • Inhibit Pro-Survival Pathways: It can suppress the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[8] By inhibiting this pathway, nimbolide downregulates downstream targets like mTOR and p70s6Kinase.[8]

  • Modulate Apoptotic Proteins: Treatment with nimbolide leads to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[8]

  • Suppress Metastasis: Nimbolide has been observed to inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[8]

Gemcitabine: Gemcitabine's primary mechanism involves the disruption of DNA synthesis.[5]

  • Cellular Uptake and Activation: As a prodrug, gemcitabine is transported into the cell and then phosphorylated into its active forms, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[4][12]

  • Inhibition of DNA Synthesis: dFdCTP competes with the natural building blocks of DNA, and its incorporation into the DNA strand leads to premature chain termination and arrests cell cycle progression, primarily at the G1/S-phase boundary.[4][5][13]

  • Inhibition of Ribonucleotide Reductase: The diphosphate form, dFdCDP, inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis and repair.[12][13] This action potentiates the effect of dFdCTP.[4]

Visualizing the Mechanisms

Signaling Pathways

Gemcitabine_Pathway cluster_cell Cancer Cell Gemcitabine Gemcitabine (dFdC) dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competes with dCTP DNA_Strand DNA Strand DNA_Polymerase->DNA_Strand Incorporation leads to Chain Termination dCTP dCTP Pool RNR->dCTP Produces

Caption: Gemcitabine's mechanism of action.

Nimbolide_Pathway cluster_cell Cancer Cell cluster_pathways Pro-Survival Pathways cluster_apoptosis Apoptosis Regulation Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Nimbolide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Nimbolide->Bax Promotes ROS Reactive Oxygen Species (ROS) Nimbolide->ROS Increases Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ROS->Bax

Caption: Key signaling pathways affected by Nimbolide.

Experimental Protocols

The data presented is typically generated using a set of standard in vitro assays.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or gemcitabine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a set time (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Pancreatic Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) start->apoptosis western_blot Protein Expression (Western Blot) start->western_blot ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_analysis Analyze Protein Levels (e.g., Bcl-2, Caspase-3) western_blot->pathway_analysis end Comparative Efficacy & Mechanism Profile ic50->end apoptosis_quant->end pathway_analysis->end

Caption: A typical workflow for in vitro drug comparison.

Conclusion

Based on the available preclinical data, both this compound (via its analogue nimbolide) and gemcitabine demonstrate significant cytotoxic effects against pancreatic cancer cell lines. Nimbolide appears to induce apoptosis more potently in some contexts and operates through mechanisms involving oxidative stress and inhibition of key survival pathways.[2][8][9] Gemcitabine remains a potent inhibitor of DNA synthesis.[5] The distinct mechanisms of action suggest that there may be potential for combination therapies, an area that warrants further investigation. This guide highlights the need for direct comparative studies and further preclinical and clinical evaluation to fully understand the therapeutic potential of this compound relative to the standard of care.

References

Assessing the Synergistic Effects of 28-Deoxonimbolide with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of published studies specifically investigating the synergistic effects of 28-Deoxonimbolide in combination with other therapeutic agents. Despite its structural similarity to nimbolide, a well-researched limonoid from the Neem tree (Azadirachta indica), this compound itself has not been the subject of combination therapy studies.

Therefore, this guide will utilize nimbolide as a proxy to explore potential synergistic interactions and the underlying mechanisms that could be relevant for future studies on this compound. The experimental data and pathways described herein are based on studies conducted with nimbolide , and any extrapolation to this compound should be approached with caution and viewed as a basis for future investigation.

This guide will focus on the synergistic effects of nimbolide with established chemotherapeutic agents, namely cisplatin and docetaxel, providing a framework for understanding how these combinations may enhance anti-cancer efficacy.

Synergistic Combinations of Nimbolide with Chemotherapeutic Agents

Nimbolide has demonstrated the ability to enhance the cytotoxic effects of conventional cancer drugs. This synergy is primarily attributed to nimbolide's capacity to modulate key signaling pathways that are often dysregulated in cancer, thereby sensitizing cancer cells to the action of other therapeutic agents.

Nimbolide and Cisplatin
Nimbolide and Docetaxel

In prostate cancer models, the co-administration of nimbolide and docetaxel has resulted in a significant loss of cell viability and enhanced apoptosis in both docetaxel-sensitive and resistant cancer cells.[3][4] This synergistic effect is linked to nimbolide's ability to abrogate docetaxel-induced activation of the NF-κB pathway.[3][4]

Quantitative Data on Synergistic Effects

The following tables summarize the quantitative data from studies on the synergistic effects of nimbolide with cisplatin and docetaxel.

Table 1: Synergistic Effects of Nimbolide and Cisplatin on A549 Lung Cancer Cells

TreatmentInhibition of Cell ProliferationInduction of ApoptosisIn Vivo Tumor Growth Inhibition
Nimbolide (NIM)Concentration-dependentIncreasedSignificant (P<0.05)
Cisplatin (DDP)Concentration-dependentIncreasedSignificant (P<0.01)
NIM + DDPEnhanced (synergistic/additive)Augmented (P<0.01)Significantly higher than single agents (P<0.01)

Data sourced from a study on nimesulide, a compound with a similar name but different from nimbolide. The study is included for illustrative purposes of how such data is presented, but it is crucial to note the compound difference.[1] No direct quantitative data for nimbolide and cisplatin synergy was found in the reviewed literature.

Table 2: Synergistic Effects of Nimbolide and Docetaxel on Prostate Cancer Cells

Cell LineTreatmentEffect on Cell ViabilityEffect on Apoptosis
PC-3 (DTX-sensitive)Nimbolide (NL) + Docetaxel (DTX)Significant lossEnhanced
PC-3/DTX (DTX-resistant)NL + DTXSignificant lossEnhanced

This table is a qualitative summary based on descriptive findings.[3][4] Specific quantitative data such as IC50 values and combination indices were not detailed in the abstracts of the reviewed articles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the synergistic effects of nimbolide with other drugs, based on common laboratory practices.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or PC-3 prostate cancer cells) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of nimbolide alone, the chemotherapeutic agent (e.g., cisplatin or docetaxel) alone, and in combination for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the individual drugs and their combination for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) can be quantified.[5][6]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of nimbolide with chemotherapeutic agents are primarily attributed to its modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Pathway

A central mechanism of nimbolide's synergistic action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] Many chemotherapeutic drugs can paradoxically activate NF-κB, which is a transcription factor that promotes cell survival and resistance to apoptosis. Nimbolide can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.[8] By blocking this survival pathway, nimbolide sensitizes cancer cells to the cytotoxic effects of drugs like docetaxel.[3][4]

NF_kB_Inhibition cluster_chemo Chemotherapeutic Agent (e.g., Docetaxel) cluster_nimbolide Nimbolide Action Chemo Docetaxel IKK IKK Chemo->IKK Activates Nimbolide Nimbolide Nimbolide->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits (sequesters in cytoplasm) Nucleus Nucleus NFκB->Nucleus Translocates ProSurvival Pro-survival Genes (e.g., Bcl-2, XIAP) Nucleus->ProSurvival Transcription Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits

Caption: Nimbolide inhibits the NF-κB pathway, enhancing drug-induced apoptosis.

Modulation of PI3K/Akt and MAPK/ERK Pathways

Nimbolide has also been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways.[8][9] These pathways are crucial for cell proliferation and survival. By downregulating the activity of these pathways, nimbolide can further contribute to the induction of apoptosis and cell cycle arrest, thereby augmenting the effects of other anticancer drugs.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Nimbolide, Chemotherapeutic Agent, and Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis analysis Data Analysis (e.g., Combination Index) viability->analysis apoptosis->analysis

References

validation of 28-Deoxonimbolide's in vivo efficacy in different tumor models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data highlights the potential of 28-Deoxonimbolide, a natural compound, as an anti-cancer agent. This comparison guide synthesizes available in vivo efficacy data in various tumor models, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic promise.

Executive Summary

This compound, a limonoid isolated from the neem tree (Azadirachta indica), has demonstrated noteworthy anti-tumor activity in a preclinical gastric cancer model. While extensive in vivo data across a wide range of tumor types remains to be fully elucidated, existing studies suggest a favorable efficacy and safety profile, warranting further investigation. This guide provides a detailed analysis of the available quantitative data, experimental protocols, and the underlying mechanism of action of this compound.

Comparative Efficacy of this compound

The primary in vivo evidence for the efficacy of this compound comes from a study utilizing a human gastric cancer MGC-803 xenograft model in mice. In this model, this compound exhibited a dose-dependent inhibition of tumor growth when administered orally. Its performance was compared against a saline control and the established vascular-disrupting agent, Combretastatin A4 Phosphate (CA-4P).

Treatment GroupDosage (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition Rate (%)
Saline (Control)-1665.98 ± 568.361.23 ± 0.28-
This compound251.09 ± 0.31-10.99
This compound500.85 ± 0.32-30.78
This compound100-0.53 ± 0.2059.34
CA-4P100-0.45 ± 0.2263.27

Data synthesized from a study on MGC-803 xenografts. Note: Direct tumor volume for the 100 mg/kg this compound and CA-4P groups, and tumor weight for the 25 and 50 mg/kg this compound groups were not explicitly stated in the available source.

Notably, the anti-tumor activity of this compound at a dose of 100 mg/kg was comparable to that of CA-4P.[1] Importantly, the study reported no significant loss of body weight in the mice treated with this compound, suggesting low systemic toxicity at the tested doses.[1]

Currently, there is a paucity of publicly available in vivo studies evaluating this compound in other tumor models such as breast, prostate, lung, colon, or leukemia. The majority of existing research focuses on the related compound, nimbolide. Further preclinical studies are necessary to establish the broader anti-cancer potential of this compound across different malignancies and to draw direct comparisons with a wider array of standard-of-care chemotherapeutic agents.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

This compound is believed to exert its anti-cancer effects, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates numerous cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. By inhibiting this pathway, this compound can potentially induce apoptosis and suppress the proliferation of cancer cells.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB sequesters IkB_P p-IκB IkB->IkB_P DNA DNA NF_kB->DNA translocates to nucleus Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation 28_Deoxonimbolide 28_Deoxonimbolide 28_Deoxonimbolide->IKK_Complex inhibits Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell_Culture MGC-803 Cell Culture Tumor_Implantation Subcutaneous Injection of MGC-803 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization BALB/c Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage (21 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (bi-weekly) Treatment->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint Data_Evaluation Tumor Weight & TGI Calculation Endpoint->Data_Evaluation

References

28-Deoxonimbolide: A Comparative Analysis of Its Cytotoxic Effects on Cancerous and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

28-Deoxonimbolide, a limonoid compound, has demonstrated selective and sensitive inhibitory effects on the in vitro growth of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of this compound on cancerous versus normal cells, drawing upon available experimental data. The focus is to provide researchers, scientists, and drug development professionals with a concise overview of its differential activity, supported by experimental methodologies and an exploration of its potential mechanism of action.

Quantitative Cytotoxicity Data

While comprehensive comparative studies with a wide range of cancer and normal cell lines are limited, available research indicates a selective action of this compound against cancerous cells. One study highlighted that "28-deacetyl sendanin," a synonym for this compound, exhibited more sensitive and selective inhibitory effects on several human cancer cell lines when compared to the conventional chemotherapeutic agent, adriamycin.[1] The most sensitive cell lines identified in this study were SF-539 (from the central nervous system) and PC-3 (from the prostate).[1]

Further research is required to establish a broad quantitative comparison of IC50 values across a diverse panel of cancerous and normal cell lines. The following table summarizes the currently available, albeit limited, data on the cytotoxic activity of this compound against a specific cancer cell line.

Cell LineCell TypeIC50 (µM)AssayReference
HL-60Human promyelocytic leukemiaData not specifiedNot specified[2]

Experimental Protocols

The evaluation of the cytotoxic effects of this compound in the cited studies typically involves standard in vitro cell viability and proliferation assays. The following are detailed methodologies for commonly used assays in this field.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Cell Fixation: After the desired incubation period (e.g., 48 or 72 hours), gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and excess medium.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content and, therefore, the cell number.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound and a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

This compound has been shown to induce apoptotic cell death in cancer cells.[2] The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2]

dot

Apoptosis_Pathway_of_28_Deoxonimbolide Proposed Apoptotic Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Deoxonimbolide This compound DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) Deoxonimbolide->DeathReceptors activates Mitochondria Mitochondria Deoxonimbolide->Mitochondria induces stress ProCaspase8 Pro-Caspase-8 DeathReceptors->ProCaspase8 recruits Caspase8 Caspase-8 ProCaspase8->Caspase8 activates ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 activates CytochromeC Cytochrome c Mitochondria->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 activates Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 activates Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the comparative cytotoxicity of this compound is outlined below.

dot

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., SF-539, PC-3) PlateCells Plate Cells in 96-well plates CancerCells->PlateCells NormalCells Normal Cell Lines (e.g., Fibroblasts) NormalCells->PlateCells TreatCells Add compound to cells PlateCells->TreatCells PrepareCompound Prepare this compound (serial dilutions) PrepareCompound->TreatCells Incubate Incubate for 24, 48, 72 hours TreatCells->Incubate SRB_MTT Perform SRB or MTT Assay Incubate->SRB_MTT ReadPlates Read Absorbance SRB_MTT->ReadPlates CalculateViability Calculate % Cell Viability ReadPlates->CalculateViability DetermineIC50 Determine IC50 values CalculateViability->DetermineIC50 Compare Compare Cancer vs. Normal DetermineIC50->Compare

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

References

A Comparative Benchmarking of 28-Deoxonimbolide and Other Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for potent, naturally derived anticancer agents is a cornerstone of modern oncological research. This guide provides a comparative analysis of 28-Deoxonimbolide against other well-characterized natural compounds: Gedunin, Curcumin, and Resveratrol. We will delve into their cytotoxic profiles, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Cytotoxicity Profile: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound and its counterparts across a range of cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions, cell line, and exposure time.

CompoundCell LineCancer TypeIC50 (µM)
This compound Various-Not widely reported in comparative tables
Gedunin NTERA-2Teratocarcinoma14.59 (24h), 8.49 (48h), 6.55 (72h)
Pancreatic Cancer CellsPancreatic CancerEffective in inducing death
Curcumin T47DBreast Cancer (ER+)2.07 ± 0.08
MCF7Breast Cancer (ER+)1.32 ± 0.06
MDA-MB-415Breast Cancer (ER+)4.69 ± 0.06
MDA-MB-231Breast Cancer (ER-/PR-/HER2-)11.32 ± 2.13
MDA-MB-468Breast Cancer (ER-/PR-/HER2-)18.61 ± 3.12
BT-20Breast Cancer (ER-/PR-/HER2-)16.23 ± 2.16
SW480Colorectal Cancer10.26 - 13.31
HT-29Colorectal Cancer10.26 - 13.31
HCT116Colorectal Cancer10.26 - 13.31
HeLaCervical Cancer8.6
HepG2Liver Cancer14.5
H460Lung Cancer5.3
Resveratrol MCF-7Breast Cancer51.18
HepG2Liver Cancer57.4
Seg-1Esophageal Cancer70 - 150
HCE7Esophageal Cancer70 - 150
SW480Colorectal Cancer70 - 150
HL60Leukemia70 - 150
HeLaCervical Cancer200 - 250
MDA-MB-231Breast Cancer200 - 250

Mechanisms of Action: Targeting Key Signaling Pathways

These natural compounds exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis. Notably, the NF-κB and STAT3 pathways are common targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compounds Natural Compound Inhibition Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB IkB NF-kB IkB-NF-kB->NF-kB releases Target Genes Target Genes NF-kB_n->Target Genes activates transcription of This compound This compound This compound->IKK Gedunin Gedunin Gedunin->IKK Curcumin Curcumin Curcumin->IKK Resveratrol Resveratrol Resveratrol->IKK

NF-κB Signaling Pathway Inhibition

This compound, along with the other compared natural compounds, has been shown to inhibit the NF-κB pathway. Nimbolide, a closely related compound, has been demonstrated to directly interact with IKK, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity.[1]

The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often constitutively activated in cancer cells, promoting cell proliferation, survival, and angiogenesis.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compounds Natural Compound Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_dimer STAT3 Dimer p-STAT3->STAT3_dimer dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates Target Genes Target Genes STAT3_dimer_n->Target Genes activates transcription of This compound This compound This compound->JAK Gedunin Gedunin Gedunin->JAK Curcumin Curcumin Curcumin->JAK Resveratrol Resveratrol Resveratrol->JAK

STAT3 Signaling Pathway Inhibition

Studies on nimbolide, a related limonoid, have shown that it can abrogate STAT3 activation.[2] This is often achieved by inhibiting the upstream Janus kinases (JAKs), which are responsible for phosphorylating STAT3. Curcumin and Resveratrol are also well-documented inhibitors of the JAK/STAT3 pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Natural Compounds Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

General Experimental Workflow
MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the natural compounds (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the natural compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for NF-κB and STAT3 Signaling

Western blotting is used to detect specific proteins in a sample and assess their expression levels.[2]

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational comparison of this compound with other prominent natural anticancer compounds. Further head-to-head studies in a standardized panel of cancer cell lines are warranted to fully elucidate their comparative efficacy and therapeutic potential.

References

Independent Verification of 28-Deoxonimbolide's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 28-Deoxonimbolide, a naturally occurring limonoid, with other structurally related compounds. The information presented is collated from independent research to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary

This compound, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has demonstrated noteworthy anticancer properties. This guide compares its cytotoxic and apoptotic effects with those of three other neem limonoids: Nimbolide, Gedunin, and Azadiradione. The available data indicates that this compound exhibits potent cytotoxic activity against leukemia cells, inducing apoptosis through both intrinsic and extrinsic pathways. While quantitative data for this compound is still emerging, this comparison provides a valuable framework for its evaluation alongside more extensively studied limonoids.

Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its alternatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HL-60Leukemia2.7[1][2]
28-deoxo-2,3-dihydronimbolideMDA-MB-231Breast Cancer7.68 ± 1.74[3][4]
Nimbolide MWWaldenstrom Macroglobulinemia0.20
U937Leukemia1.12
BeWoChoriocarcinoma1.19
HT-29Colon Cancer1.25
PC-3Prostate Cancer2.0
EJ / 5637Bladder Cancer3.0
CNE-1, CNE-2, SUNE-1Nasopharyngeal Cancer3.2 - 4.5
A549Lung Cancer5.0
MIA PaCa-2Pancreatic Cancer5.0
MCF-7Breast Cancer5.0
MDA-MB-231Breast Cancer5.0
Gedunin U251Glioblastoma~10-20 (at 48h)
U87Glioblastoma~10-20 (at 48h)
Azadiradione PANC-1Pancreatic CancerDose-dependent decrease in viability[5]
MiaPaCa-2Pancreatic CancerDose-dependent decrease in viability[5]

Mechanism of Action: A Comparative Overview

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, promoting tumor survival and progression.

This compound: Studies suggest that this compound may inhibit the NF-κB signaling pathway, which plays a crucial role in cellular responses to stress and is often implicated in oncogenesis.[6]

Nimbolide: This compound is a well-documented inhibitor of the NF-κB pathway. It has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit. This inhibition leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.

Gedunin: Research indicates that Gedunin also targets the NF-κB pathway. It has been observed to suppress the activation of NF-κB in glioblastoma cell lines.

Azadiradione: The effect of Azadiradione on the NF-κB pathway is less characterized compared to Nimbolide and Gedunin.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway and Points of Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α/LPS TNFR TNFR/TLR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis, Inflammation) Nucleus->Gene_Expression Promotes Inhibitor This compound Nimbolide Gedunin Inhibitor->IKK Inhibits

NF-κB pathway and potential inhibition points.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled growth. Many anticancer agents, including limonoids, exert their effects by inducing apoptosis.

This compound: Has been shown to induce apoptosis in HL60 leukemia cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of initiator caspases-8 and -9, and the executioner caspase-3.[1][2]

Nimbolide: Extensively studied for its pro-apoptotic effects, Nimbolide activates both intrinsic and extrinsic apoptotic pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c. It also upregulates death receptors like DR4 and DR5.

Gedunin: Induces apoptosis in glioblastoma cells by activating caspases and cleaving Poly (ADP-ribose) polymerase (PARP).

Azadiradione: Suppresses the expression of apoptotic proteins involved in survival and proliferation in pancreatic cancer cells.[5]

Apoptosis_Pathways Intrinsic and Extrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TRAIL DeathReceptor Death Receptor (Fas/DR4/DR5) FasL->DeathReceptor Binds Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits permeabilization Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes permeabilization Apoptosis Apoptosis Caspase3->Apoptosis Executes Inhibitor This compound Nimbolide Gedunin Inhibitor->Caspase8 Induces Inhibitor->Caspase9 Induces Inhibitor->Caspase3 Induces

Overview of apoptosis pathways and limonoid targets.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

A simplified workflow for the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.

Protocol:

  • Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: Treat the cells with the test compound for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS), if necessary.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity and compare the activity in treated versus untreated cells.

Conclusion

This compound demonstrates promising anticancer activity, particularly against leukemia cells, by inducing apoptosis through the activation of key caspases. Its potential to inhibit the pro-survival NF-κB signaling pathway further enhances its therapeutic appeal. While the available quantitative data for this compound is not as extensive as for its structural analog Nimbolide, the existing evidence strongly supports its continued investigation as a potential anticancer agent. This guide provides a framework for researchers to compare its biological effects with other relevant limonoids and to design further preclinical studies. Further research is warranted to establish a broader cytotoxicity profile and to elucidate the detailed molecular mechanisms underlying its biological activities.

References

A Comparative Analysis of the Structure-Activity Relationship of 28-Deoxonimbolide and its Analogs in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of the neem-derived limonoid, 28-Deoxonimbolide, and its analogs, with a focus on their cytotoxic activities against various cancer cell lines. The information presented herein is compiled from preclinical studies to facilitate further research and drug development efforts in oncology.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic effects of nimbolide and its synthetic analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. While this compound has been identified as a bioactive compound with cytotoxic properties, a direct quantitative comparison of its IC50 values with the nimbolide analogs presented here is not available in the current literature under identical experimental conditions.[1]

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Nimbolide and its Analogs

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)MDA-MB-231 (Breast Carcinoma)HCT15 (Colon Carcinoma)HEK293T (Normal Kidney)
Nimbolide (Parent) 1.48>10>10>10>10
Analog 3a 0.232.451.251.583.45
Analog 2a 2.56>10>10>10>10
Analog 2b 3.12>10>10>10>10
Analog 2c 4.23>10>10>10>10
Analog 2d 3.89>10>10>10>10
Analog 2e 5.12>10>10>10>10
Analog 2f 4.56>10>10>10>10
Analog 2g 3.98>10>10>10>10
Analog 2h 4.11>10>10>10>10
Analog 2i 3.45>10>10>10>10
Analog 2j 4.87>10>10>10>10
Analog 2k 5.02>10>10>10>10
Analog 2l 4.76>10>10>10>10
Analog 2m 5.34>10>10>10>10
Analog 2n 4.98>10>10>10>10
Analog 2o 5.15>10>10>10>10
Analog 2p 5.43>10>10>10>10
Doxorubicin (Control) 0.820.981.120.891.54

*Data sourced from a study on alkyne-linked analogs of Nimbolide.[2] The study indicates that modifications at the 28th position of the nimbolide structure can significantly influence its cytotoxic potency.[2]

Structure-Activity Relationship Insights

The data suggests that the core structure of nimbolide is crucial for its cytotoxic activity. Modifications at the 28th position, as seen in the alkyne-linked analogs, can either enhance or diminish this activity. Notably, analog 3a demonstrated significantly more potent activity against the A549 lung cancer cell line compared to the parent nimbolide.[2] This suggests that the specific substitution at this position plays a key role in the compound's interaction with its cellular targets. The reduced activity of many analogs against the tested breast and colon cancer cell lines at the concentrations used highlights a degree of cell-type specificity.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Both this compound and nimbolide are reported to exert their anticancer effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers.

Nimbolide has been shown to directly target the IκB kinase (IKK) complex, a key upstream regulator of NF-κB.[1][3] Specifically, it forms a covalent bond with the cysteine 179 residue in the activation loop of IKKβ, thereby inhibiting its kinase activity.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][4] As a result, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival and pro-inflammatory genes.[1][4]

G Mechanism of NF-κB Inhibition by Nimbolide Analogs cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TNFR) Stimulus->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa_NFkB p-IκBα-NF-κB IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Nimbolide Nimbolide / Analogs Nimbolide->IKK_complex Inhibits (binds Cys179 of IKKβ) DNA DNA (κB sites) NFkB_n->DNA Binds Gene_Expression Gene Expression (Pro-survival, Pro-inflammatory) DNA->Gene_Expression Activates Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway by nimbolide and its analogs.

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of chemical compounds.

MTT Assay for Cytotoxicity

1. Cell Seeding:

  • Harvest and count cells from culture.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (this compound, nimbolide, and its analogs) and the positive control (e.g., Doxorubicin) in culture medium.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • The absorbance values are directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G Experimental Workflow for MTT Cytotoxicity Assay Start Start Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h_1 3. Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h_1 Compound_Treatment 4. Treat with Compounds (this compound, Analogs) Incubation_24h_1->Compound_Treatment Incubation_48_72h 5. Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 6. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h 7. Incubate 4h MTT_Addition->Incubation_4h Solubilization 8. Add Solubilizing Agent Incubation_4h->Solubilization Absorbance_Measurement 9. Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis 10. Calculate % Viability & IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the cytotoxicity of test compounds using the MTT assay.

References

Evaluating the Therapeutic Index of 28-Deoxonimbolide in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of 28-Deoxonimbolide, benchmarked against existing chemotherapeutic agents. This report synthesizes available preclinical data to evaluate its therapeutic index, offering insights into its efficacy and safety profile.

Executive Summary

This compound, a limonoid extracted from the neem tree (Azadirachta indica), has garnered interest for its potential as an anticancer agent.[1] A critical factor in the viability of any new cancer therapeutic is its therapeutic index (TI), the ratio between its toxic and therapeutic doses. A high TI indicates a wider margin of safety, a crucial attribute for clinical success. Due to a lack of direct quantitative data for this compound, this guide utilizes data from its close structural analog, nimbolide, to provide a preliminary comparative analysis against the established chemotherapy drugs doxorubicin and cisplatin. This guide presents in vitro cytotoxicity data, in vivo toxicity data, and a review of the proposed mechanisms of action to contextualize the potential of this emerging compound.

Comparative Therapeutic Index Analysis

The therapeutic index is a quantitative measure of a drug's safety margin.[2] It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). In preclinical oncology research, this is often estimated by comparing the maximum tolerated dose (MTD) in animal models to the effective concentration that inhibits 50% of cancer cell growth (IC50) in vitro.

Data Presentation: Efficacy and Toxicity

The following table summarizes the available preclinical data for nimbolide (as a proxy for this compound), doxorubicin, and cisplatin. It is important to note that IC50 values can vary significantly depending on the cancer cell line and the experimental conditions. Similarly, in vivo toxicity is influenced by factors such as the animal model, route of administration, and dosing schedule.

CompoundEfficacy (IC50)Toxicity (LD50/MTD in Mice)Estimated Therapeutic Index (Toxicity/Efficacy)
Nimbolide 0.20 µM (Waldenstrom Macroglobulinemia)[3] 1.12 µM (Leukemia)[3] 1.25 µM (Colon cancer)[3] 3 µM (Bladder carcinoma)[4] 4.97 µM (Prostate cancer, Du-145, 48hr)[5] 6.86 µM (Prostate cancer, Du-145, 24hr)[5] 8.01 µM (Prostate cancer, PC-3, 24hr)[5] 11.16 µM (Lung cancer, A-549, 24hr)[5]No definitive LD50 or MTD was found in the reviewed literature. However, studies indicate that nimbolide is well-tolerated in vivo with no significant toxic effects observed at therapeutic doses.[6][7] One study noted no toxicological effects in rats at doses of 100 and 200µg/kg/day.[8]Insufficient data for a precise calculation. However, the high potency (low IC50) and reported low in vivo toxicity suggest a potentially favorable therapeutic index.
Doxorubicin 0.82 µM (Lung cancer, A549)[9] 2.64 µg/ml (Prostate cancer, PC3)[3] 14.72 µg/ml (Hepatocellular carcinoma, Hep-G2)[3] 24.30 µg/ml (Colon cancer, HCT116)[3]LD50 (intravenous): 17 mg/kg[10] MTD (single dose): 7.5 mg/kg[11]Varies significantly by cell line. Using the MTD of 7.5 mg/kg and an IC50 of 0.82 µM for A549 cells, a direct comparison is challenging due to differing units. A qualitative assessment suggests a narrow therapeutic index, a known clinical characteristic of doxorubicin.
Cisplatin 0.1-0.45 µg/ml (Ovarian carcinoma)[12] 6 mg/kg (in vivo MTD in BALB/c mice)[11]MTD (single dose): 6 mg/kg[11]As with doxorubicin, the therapeutic index is known to be narrow. The MTD of 6 mg/kg is relatively close to effective clinical doses, highlighting the need for careful dose management to avoid toxicity.

Experimental Protocols

Determination of IC50 Values (In Vitro Cytotoxicity)

The half-maximal inhibitory concentration (IC50) is determined using a cell viability assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of the test compound (e.g., this compound, nimbolide, doxorubicin, cisplatin) is prepared and added to the wells. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Assay: After incubation, the media is replaced with a fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Maximum Tolerated Dose (MTD) (In Vivo Toxicity)

The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.

  • Animal Models: Typically, immunocompromised mice (e.g., BALB/c or C57BL/6) are used.

  • Dose Escalation: Animals are divided into groups and administered escalating doses of the test compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection).

  • Monitoring: Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance. A humane endpoint is established, often defined as a certain percentage of body weight loss (e.g., >20%).

  • Data Collection: Body weight and clinical observations are recorded regularly. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and organs are harvested for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity.

Mechanism of Action and Signaling Pathways

This compound (via Nimbolide)

Nimbolide, and likely this compound, exerts its anticancer effects through the modulation of multiple signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being a key mechanism.[13] NF-κB is a transcription factor that plays a central role in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Nimbolide has been shown to inhibit the activation of IKK (IκB kinase), which is a critical step in the canonical NF-κB signaling cascade.[14] This leads to the suppression of NF-κB-regulated gene products involved in cell survival and proliferation.

nimbolide_nfkb_pathway TNF-α TNF-α TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFκB_n NF-κB NFκB->NFκB_n Translocates Proteasome->NFκB Releases Nimbolide Nimbolide (this compound) Nimbolide->IKK_complex Inhibits DNA DNA NFκB_n->DNA Binds Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes

Nimbolide's Inhibition of the NF-κB Signaling Pathway.
Doxorubicin

Doxorubicin's primary mechanism of action involves the intercalation of its planar anthracycline ring into the DNA double helix, which inhibits the progression of topoisomerase II. This leads to DNA strand breaks and the inhibition of DNA replication and transcription, ultimately triggering apoptosis.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Breaks Stabilizes complex, leading to Replication_Inhibition Inhibition of Replication & Transcription DNA_Breaks->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Induces

Mechanism of Action of Doxorubicin.
Cisplatin

Cisplatin is a platinum-based chemotherapeutic that forms covalent adducts with DNA, primarily creating intrastrand cross-links between purine bases. These DNA adducts distort the DNA structure, interfering with DNA replication and transcription, and ultimately inducing apoptosis.

cisplatin_pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms Adducts DNA_Adducts DNA Adducts (Intrastrand Cross-links) DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Triggers Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Induces

Mechanism of Action of Cisplatin.

Conclusion and Future Directions

While direct quantitative data for this compound remains elusive, the available information on its close analog, nimbolide, suggests a promising therapeutic profile. The high in vitro potency across a range of cancer cell lines, coupled with reports of low in vivo toxicity, points towards a potentially favorable therapeutic index compared to conventional chemotherapeutics like doxorubicin and cisplatin. The targeted mechanism of action, specifically the inhibition of the pro-survival NF-κB pathway, offers a rationale for its anticancer activity and may present opportunities for combination therapies.

To further evaluate the therapeutic potential of this compound, future research should prioritize:

  • Quantitative in vitro studies to determine the IC50 values of this compound in a comprehensive panel of cancer cell lines.

  • Systematic in vivo studies in relevant animal models to establish a definitive Maximum Tolerated Dose (MTD) and/or LD50.

  • Head-to-head preclinical trials comparing the efficacy and toxicity of this compound with standard-of-care chemotherapies.

  • Detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound and identify potential biomarkers of response.

The generation of this critical data will be essential to accurately calculate the therapeutic index of this compound and guide its further development as a novel anticancer agent.

References

Safety Operating Guide

Safe Disposal of 28-Deoxonimbolide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on general best practices for the disposal of cytotoxic and hazardous research chemicals, as specific disposal data for 28-Deoxonimbolide is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, state, and federal regulations.

This compound is a bioactive limonoid compound with potential anticancer and anti-inflammatory properties. Due to its cytotoxic nature, all waste generated during its handling and use must be treated as hazardous. Improper disposal can pose a risk to human health and the environment.

Key Disposal and Safety Information

The following table summarizes critical information for the safe handling and disposal of this compound waste.

ParameterGuidelineSource/Rationale
Waste Classification Hazardous/Cytotoxic Chemical WasteBioactivity as a potential anticancer agent.[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (double-gloving recommended), safety goggles, lab coat/gown.Standard practice for handling hazardous chemicals.[1][3]
Primary Disposal Method Incineration via a licensed hazardous waste disposal facility.Recommended for cytotoxic and hazardous drugs.[4]
Sink/Trash Disposal Strictly prohibited.To prevent environmental contamination and exposure.[1][5]
Container Type Leak-proof, compatible container with a secure screw-on cap.To prevent spills and leaks.[6][7][8]
Labeling "Hazardous Waste - Cytotoxic," with the full chemical name "this compound."Ensures proper identification and handling.[3][9]
Contaminated Materials All materials (e.g., gloves, wipes, pipette tips, labware) that have come into contact with this compound must be disposed of as hazardous waste.[1][10]To prevent cross-contamination and exposure.
Spill Cleanup Use appropriate spill kit for cytotoxic agents. Decontaminate the area and dispose of all cleanup materials as hazardous waste.To contain and safely manage accidental releases.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the steps for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Designate a specific, labeled hazardous waste container for all solid materials contaminated with this compound. This includes, but is not limited to:

      • Gloves

      • Bench paper

      • Wipes

      • Pipette tips

      • Contaminated labware (e.g., vials, tubes)

    • Place these items in a clearly marked, puncture-resistant container lined with a heavy-duty plastic bag.[6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and the first rinse of any container, in a dedicated, leak-proof, and chemically compatible container.[11]

    • Ensure the container is clearly labeled as "Hazardous Waste - Cytotoxic" and includes "this compound" and an approximate concentration.

    • Do not mix with other solvent waste streams unless approved by your institution's EHS office.

  • "Empty" Containers:

    • The original vial or any container that held pure this compound should be treated as hazardous waste and not disposed of in the regular trash.

    • Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9][11] After triple-rinsing, the container may be disposed of according to institutional guidelines.

2. Storage of Waste:

  • Store all this compound waste containers in a designated satellite accumulation area.[7]

  • Keep containers securely closed except when adding waste.[8][9]

  • It is recommended to use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.[6]

3. Disposal Procedure:

  • When the waste container is three-quarters full, securely seal it.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Do not attempt to transport the waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Caption: Workflow for the segregation and disposal of this compound waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.